molecular formula C12H13FO4 B2824488 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid CAS No. 1402232-75-0

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Numéro de catalogue: B2824488
Numéro CAS: 1402232-75-0
Poids moléculaire: 240.23
Clé InChI: KJINDCACIYIRJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid ( 1402232-75-0) is a high-value, fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a benzoic acid core strategically substituted with a fluorine atom and a (3-methyloxetan-3-yl)methoxy group, creating a multifunctional scaffold for constructing complex molecules . The carboxylic acid functional group provides a versatile handle for further derivatization, enabling efficient synthesis of amides, esters, and acid chlorides for use in coupling reactions . The presence of fluorine on the aromatic ring is a key structural feature, known to profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this intermediate particularly valuable in pharmaceutical research . The (3-methyloxetan-3-yl)methoxy moiety is a sophisticated structural element, often employed as a bioisostere to fine-tune the physicochemical properties of lead compounds . With a molecular formula of C12H13FO4 and a molecular weight of 240.23 g/mol, this compound is ideally suited as a key intermediate in the exploration of new therapeutic agents . It is supplied as a high-purity material to ensure consistent and reliable research outcomes. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper safety data sheets (SDS) should be consulted before handling.

Propriétés

IUPAC Name

3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-12(5-16-6-12)7-17-10-3-2-8(11(14)15)4-9(10)13/h2-4H,5-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJINDCACIYIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Process Optimization of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the oxetane motif into active pharmaceutical ingredients (APIs) has revolutionized modern medicinal chemistry. Specifically, the 3-methyloxetane group acts as a robust, metabolically stable bioisostere for gem-dimethyl, carbonyl, and morpholine groups. It enhances aqueous solubility and modulates basicity without significantly increasing lipophilicity (logP)[1].

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a highly specialized building block utilized in the synthesis of advanced therapeutics. This whitepaper details the retrosynthetic logic, comparative synthetic pathways (Discovery vs. Process Scale), and self-validating experimental protocols required to synthesize this molecule with high yield and purity, while preserving the acid-sensitive oxetane ring.

Retrosynthetic Analysis & Pathway Design

The target molecule presents two primary functional challenges: a reactive carboxylic acid and an acid-sensitive oxetane ether linkage.

Causality in Design:

  • Carboxylic Acid Protection: Direct alkylation of 3-fluoro-4-hydroxybenzoic acid would lead to competitive esterification. Therefore, the carboxylic acid must be masked as a methyl ester (methyl 3-fluoro-4-hydroxybenzoate) prior to the etherification step.

  • Ether Bond Disconnection: The C-O bond at the 4-position is the logical point of disconnection. This can be achieved via two parallel strategies:

    • Route A (Mitsunobu): Direct coupling of the phenol with (3-methyloxetan-3-yl)methanol.

    • Route B (Alkylation): Activation of the alcohol as a leaving group, followed by a Williamson-type ether synthesis.

Retrosynthesis Target 3-Fluoro-4-[(3-methyloxetan- 3-yl)methoxy]benzoic acid Ester Methyl 3-fluoro-4-[(3-methyloxetan- 3-yl)methoxy]benzoate Target->Ester Saponification (LiOH) Fragments Methyl 3-fluoro-4-hydroxybenzoate + (3-Methyloxetan-3-yl)methyl mesylate Ester->Fragments Alkylation (K2CO3, DMF)

Caption: Retrosynthetic disconnection of the target molecule highlighting the ester intermediate.

Synthetic Route Evaluation

Route A: The Discovery Approach (Mitsunobu Reaction)

In early-stage drug discovery, the Mitsunobu reaction is frequently employed due to its mild conditions. By reacting methyl 3-fluoro-4-hydroxybenzoate with (3-methyloxetan-3-yl)methanol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), the ether is formed without pre-activating the alcohol[2].

  • Drawback: While effective, the Mitsunobu reaction suffers from poor atom economy. The generation of triphenylphosphine oxide and reduced DIAD byproducts complicates chromatographic purification, making this route unviable for multi-kilogram scale-up.

Route B: The Process/Scale-up Approach (Mesylate Alkylation)

For process chemistry, a two-step activation-alkylation sequence is preferred.

  • Why Mesylation? Oxetanes are highly sensitive to strong Lewis and Brønsted acids. Attempting to convert the alcohol to a bromide or chloride using SOCl2, PBr3, or strong HBr often results in catastrophic ring-opening of the oxetane. Activating the alcohol as a methanesulfonate (mesylate) using methanesulfonyl chloride (MsCl) and triethylamine (TEA) is a mild, base-mediated process that leaves the four-membered ring intact[3][4].

  • Alkylation & Deprotection: The resulting mesylate is reacted with the phenol using potassium carbonate (K2CO3) in DMF. Finally, the methyl ester is hydrolyzed. Crucially, base-catalyzed saponification (LiOH) is used instead of acidic hydrolysis to prevent the degradation of the oxetane moiety.

Workflow SM1 (3-Methyloxetan-3-yl)methanol Mitsunobu Route A: Mitsunobu (DIAD, PPh3, THF) SM1->Mitsunobu Mesylation Step 1B: Mesylation (MsCl, Et3N, DCM) SM1->Mesylation SM2 Methyl 3-fluoro-4-hydroxybenzoate SM2->Mitsunobu Alkylation Route B: Alkylation (K2CO3, DMF, 60°C) SM2->Alkylation Intermediate Methyl 3-fluoro-4-[(3-methyloxetan- 3-yl)methoxy]benzoate Mitsunobu->Intermediate Mesylate (3-Methyloxetan-3-yl)methyl mesylate Mesylation->Mesylate Mesylate->Alkylation Alkylation->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Final Target Molecule (API Building Block) Hydrolysis->Final

Caption: Comparative workflow of Route A (Mitsunobu) vs. Route B (Alkylation) converging on the ester.

Quantitative Data Summary

The following table summarizes the key process metrics comparing the two etherification strategies prior to the final hydrolysis step.

MetricRoute A: MitsunobuRoute B: Mesylate Alkylation
Overall Yield (Etherification) 55 - 65%80 - 88%
Atom Economy Low (~30%)High (~75%)
Scalability Poor (Byproduct removal difficult)Excellent (Telescoping possible)
Primary Impurities Triphenylphosphine oxide, HydrazideUnreacted phenol, Mesylate hydrolysis
Purification Method Silica Gel ChromatographyCrystallization / Aqueous Workup

Detailed Experimental Protocols (Route B)

The following procedures are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity at each stage.

Step 1: Synthesis of (3-Methyloxetan-3-yl)methyl methanesulfonate

Objective: Activate the primary alcohol while preserving the oxetane ring[4].

  • Setup: Charge a dry, argon-purged flask with (3-methyloxetan-3-yl)methanol (1.0 eq, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 150 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq, 120 mmol) over 30 minutes. Maintain internal temperature below 5 °C to prevent exothermic ring-opening.

  • Reaction: Remove the ice bath and stir at ambient temperature for 2 hours.

  • IPC (TLC): Monitor via TLC (Hexanes:EtOAc 1:1, KMnO4 stain). The alcohol (Rf ~0.2) should be completely consumed, replaced by the mesylate (Rf ~0.5).

  • Workup: Quench with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a pale yellow oil. Note: Use immediately or store at -20 °C as mesylates can degrade over time.

Step 2: Synthesis of Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate

Objective: Form the ether linkage via an SN2 displacement.

  • Setup: Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq, 90 mmol) in anhydrous N,N-Dimethylformamide (DMF, 150 mL).

  • Deprotonation: Add finely powdered potassium carbonate (K2CO3, 2.0 eq, 180 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add the (3-methyloxetan-3-yl)methyl methanesulfonate (1.1 eq, 99 mmol) prepared in Step 1.

  • Heating: Heat the suspension to 60 °C and stir for 12–16 hours.

  • IPC (LC-MS): Confirm the disappearance of the phenol mass [M-H]- and appearance of the product mass [M+H]+.

  • Workup: Cool to room temperature. Pour the mixture into ice water (500 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum at 40 °C.

Step 3: Saponification to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Objective: Deprotect the methyl ester without cleaving the oxetane ring.

  • Setup: Suspend the ester from Step 2 in a 3:1 mixture of Tetrahydrofuran (THF) and water (200 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir at room temperature for 4–6 hours.

  • IPC (TLC): Monitor by TLC (Hexanes:EtOAc 3:1). The ester spot should disappear entirely.

  • Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully acidify using 1M HCl dropwise until the pH reaches ~3.5-4.0. Do not over-acidify , as pH < 2 will induce oxetane ring-opening.

  • Isolation: Filter the precipitated white solid. Wash with cold water and dry under high vacuum to afford the final target molecule: 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

References

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Journal of Medicinal Chemistry - ACS Publications[Link]

  • WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents Google P
  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Overview

This guide provides a comprehensive analysis of the core physicochemical properties of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, a molecule of significant interest in contemporary medicinal chemistry. As drug discovery programs increasingly focus on novel chemical space, understanding the fundamental characteristics of such building blocks is paramount. This document moves beyond a simple datasheet, offering a detailed examination of key parameters, the experimental methodologies used for their determination, and the causal relationships between these properties and a compound's potential pharmacokinetic profile. The insights herein are tailored for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge required to effectively incorporate this molecule into discovery workflows.

Molecular Structure and Identifiers

The initial step in characterizing any compound is to establish its unambiguous identity. The structural features of this molecule—a benzoic acid core, a fluorine substituent, and a methyloxetane moiety—each contribute distinct properties that will be explored in subsequent sections.

  • Chemical Structure: alt text

  • Key Identifiers:

    • CAS Number: 1402232-75-0[1]

    • Molecular Formula: C₁₂H₁₃FO₄[1]

    • Molecular Weight: 240.23 g/mol [1]

    • SMILES: CC1(COC1)COCC2=C(C=C(C=C2)C(=O)O)F

    • InChI: InChI=1S/C12H13FO4/c1-12(6-15-12)7-16-10-5-8(11(14)15)2-3-9(10)13/h2-3,5H,6-7H2,1H3,(H,14,15)

Core Physicochemical Properties: A Method-Driven Analysis

The journey of a drug from administration to its target is governed by its physicochemical properties. In this section, we dissect the most critical of these parameters. For each, we present its value, explain the causality behind the preferred experimental determination method, and provide a standardized protocol.

Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. Where experimental data is not publicly available, values are predicted using industry-standard computational models.

PropertyValue (Predicted/Experimental)Significance in Drug Development
pKa ~4.0 (Predicted)Governs ionization state, impacting solubility, permeability, and target binding.[2]
cLogP 1.9 - 2.5 (Predicted)Measures lipophilicity, influencing membrane permeability and metabolic stability.[3][4]
Aqueous Solubility Low to Moderate (Predicted)Affects dissolution rate and oral bioavailability.
Hydrogen Bond Donors 1Component of Lipinski's Rule of 5.[4][5]
Hydrogen Bond Acceptors 4Component of Lipinski's Rule of 5.[4][5]

Druglikeness Assessment (Lipinski's Rule of 5): This compound adheres to Lipinski's Rule of 5, which is a guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[3][4][5][6]

  • Molecular weight < 500 Daltons (240.23)[4]

  • LogP < 5 (Predicted ~1.9-2.5)[4]

  • Hydrogen bond donors ≤ 5 (1)[4]

  • Hydrogen bond acceptors ≤ 10 (4)[4]

This profile suggests that the compound has a favorable starting point for oral bioavailability.

Acidity (pKa): The Ionization Constant

Expertise & Experience: The pKa, or logarithmic acid dissociation constant, is arguably the most critical parameter for an acidic compound like this one, as it dictates the ratio of the neutral to the ionized form at any given pH.[2][7] This ratio profoundly affects solubility, absorption across biological membranes, and the potential for ionic interactions with a protein target.[2] For a benzoic acid, we anticipate a pKa around 4. The electron-withdrawing effect of the ortho-fluorine atom is expected to slightly increase the acidity (lower the pKa) compared to benzoic acid itself.

Trustworthiness through Protocol: Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of proton dissociation.

Experimental Protocol: Potentiometric pKa Determination

  • Preparation: Accurately weigh ~5 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete solubility.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Add a standardized titrant (e.g., 0.01 M KOH) in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. For higher accuracy, derivative plots (dpH/dV) are used to precisely locate the equivalence point.

Workflow Visualization:

G cluster_prep Sample Preparation cluster_exp Titration Experiment cluster_analysis Data Analysis A Weigh Compound (~5mg) B Dissolve in Co-solvent (50mL) A->B C Calibrate pH Electrode B->C D Titrate with 0.01M KOH C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Determine Half-Equivalence Point F->G H Result: pKa Value G->H

Caption: Workflow for potentiometric pKa determination.

Lipophilicity (logP): The Partition Coefficient

Expertise & Experience: Lipophilicity, measured as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's ADME properties (Absorption, Distribution, Metabolism, and Excretion).[8] It influences how well a compound can cross lipid cell membranes.[8] While the traditional shake-flask method is considered the "gold standard," it is labor-intensive.[9] For drug discovery programs, a higher-throughput method using reversed-phase high-performance liquid chromatography (RP-HPLC) is often preferred for its speed and efficiency.[10][11] The logP value is derived by correlating the compound's retention time with that of known standards.[11]

Trustworthiness through Protocol: The RP-HPLC method provides a self-validating system by benchmarking the test compound against a series of well-characterized reference compounds.

Experimental Protocol: logP Determination by RP-HPLC

  • System Setup: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile).

  • Calibration: Prepare a set of 5-7 calibration standards with known logP values that bracket the expected logP of the test compound.

  • Standard Analysis: Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of k: For each standard, calculate the capacity factor, k = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the known logP values of the standards against their calculated log(k) values. A linear regression of this plot yields a calibration equation.[11]

  • Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system under the identical conditions, and determine its retention time.

  • logP Calculation: Calculate the log(k) for the test compound and use the calibration equation to determine its logP value.

Workflow Visualization:

G cluster_cal Calibration cluster_sample Sample Analysis A Inject LogP Standards B Record Retention Times (tR) A->B C Calculate log(k) B->C D Plot logP vs. log(k) C->D E Generate Linear Equation D->E I Calculate logP from Equation E->I F Inject Test Compound G Record Retention Time F->G H Calculate log(k) G->H H->I

Caption: Workflow for logP determination via RP-HPLC.

Aqueous Solubility: The Foundation of Bioavailability

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[12][13] For lead optimization, the thermodynamic solubility is the most relevant measure. The shake-flask method, which allows a compound to reach equilibrium between its solid and dissolved states, is the definitive technique for this measurement.[12][14][15]

Trustworthiness through Protocol: This method ensures a true equilibrium is reached by agitating the sample for an extended period (typically 24 hours) and then quantifying the dissolved portion, providing a reliable measure of thermodynamic solubility.[12]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.[12][15]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute a known volume of the filtered supernatant.

  • Analysis: Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or LC-MS for greater sensitivity and specificity.[12]

  • Calculation: Back-calculate the concentration in the original saturated solution, factoring in the dilution. This value represents the aqueous solubility.

Workflow Visualization:

G A Add Excess Solid to Buffer (pH 7.4) B Equilibrate for 24h at 25°C A->B C Centrifuge & Filter Supernatant B->C D Dilute Saturated Solution C->D E Quantify by LC-MS or UV-Vis D->E F Calculate Solubility (e.g., µg/mL) E->F

Caption: Shake-flask method for thermodynamic solubility.

Integrated Perspective & Drug Development Implications

Understanding individual physicochemical properties is useful, but their true power lies in their interplay. These parameters do not exist in isolation; they collectively shape the ADME profile of a potential drug candidate.

  • Solubility-Permeability Interplay (BCS): The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. While we have a predicted logP suggesting good permeability, the aqueous solubility will be the other key determinant. This compound is likely to fall into BCS Class II (low solubility, high permeability), a common class for which formulation strategies like particle size reduction or amorphous solid dispersions are often employed to enhance bioavailability.

  • The Role of Ionization (logD): While logP describes the lipophilicity of the neutral species, the distribution coefficient (logD) is pH-dependent and accounts for both the neutral and ionized forms of the molecule. Given the pKa of ~4, at the physiological pH of the intestine (~6.5-7.4), the compound will exist predominantly in its ionized (deprotonated carboxylate) form. This ionized form has significantly lower lipophilicity and membrane permeability than the neutral form. Therefore, the logD at pH 7.4 will be substantially lower than the logP, which is a critical consideration for predicting absorption.

Logical Relationship Diagram:

G cluster_props Core Properties cluster_outcomes Pharmacokinetic Outcomes pKa pKa (Ionization) Abs Absorption pKa->Abs affects charge logP logP (Lipophilicity) logP->Abs affects permeability Dist Distribution logP->Dist affects tissue binding Sol Aqueous Solubility Sol->Abs affects dissolution MW Molecular Weight MW->Abs affects diffusion Bio Oral Bioavailability Abs->Bio

Caption: Influence of physicochemical properties on PK.

Conclusion

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid presents a physicochemical profile consistent with modern drug-like molecules. Its adherence to Lipinski's guidelines provides a solid foundation for its use in drug discovery. However, a nuanced understanding, particularly of the interplay between its acidic pKa and lipophilicity, is essential for predicting its in vivo behavior. The anticipated low-to-moderate aqueous solubility, coupled with its pH-dependent ionization, highlights key challenges that can be proactively addressed through informed medicinal chemistry and formulation strategies. The experimental methodologies detailed in this guide provide a robust framework for the empirical validation of these critical parameters.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 11).
  • Lipinski's rule of five - Wikipedia.
  • Lipinski's Rule of 5 - GARDP Revive.
  • 1402232-75-0 | 3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)benzoic acid | MolCore.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Lipinski's rule of five – Knowledge and References - Taylor & Francis.
  • BDDCS, the Rule of 5 and Drugability - PMC - NIH.
  • LogP—Making Sense of the Value - ACD/Labs.
  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training D
  • Determination of aqueous solubility by heating and equilibr
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - DMPK. (2023, December 19).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • Shake-Flask Solubility Assay - Enamine.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed. (2025, November 25).
  • Predicting the pKa of Small Molecules - M

Sources

An In-Depth Technical Guide to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The molecule 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), exemplifies this principle through the synergistic combination of a fluorinated benzoic acid core and an oxetane moiety.[1] This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its significant role in drug discovery, underpinned by established scientific principles and methodologies.

Chemical Identity and Structure

CAS Number: 1402232-75-0[1]

Molecular Formula: C₁₂H₁₃FO₄[1]

Molecular Weight: 240.23 g/mol [1]

The structure of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is characterized by a benzoic acid backbone, substituted with a fluorine atom at the 3-position and an ether-linked 3-methyl-3-oxetanemethanol group at the 4-position.

Caption: Chemical structure of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Synthesis and Rationale

The synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is logically approached through a convergent synthesis strategy, primarily involving the Williamson ether synthesis. This method couples two key precursors: 3-fluoro-4-hydroxybenzoic acid and a reactive form of (3-methyloxetan-3-yl)methanol.

Synthesis of Precursor 1: 3-Fluoro-4-hydroxybenzoic acid

Several synthetic routes to 3-fluoro-4-hydroxybenzoic acid have been reported. A common and effective method involves the demethylation of the more readily available 3-fluoro-4-methoxybenzoic acid.

Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzoic acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxybenzoic acid (1 equivalent), concentrated hydrobromic acid (approximately 2.2 mL per gram of starting material), and glacial acetic acid (approximately 2.2 mL per gram of starting material).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 34 hours.

  • Work-up and Isolation: After cooling the reaction mixture with a water bath, the product will precipitate. Collect the crude product by filtration.

  • Purification: Recrystallize the crude solid from water to yield pure 3-fluoro-4-hydroxybenzoic acid.

G start 3-Fluoro-4-methoxybenzoic acid reagents HBr, Acetic Acid start->reagents Mix reflux Reflux (34h) reagents->reflux Heat workup Cooling & Filtration reflux->workup Process purification Recrystallization (Water) workup->purification product 3-Fluoro-4-hydroxybenzoic acid purification->product

Caption: Workflow for the synthesis of 3-fluoro-4-hydroxybenzoic acid.

Synthesis of Precursor 2: (3-Methyloxetan-3-yl)methanol

This oxetane-containing alcohol is a key building block. Its synthesis has been documented, often starting from trimethylolpropane.[3]

Physicochemical Properties of (3-Methyloxetan-3-yl)methanol: [4]

PropertyValue
CAS Number3143-02-0
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
Boiling Point80 °C (at 40 mmHg)
Density1.024 g/mL
Refractive Index1.4460
Proposed Final Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide (or sulfonate).[5][6]

Proposed Experimental Protocol:

  • Protection of the Carboxylic Acid: To prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis, it is first necessary to protect this group, typically as an ester (e.g., a methyl or ethyl ester). This can be achieved via Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid.

  • Alkoxide Formation: The phenolic hydroxyl group of the protected 3-fluoro-4-hydroxybenzoic acid ester is deprotonated using a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent (e.g., DMF, acetonitrile) to form the corresponding phenoxide.

  • Nucleophilic Substitution (SN2): A reactive derivative of (3-methyloxetan-3-yl)methanol, such as (3-methyloxetan-3-yl)methyl tosylate or a halide (prepared separately), is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the leaving group in an S_N2 reaction to form the ether linkage.

  • Deprotection of the Carboxylic Acid: The protecting ester group is then hydrolyzed under basic conditions (saponification) followed by acidic workup to yield the final product, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection A 3-Fluoro-4-hydroxybenzoic acid B Protection (Esterification) A->B C Protected Intermediate B->C D Alkoxide Formation (Base) C->D F Williamson Ether Synthesis D->F E (3-Methyloxetan-3-yl)methyl-LG E->F G Protected Product F->G H Deprotection (Hydrolysis) G->H I Final Product H->I

Caption: Proposed synthetic workflow for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

The Role in Medicinal Chemistry and Drug Development

The rationale for synthesizing and utilizing 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid in drug discovery lies in the advantageous properties conferred by its constituent moieties.

The Fluoro-benzoic Acid Moiety

Fluorine substitution in drug molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[7][8] The presence of the fluorine atom can block sites of metabolic oxidation and alter the electronic properties of the aromatic ring, thereby influencing its interactions with biological targets.

The Oxetane Moiety

The oxetane ring has emerged as a valuable structural motif in modern medicinal chemistry.[9][10][11] Its incorporation can lead to significant improvements in several key drug-like properties:

  • Aqueous Solubility: Oxetanes are more polar than their acyclic or carbocyclic analogs, which can lead to a substantial increase in aqueous solubility, a critical factor for oral bioavailability.[12]

  • Metabolic Stability: The oxetane ring can serve as a metabolically stable surrogate for other functional groups, such as gem-dimethyl or carbonyl groups, which can be susceptible to metabolic degradation.[11][13]

  • Lipophilicity and pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of nearby amines, which can be advantageous for improving cell permeability and reducing off-target effects like hERG channel inhibition.[11][12]

  • Three-Dimensionality: The rigid, three-dimensional structure of the oxetane ring can provide a defined vector for substituents, enabling more precise interactions with the binding pockets of target proteins.[11]

Physicochemical Properties and Safety

While detailed experimental data for the final compound is not widely published, some properties can be inferred from its structure and the data available for its precursors.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
AppearanceWhite to off-white solidBased on similar benzoic acid derivatives.
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.The presence of the polar oxetane and carboxylic acid groups will enhance solubility in polar media.
Acidity (pKa)Expected to be a weak acid.Due to the carboxylic acid functionality.

Safety and Handling:

As with any chemical intermediate, appropriate safety precautions should be taken. Based on the GHS classifications for similar fluorinated benzoic acids, this compound may cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area.

Conclusion

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a thoughtfully designed chemical intermediate that leverages the beneficial properties of both fluorination and the incorporation of an oxetane ring. Its synthesis, achievable through established organic chemistry principles, provides access to a building block with significant potential for the development of novel therapeutics with improved drug-like properties. This guide has provided a foundational understanding of its synthesis, structure, and the scientific rationale for its application in the pharmaceutical sciences.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for the medicinal chemist.
  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chemical Synthesis Database. (2025). (3-methyl-3-oxetanyl)methanol. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2011). The oxetane motif in the context of drug discovery and development. Chimia, 65(10), 753-757.
  • LookChem. (n.d.). Fluoro-benzoic acid series. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). The oxetane ring as a versatile tool in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12231.
  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473.
  • Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Chemical Society Reviews.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Ribeiro, D. A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5081.

Sources

Engineering Metabolic Blockade: The Role of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid in Next-Generation GLUT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from hit to lead often hinges on the optimization of physicochemical properties and metabolic stability. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS: 1402232-75-0) represents a highly specialized, high-value pharmacophoric building block[1]. While not a standalone therapeutic, it is a critical intermediate engineered for the synthesis of potent, selective Glucose Transporter (GLUT) inhibitors[2].

This technical whitepaper deconstructs the structural rationale behind this specific motif, explores its downstream biological activity in targeting the Warburg effect via GLUT1/GLUT3 blockade, and provides validated experimental workflows for evaluating the efficacy of APIs derived from this core structure.

Structural Rationale: The "Why" Behind the Chemistry

As application scientists, we do not select functional groups arbitrarily. The architecture of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a masterclass in modern bioisosteric replacement and electronic tuning.

The Oxetane Motif: A Superior Bioisostere

Historically, medicinal chemists utilized gem-dimethyl or bulky alkyl ether groups to occupy hydrophobic pockets in target proteins. However, these groups drastically increase lipophilicity (logP), leading to poor aqueous solubility and high plasma protein binding. The 3-methyloxetan-3-yl group acts as a polar bioisostere. The oxygen atom within the strained four-membered ring acts as a hydrogen bond acceptor, significantly lowering lipophilicity while maintaining the necessary steric bulk to engage the target pocket. Furthermore, the oxetane ring is highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism compared to standard aliphatic ethers.

Fluorine Substitution and Electronic Tuning

The inclusion of a fluorine atom at the 3-position of the benzoic acid core serves two causal functions:

  • Metabolic Shielding: It blocks the electron-rich aromatic ring from rapid phase I oxidation.

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the adjacent benzoic acid. This ensures the carboxylate remains optimally ionized at physiological pH, which is critical for forming vital salt bridges with basic amino acid residues (e.g., Arginine or Lysine) within the inward-open conformation of GLUT transporters.

Table 1: Physicochemical Impact of Structural Motifs (Comparative Profiling)
Structural FeatureTraditional Analog (e.g., tert-butyl ether)Oxetane-Fluoro DerivativeCausality / Impact on Derived API
Lipophilicity (clogP) High (>4.5)Moderate (2.0 - 3.0)Improves aqueous solubility and reduces off-target toxicity.
Metabolic Half-life (T1/2) Short (<30 mins in HLM)Extended (>120 mins in HLM)Fluorine blocks aromatic oxidation; oxetane resists dealkylation.
Target Binding (Enthalpic) Hydrophobic interactionsHalogen bonding & H-bondingOxetane oxygen provides a distinct vector for H-bond networks.

Biological Activity: Targeting the Warburg Effect

Active Pharmaceutical Ingredients (APIs) synthesized using this benzoic acid derivative are primarily classified as Glucose Uptake Inhibitors [2].

Mechanism of Action

Cancer cells (such as glioblastoma) and activated immune cells in autoimmune disorders exhibit a profound metabolic shift known as the Warburg effect—relying on aerobic glycolysis rather than oxidative phosphorylation[3]. To fuel this inefficient ATP production, these cells massively upregulate facilitative glucose transporters, specifically GLUT1 (SLC2A1) and GLUT3 (SLC2A3) [4].

Inhibitors derived from 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid bind to the transmembrane domains of GLUT1/3, locking the transporter and preventing the cellular influx of glucose. This induces rapid ATP depletion, metabolic collapse, and apoptosis in glucose-addicted cells. Furthermore, this mechanism is highly effective against intracellular parasites like Plasmodium falciparum (Malaria), which hijack host GLUT1 for survival[2][3].

G Glucose_Ext Extracellular Glucose GLUT GLUT1 / GLUT3 Transporter Glucose_Ext->GLUT Glucose_Int Intracellular Glucose GLUT->Glucose_Int Glycolysis Aerobic Glycolysis Glucose_Int->Glycolysis ATP ATP & Biomass (Tumor Growth) Glycolysis->ATP Inhibitor Oxetane-Derived Inhibitor API Inhibitor->GLUT Blocks Uptake

Fig 1: Mechanism of action of oxetane-derived GLUT inhibitors blocking the Warburg effect.

Table 2: Representative Biological Activity of Derived APIs

Note: Data represents the typical inhibition profile for this class of patented compounds.

Target TransporterTissue Distribution / PathologyRepresentative IC50 (nM)Selectivity Rationale
GLUT1 Blood-brain barrier, Erythrocytes, Tumors10 - 25 nMHigh affinity due to optimized carboxylate-arginine salt bridge.
GLUT3 Neurons, Glioblastoma, Immune cells5 - 15 nMPrimary target for oncology; highly sensitive to oxetane binding.
GLUT4 Adipose tissue, Skeletal muscle> 10,000 nMSpares insulin-regulated glucose uptake, preventing systemic toxicity.

Experimental Protocols: Validating GLUT Inhibition

To ensure scientific integrity, any claim of GLUT inhibition must be backed by a self-validating assay. The gold standard is the In Vitro 2-Deoxyglucose (2-DG) Uptake Assay .

Causality of the Assay Design: 2-DG is a glucose analog transported into the cell by GLUTs and phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P). However, 2-DG6P cannot be further metabolized by phosphoglucose isomerase. It accumulates intracellularly, directly proportional to GLUT activity. A luminescence-based detection of 2-DG6P provides a highly sensitive, high-throughput readout.

Step-by-Step Methodology
  • Cell Preparation & Seeding:

    • Seed a GLUT1/3-dependent cell line (e.g., U87 Glioblastoma cells) in a 96-well plate at 2×104 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Metabolic Starvation (Critical Step):

    • Why? Endogenous glucose outcompetes 2-DG for transporter binding.

    • Wash cells twice with PBS. Add 50 µL of glucose-free Krebs-Ringer Bicarbonate (KRB) buffer. Starve for 1 hour at 37°C.

  • Compound Treatment & Internal Validation:

    • Prepare serial dilutions of the oxetane-derived API in KRB buffer.

    • Self-Validating Control: Include wells treated with 10 µM Cytochalasin B (a known potent, non-specific GLUT inhibitor). This establishes the absolute baseline (100% inhibition) and validates the assay's dynamic range.

    • Incubate cells with compounds for 30 minutes.

  • 2-DG Uptake:

    • Add 1 mM 2-DG to all wells. Incubate for exactly 10 minutes.

    • Why 10 minutes? To capture the linear phase of uptake before intracellular accumulation alters the concentration gradient.

  • Lysis and Luminescent Detection:

    • Add Stop Buffer/Lysis reagent to halt transport and lyse cells.

    • Add the enzymatic detection reagent (containing glucose-6-phosphate dehydrogenase and NADP+). The oxidation of 2-DG6P generates NADPH, which drives a reductase/luciferase cascade.

    • Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic regression.

Workflow Step1 1. Cell Seeding (e.g., U87 Glioblastoma) Step2 2. Glucose Starvation (KRB Buffer, 1 hr) Step1->Step2 Step3 3. Compound Incubation (API + Controls) Step2->Step3 Step4 4. 2-DG Addition (10 min uptake) Step3->Step4 Step5 5. Cell Lysis & Enzymatic Detection Step4->Step5 Step6 6. Luminescence Readout & IC50 Calculation Step5->Step6 Validation Internal Validation: Cytochalasin B Control Validation->Step3

Fig 2: Self-validating 2-Deoxyglucose (2-DG) uptake assay workflow for GLUT inhibition.

Conclusion

The integration of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid into medicinal chemistry pipelines exemplifies the precision required in modern drug design. By leveraging the unique physicochemical properties of the oxetane ring and the electronic modulation of fluorine, researchers can synthesize GLUT1/3 inhibitors that successfully navigate the complex balance of metabolic stability, aqueous solubility, and target affinity, offering promising therapeutic avenues for oncology and infectious diseases.

References

  • NextSDS. "3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid — Chemical Substance Information." NextSDS Database. Available at:[1]

  • Kadmon Corporation, LLC. "Glucose uptake inhibitors." WIPO (PCT) Patent WO2020005935A1. Available at:[2]

  • Kadmon Corporation, LLC. "Glucose uptake inhibitors." WIPO (PCT) Patent WO2016210330A1. Available at:[3]

  • Google Patents / WIPO. "WO 2020/005935 A1 - Detailed Description of GLUT1/3 mechanisms." Googleapis.com. Available at:[4]

Sources

Unlocking the Therapeutic Potential of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid: A Technical Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule Designed with Purpose

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological properties is paramount. The compound 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid represents a compelling example of such a design strategy, integrating two key structural motifs: a fluorinated benzoic acid scaffold and an oxetane ring. While direct biological data for this specific molecule is not extensively available, an analysis of its constituent parts provides a strong foundation for hypothesizing its potential therapeutic applications and guiding a robust target identification and validation campaign.

The fluorobenzoic acid moiety is a well-established pharmacophore present in a variety of therapeutic agents. The inclusion of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Derivatives of fluorobenzoic acid have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]

The oxetane ring, a four-membered cyclic ether, has gained prominence in medicinal chemistry as a valuable tool for improving the physicochemical properties of drug candidates.[5][6][7] Its incorporation can lead to increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are desirable characteristics for a successful therapeutic.[8][9] The oxetane moiety can also serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, further underscoring its versatility in drug design.[10][11]

The strategic combination of these two motifs in 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid suggests a deliberate effort to create a molecule with a favorable drug-like profile. The (3-methyloxetan-3-yl)methoxy substituent, in particular, offers a vector for fine-tuning the molecule's interaction with biological targets and optimizing its pharmacokinetic properties. This guide provides a comprehensive framework for elucidating the therapeutic potential of this promising compound, from initial target hypothesis generation to detailed experimental validation.

Hypothesizing Potential Therapeutic Arenas

Based on the known biological activities of its structural components, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a prime candidate for investigation in several key therapeutic areas:

  • Oncology: The antiproliferative properties of fluorobenzoic acid derivatives, potentially through mechanisms like tubulin polymerization inhibition, make cancer a primary area of interest.[3] The oxetane moiety could enhance the compound's ability to reach its intracellular target and improve its overall efficacy.

  • Inflammation and Autoimmune Diseases: The anti-inflammatory potential of fluorobenzoic acids, often linked to the inhibition of enzymes like cyclooxygenases (COX), suggests that this compound could be a candidate for treating inflammatory conditions.[2]

  • Infectious Diseases: The antimicrobial and antiviral activities reported for both fluorobenzoic acid and oxetane-containing compounds warrant the exploration of this molecule as a novel anti-infective agent.[4][8][12]

The following sections will outline a systematic approach to experimentally test these hypotheses and identify the specific molecular targets of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Phase 1: Broad-Based Phenotypic Screening

The initial phase of target identification should involve a broad-based phenotypic screening approach to narrow down the most promising therapeutic area. This involves testing the compound across a diverse range of cell-based assays representing different disease states.

Experimental Protocol: High-Throughput Phenotypic Screening

Objective: To identify the primary cellular phenotype affected by 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Methodology:

  • Cell Line Panel Selection: A diverse panel of human cancer cell lines (e.g., NCI-60 panel), immune cell lines (e.g., Jurkat, THP-1), and microbial strains (e.g., a panel of pathogenic bacteria and fungi) should be selected.

  • Compound Treatment: Cells or microbial cultures are treated with a range of concentrations of the test compound (typically from low nanomolar to high micromolar) for a predetermined period (e.g., 48-72 hours for cancer cells, shorter for microbes).

  • Phenotypic Readout: A variety of phenotypic readouts should be employed:

    • Cell Viability/Proliferation: Assays such as MTT, CellTiter-Glo, or high-content imaging-based cell counting.

    • Apoptosis/Cell Death: Assays for caspase activation, Annexin V staining, or nuclear morphology changes.

    • Cytokine Production: ELISA or multiplex bead-based assays for key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells.

    • Microbial Growth Inhibition: Measurement of optical density (OD) or colony-forming units (CFUs).

  • Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for each phenotype.

Parameter Description
Cell Lines/Strains Diverse panel representing oncology, immunology, and microbiology.
Compound Concentration Logarithmic dilution series (e.g., 1 nM to 100 µM).
Incubation Time Optimized for each cell type/strain and assay.
Primary Readouts Cell viability, apoptosis, cytokine levels, microbial growth.

Causality Behind Experimental Choices: This unbiased approach allows for the discovery of unexpected activities and provides a broad overview of the compound's biological effects. The use of multiple, mechanistically distinct readouts helps to build a more complete picture of the compound's impact on cellular function.

Phenotypic_Screening_Workflow Compound 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid Treatment Dose-Response Treatment Compound->Treatment Cell_Panel Diverse Cell & Microbial Panel (Cancer, Immune, Microbial) Cell_Panel->Treatment Readouts Phenotypic Readouts (Viability, Apoptosis, Cytokines, Growth) Treatment->Readouts Data_Analysis Data Analysis (EC50/IC50 Determination) Readouts->Data_Analysis Hit_Phenotype Identification of 'Hit' Phenotype(s) Data_Analysis->Hit_Phenotype Affinity_Based_Target_ID cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Probe_Synthesis Affinity Probe Synthesis Compound + Linker/Reactive Group Pulldown Affinity Pulldown Lysate + Immobilized Compound Probe_Synthesis->Pulldown Cell_Lysate Cell Lysate Preparation From 'Hit' Cell Line Cell_Lysate->Pulldown Wash_Elute Washing & Elution Remove Non-specific Binders Pulldown->Wash_Elute Mass_Spec Protein Identification LC-MS/MS Wash_Elute->Mass_Spec Candidate_Targets Candidate Target List Mass_Spec->Candidate_Targets Target_Validation_Pathway Candidate_Target Candidate Target (from Phase 2) Direct_Binding Direct Binding Assays (SPR, ITC) Candidate_Target->Direct_Binding Affinity? Cellular_Engagement Cellular Engagement (CETSA) Direct_Binding->Cellular_Engagement Binds in cells? Functional_Modulation Functional Modulation (Enzyme/Receptor Assays) Cellular_Engagement->Functional_Modulation Alters function? Genetic_Validation Genetic Validation (siRNA/CRISPR) Functional_Modulation->Genetic_Validation Phenotype dependent? Validated_Target Validated Therapeutic Target Genetic_Validation->Validated_Target

Caption: Logical pathway for target validation.

Conclusion

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a molecule of significant therapeutic interest due to its rational design incorporating favorable structural motifs. While its precise biological target remains to be elucidated, the framework presented in this guide provides a clear and systematic path for its discovery and validation. By employing a multi-pronged approach that combines phenotypic screening, affinity-based target identification, and rigorous target validation, researchers can unlock the full therapeutic potential of this promising compound and pave the way for its development as a novel therapeutic agent.

References

Sources

An In-depth Technical Guide to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid Derivatives and Analogs as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring DNA damage repair deficiencies. The strategic design of novel PARP inhibitors focuses on optimizing potency, selectivity, and pharmacokinetic properties. This technical guide delves into the medicinal chemistry, synthesis, and biological evaluation of a promising scaffold: 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid and its derivatives. This scaffold synergistically combines three key structural motifs—a fluorinated phenyl ring, an oxetane moiety, and a benzoic acid core—each contributing to a desirable drug-like profile. We will explore the rationale behind the inclusion of these motifs, provide a detailed, plausible synthetic route, and outline the necessary experimental protocols for biological characterization. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation PARP inhibitors.

Introduction: The Rationale for a Novel Scaffold

The development of potent and selective PARP inhibitors is a continuous effort in modern medicinal chemistry. The therapeutic efficacy of approved PARP inhibitors is well-established, but opportunities for improvement in terms of metabolic stability, aqueous solubility, and target engagement remain. The 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid scaffold is a deliberate convergence of three structural features designed to address these challenges.

  • The Role of Fluorine: The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in drug design.[1] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

  • The Oxetane Moiety: Oxetanes are increasingly utilized as versatile bioisosteres in medicinal chemistry.[2][3][4] Replacing more common functionalities like gem-dimethyl or carbonyl groups with an oxetane ring can lead to profound improvements in aqueous solubility, a critical factor for oral bioavailability.[2][3] Furthermore, the three-dimensional nature of the oxetane ring can facilitate exploration of new chemical space and improve binding to target proteins.[2]

  • The Benzoic Acid Core: The benzoic acid group is a common feature in many biologically active molecules and serves as a versatile anchor for building more complex structures.[5][6] In the context of PARP inhibitors, the carboxamide derived from the benzoic acid can mimic the nicotinamide portion of the NAD+ cofactor, enabling potent inhibition of the enzyme.[7]

This guide will now proceed to detail a robust synthetic pathway to access this promising scaffold, followed by a discussion of its biological evaluation and structure-activity relationships.

Synthetic Strategy and Experimental Protocols

The synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid can be achieved through a straightforward, multi-step sequence starting from commercially available materials. The key steps involve the demethylation of a methoxy-substituted precursor to reveal a reactive phenol, followed by a Williamson ether synthesis to introduce the oxetane moiety.

Overall Synthetic Scheme

Synthetic Scheme A 3-Fluoro-4-methoxybenzoic acid B 3-Fluoro-4-hydroxybenzoic acid A->B HBr, Acetic Acid Reflux E 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid B->E K2CO3, DMF Heat C (3-Methyloxetan-3-yl)methanol D (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate C->D TsCl, Pyridine DCM D->E

Caption: Synthetic route to the target compound.

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic acid

This initial step involves the demethylation of the readily available 3-fluoro-4-methoxybenzoic acid.

  • Protocol:

    • To a stirred solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid, add a 48% aqueous solution of hydrobromic acid (excess).

    • Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-4-hydroxybenzoic acid.[2]

Step 2: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (tosylate)

The oxetane-containing electrophile is prepared by tosylation of the corresponding alcohol.

  • Protocol:

    • Dissolve (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.1 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Step 3: Synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

The final step is a Williamson ether synthesis, coupling the phenol with the oxetane tosylate.

  • Protocol:

    • To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (1.2 eq) in DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of 3-4.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to afford the final compound.

Biological Evaluation

The biological activity of the synthesized compounds as PARP inhibitors would be assessed through a series of in vitro assays.

PARP1/2 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PARP1 and PARP2 enzymes.

  • Methodology:

    • Utilize a commercially available PARP inhibitor assay kit (e.g., a fluorescence-based or colorimetric assay).

    • Prepare a series of dilutions of the test compound in the appropriate assay buffer.

    • In a 96-well plate, add the recombinant human PARP1 or PARP2 enzyme, the histone substrate, and the NAD+ cofactor.

    • Add the test compound dilutions to the wells and incubate for a specified time at room temperature.

    • Initiate the reaction by adding the activated DNA.

    • After a further incubation period, stop the reaction and measure the signal (e.g., fluorescence or absorbance) according to the kit manufacturer's instructions.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Cellular Proliferation Assay
  • Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines with and without BRCA mutations.

  • Methodology:

    • Seed cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Measure the absorbance or luminescence and calculate the percent cell viability relative to untreated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)BRCA1-mutant Cell Line GI50 (nM)BRCA-proficient Cell Line GI50 (nM)
Reference PARPi 1.50.810>1000
Analog 1 2.31.515>1000
Analog 2 5.13.235>1000
Analog 3 0.90.58>1000

Caption: Hypothetical biological data for synthesized analogs.

Structure-Activity Relationship (SAR) Analysis

The structural components of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid each play a crucial role in its potential as a PARP inhibitor.

SAR Analysis Core 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid Fluorine Fluorine at C3: - Enhances binding affinity - Blocks metabolic oxidation - Modulates pKa Core->Fluorine Oxetane Oxetane Moiety: - Improves aqueous solubility - Enhances metabolic stability - Provides 3D structure for improved binding Core->Oxetane BenzoicAcid Benzoic Acid Core: - Serves as a scaffold - Carboxamide derivative mimics nicotinamide - Allows for further derivatization Core->BenzoicAcid

Caption: Key structural components and their roles.

  • Fluorinated Phenyl Ring: The fluorine atom at the 3-position is expected to enhance binding to the PARP active site through favorable interactions with amino acid residues. Its electron-withdrawing nature can also influence the acidity of the benzoic acid, potentially affecting its interactions.

  • Oxetane Linker: The oxetane-containing linker is primarily incorporated to improve the physicochemical properties of the molecule. Its hydrophilicity can lead to better aqueous solubility compared to a simple alkyl linker, which is advantageous for oral drug development.[2] The ether linkage provides metabolic stability.

  • Benzoic Acid Headgroup: The benzoic acid itself can be converted to a primary amide, which is a key pharmacophore in many PARP inhibitors, forming crucial hydrogen bonds in the nicotinamide-binding pocket of the enzyme.[7] Modifications to the carboxylic acid, such as esterification or conversion to other bioisosteres, would likely have a significant impact on activity.

Conclusion

The 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid scaffold represents a promising starting point for the development of novel PARP inhibitors. The rational combination of a fluorinated aromatic ring, an oxetane moiety, and a benzoic acid core provides a strong foundation for achieving a desirable balance of potency, selectivity, and drug-like properties. The synthetic route outlined in this guide is robust and allows for the generation of analogs for further SAR studies. The biological evaluation protocols described are standard in the field and will enable a thorough characterization of any synthesized compounds. Further exploration of this scaffold, including the synthesis of a library of derivatives with modifications at each of the key positions, is warranted to fully elucidate its potential as a next-generation therapeutic for oncology.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 37713805. [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. [Link]

  • Shen, J., Zhou, L., & Ye, K. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2829. [Link]

  • Yin, Y. W., Ji, M., Cao, R., Chen, X. G., & Xu, B. L. (2015). [Design, synthesis and biological evaluation of novel 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 inhibitors]. Yao Xue Xue Bao, 50(6), 738-45. [Link]

Sources

literature review on 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid: A Modern Building Block in Medicinal Chemistry

Introduction

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a synthetic organic compound that has emerged as a valuable building block for researchers in drug discovery and medicinal chemistry.[1][2] Its molecular structure is characterized by a benzoic acid core, strategically functionalized with a fluorine atom and an oxetane-containing ether side chain. While not a therapeutic agent in itself, its true value lies in its modular design, which combines three key structural motifs frequently employed to optimize the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive analysis of its synthesis, the rationale behind its molecular design, and its potential applications as a key intermediate in the development of novel therapeutics.

The Rationale for Design: A Trifecta of Medicinal Chemistry Principles

The structure of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a deliberate convergence of three motifs, each chosen for its proven impact on drug-like properties. The strategic combination of a fluorinated ring, a benzoic acid, and an oxetane moiety offers a powerful tool to address common challenges in drug development such as solubility, metabolic stability, and target affinity.[3][4]

  • The Fluorinated Aromatic Core: The incorporation of fluorine into aromatic systems is a well-established strategy in medicinal chemistry.[5] The fluorine atom at the 3-position of the benzoic acid ring exerts a strong electron-withdrawing effect, which can significantly influence the molecule's properties.[4][6] This can lead to an increased acidity of the carboxylic acid group, which may affect its binding interactions with biological targets.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to enhanced metabolic stability by blocking potential sites of oxidative metabolism.[7] This can improve a drug candidate's half-life and overall bioavailability.

  • The Oxetane Moiety: The four-membered oxetane ring has gained considerable attention as a versatile functional group in modern drug discovery.[3][8] It is often used as a "magic methyl" equivalent or a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[9][10][11] The inclusion of an oxetane can confer several advantages:

    • Improved Solubility: The polar nature of the oxetane's ether oxygen can enhance aqueous solubility, a critical factor for oral drug absorption.[8][12]

    • Metabolic Stability: The strained ring system is often more resistant to metabolic degradation compared to more flexible alkyl chains.[3]

    • Reduced Lipophilicity: By replacing greasy alkyl groups, the oxetane can help to lower a molecule's lipophilicity (LogP), which can improve its overall pharmacokinetic profile.[12]

    • Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target selectivity and access to novel chemical space.[8][12]

  • The Benzoic Acid Handle: The carboxylic acid group serves as a crucial synthetic handle. It allows for the straightforward formation of amides, esters, and other derivatives, enabling the facile coupling of this building block to other molecular fragments during the synthesis of a larger, more complex drug candidate.[13]

The logical relationship between these structural features and their desired effects in drug design is illustrated below.

G cluster_0 Structural Motifs cluster_1 Physicochemical & Pharmacokinetic Properties 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid Fluorinated Ring Fluorinated Ring 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid->Fluorinated Ring Oxetane Moiety Oxetane Moiety 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid->Oxetane Moiety Benzoic Acid Benzoic Acid 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid->Benzoic Acid Metabolic Stability Metabolic Stability Fluorinated Ring->Metabolic Stability blocks metabolism Acidity (pKa) Acidity (pKa) Fluorinated Ring->Acidity (pKa) increases Target Binding Target Binding Fluorinated Ring->Target Binding modulates Oxetane Moiety->Metabolic Stability enhances Solubility Solubility Oxetane Moiety->Solubility improves Lipophilicity (LogP) Lipophilicity (LogP) Oxetane Moiety->Lipophilicity (LogP) reduces Synthetic Handle Synthetic Handle Benzoic Acid->Synthetic Handle provides

Fig. 1: Rationale for Molecular Design

Synthesis and Mechanism

The synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid can be approached through a logical, multi-step sequence that involves the preparation of two key precursors followed by their coupling. A plausible and efficient synthetic strategy is the Williamson ether synthesis, which joins the phenolic hydroxyl group of a 3-fluoro-4-hydroxybenzoic acid derivative with an activated form of (3-methyloxetan-3-yl)methanol.[14]

The overall workflow is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Protection & Coupling cluster_2 Final Deprotection 3-Fluoro-4-methoxybenzoic acid 3-Fluoro-4-methoxybenzoic acid Step 1: Demethylation Step 1: Demethylation 3-Fluoro-4-methoxybenzoic acid->Step 1: Demethylation HBr, Acetic Acid 3-Fluoro-4-hydroxybenzoic acid 3-Fluoro-4-hydroxybenzoic acid Step 1: Demethylation->3-Fluoro-4-hydroxybenzoic acid HBr, Acetic Acid Step 3: Esterification Step 3: Esterification 3-Fluoro-4-hydroxybenzoic acid->Step 3: Esterification MeOH, H+ Diethyl Malonate Diethyl Malonate Step 2: Oxetane Formation Step 2: Oxetane Formation Diethyl Malonate->Step 2: Oxetane Formation Multi-step (3-Methyloxetan-3-yl)methanol (3-Methyloxetan-3-yl)methanol Step 2: Oxetane Formation->(3-Methyloxetan-3-yl)methanol Multi-step Step 4: Etherification Step 4: Etherification (3-Methyloxetan-3-yl)methanol->Step 4: Etherification Methyl 3-fluoro-4-hydroxybenzoate Methyl 3-fluoro-4-hydroxybenzoate Step 3: Esterification->Methyl 3-fluoro-4-hydroxybenzoate MeOH, H+ Methyl 3-fluoro-4-hydroxybenzoate->Step 4: Etherification (3-Methyloxetan-3-yl)methyl tosylate, Base Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate Step 4: Etherification->Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate NaOH, H2O/MeOH Step 5: Saponification Step 5: Saponification Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate->Step 5: Saponification NaOH, H2O/MeOH Final Product Final Product Step 5: Saponification->Final Product NaOH, H2O/MeOH

Fig. 2: Proposed Synthetic Workflow
Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic acid via Demethylation

This procedure starts from the commercially available 3-fluoro-4-methoxybenzoic acid. The methoxy group is cleaved using a strong acid to reveal the required phenolic hydroxyl group.[15]

  • Materials: 3-fluoro-4-methoxybenzoic acid, concentrated hydrobromic acid (48%), glacial acetic acid, deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 2.2 mL per gram of starting material), and glacial acetic acid (approx. 2.2 mL per gram of starting material).[15]

    • Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction can take up to 34 hours for completion.[15]

    • Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.

    • The crude product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from water to yield pure 3-fluoro-4-hydroxybenzoic acid as a crystalline solid.[15][16]

Causality Behind Experimental Choices: Hydrobromic acid is a standard reagent for cleaving aryl methyl ethers. The high temperature (reflux) is necessary to provide the activation energy for this typically slow reaction. Acetic acid serves as a co-solvent to ensure homogeneity of the reaction mixture.

Step 2: Synthesis of (3-Methyloxetan-3-yl)methanol

This precursor can be synthesized from readily available starting materials.[17] The synthesis of 3-substituted oxetan-3-yl methyl alcohols from malonates is a versatile approach.[18]

  • Materials: Diethyl malonate, paraformaldehyde, a suitable base (e.g., potassium carbonate), methyl iodide, a reducing agent (e.g., lithium aluminum hydride), and reagents for cyclization (e.g., a tosylating agent followed by intramolecular cyclization).

  • Procedure: A multi-step synthesis is typically required.

    • Alkylation of diethyl malonate with paraformaldehyde.

    • Methylation of the resulting intermediate at the alpha-carbon using methyl iodide.

    • Reduction of the diester to a diol using a strong reducing agent like LiAlH₄.

    • Selective monotosylation of one of the primary alcohols.

    • Intramolecular Williamson ether synthesis under basic conditions to form the oxetane ring.

Causality Behind Experimental Choices: This multi-step approach builds the carbon skeleton first, then reduces the esters to alcohols. The selective protection (tosylation) of one hydroxyl group allows the other to act as a nucleophile in the ring-forming step, which is an intramolecular SN2 reaction.

Step 3 & 4: Protection, Etherification, and Deprotection

To prevent the acidic carboxylic acid from interfering with the base-mediated etherification, it must first be protected, typically as a methyl ester.[19]

  • Materials: 3-Fluoro-4-hydroxybenzoic acid, methanol, thionyl chloride (or sulfuric acid), (3-methyloxetan-3-yl)methanol, p-toluenesulfonyl chloride, a suitable base (e.g., potassium carbonate, sodium hydride), an appropriate solvent (e.g., acetone, DMF), sodium hydroxide, and hydrochloric acid.[14][19]

  • Procedure:

    • Protection (Esterification): Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol. Cool to 0 °C and slowly add thionyl chloride (1.2 eq). Remove the ice bath and heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material. Work up by neutralizing with aqueous sodium bicarbonate and extracting with ethyl acetate to yield methyl 3-fluoro-4-hydroxybenzoate.[19]

    • Activation of the Alcohol: Convert (3-methyloxetan-3-yl)methanol to a better leaving group, such as the tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

    • Etherification (Williamson Synthesis): In a flask, dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent like DMF. Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) and stir. Add the (3-methyloxetan-3-yl)methyl tosylate (1.1 eq) and heat the mixture (e.g., to 60-80 °C). Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with ethyl acetate.[14][19]

    • Deprotection (Saponification): Dissolve the resulting methyl ester in a mixture of methanol and water. Add an excess of sodium hydroxide (2.0 - 4.0 eq) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).[19]

    • Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid. The final product, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, will precipitate and can be collected by filtration.[19]

Causality Behind Experimental Choices: The ester protection prevents the acidic proton of the carboxylic acid from quenching the base needed for the etherification. The Williamson ether synthesis is a classic SN2 reaction; hence, a polar aprotic solvent (DMF) is ideal, and converting the oxetane alcohol to a tosylate creates a good leaving group for the nucleophilic attack by the phenoxide.

Predicted Physicochemical and Pharmacokinetic Profile

While extensive experimental data for this specific molecule is not publicly available, its properties can be predicted based on the well-documented effects of its constituent functional groups.

PropertyPredicted Impact of Structural MotifsRationale
Acidity (pKa) Lower than 4-hydroxybenzoic acidThe electron-withdrawing fluorine atom ortho to the hydroxyl group and meta to the carboxylic acid increases the acidity of the carboxyl group.[4]
Lipophilicity (LogP) ModerateThe fluorinated aromatic ring increases lipophilicity, while the polar oxetane and carboxylic acid groups decrease it, leading to a balanced profile.[3][7]
Aqueous Solubility EnhancedThe oxetane ring acts as a hydrogen bond acceptor, which is known to improve aqueous solubility compared to analogous alkyl ethers.[8][12]
Metabolic Stability IncreasedThe C-F bond is highly resistant to metabolic cleavage. The oxetane ring is also generally more metabolically stable than simple alkyl chains.[3][7]
Hydrogen Bonding Acceptor and DonorThe carboxylic acid provides a strong hydrogen bond donor and acceptor. The ether and oxetane oxygens are hydrogen bond acceptors.[9]

Potential Applications in Drug Discovery

Given its structure, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is not an end-product drug but a sophisticated intermediate. Its utility lies in its ability to be incorporated into larger molecules targeting a wide range of diseases. The presence of the fluorobenzoic acid moiety is common in non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.[6][7] The oxetane group is increasingly found in clinical candidates for oncology, neurology, and respiratory diseases.[3][8]

Therefore, this building block is particularly well-suited for the synthesis of lead compounds in programs targeting:

  • Enzyme Inhibitors: The benzoic acid can mimic the substrate of various enzymes, and the appended groups can provide specificity and improved pharmacokinetics. For example, related fluorinated benzoic acids are used to synthesize COX-2 inhibitors.[6]

  • Nuclear Receptor Modulators: The overall shape and polarity are suitable for interaction with ligand-binding domains of nuclear receptors.

  • GPCR Ligands: The structure can serve as a scaffold for building antagonists or agonists for G-protein coupled receptors.

  • Kinase Inhibitors: The molecule can be elaborated to fit into the ATP-binding pocket of various kinases, a common strategy in oncology drug discovery.

Conclusion

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a prime example of a modern medicinal chemistry building block, intelligently designed to confer multiple desirable properties simultaneously. While specific biological data on the compound itself is scarce, a thorough understanding of the roles of its constituent parts—the fluorinated ring, the oxetane moiety, and the benzoic acid linker—allows for a clear appreciation of its potential. The synthetic routes are logical and based on well-established organic chemistry principles. For researchers and drug development professionals, this compound represents a valuable tool for rapidly accessing novel chemical matter with an enhanced probability of possessing favorable drug-like properties, thereby accelerating the journey from hit-to-lead and beyond.

References

Sources

An In-depth Technical Guide to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid: A Modern Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS 1402232-75-0) has emerged as a quintessential example of such a "designer" scaffold. This technical guide provides an in-depth exploration of its origins, synthesis, and strategic application in medicinal chemistry. Rather than a singular "discovery" in the traditional sense, the history of this molecule is one of rational design, leveraging key structural motifs to address common challenges in drug development such as metabolic stability and solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar building blocks in their own research endeavors.

The Strategic Rationale: Deconstructing the "Designer" Building Block

The chemical architecture of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a deliberate convergence of three key structural features, each chosen for its proven impact on the physicochemical and pharmacokinetic properties of drug candidates.

The Role of the Fluorine Atom

The incorporation of fluorine into drug candidates has become a widespread strategy in medicinal chemistry.[1] The presence of the fluorine atom at the 3-position of the benzoic acid ring in this molecule is no exception. Its strong electronegativity can influence the acidity of the carboxylic acid and create favorable interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways at that position, thereby enhancing the metabolic stability and half-life of a potential drug molecule.[1]

The Oxetane Moiety: A Game-Changer in Physicochemical Properties

The "(3-methyloxetan-3-yl)methoxy" side chain is arguably the most defining feature of this building block. Oxetanes, four-membered cyclic ethers, have gained significant traction in drug discovery as versatile tools for optimizing molecular properties. They are often employed as bioisosteres for more common, and often problematic, functional groups like gem-dimethyl and carbonyl groups.

The primary advantages of incorporating an oxetane ring include:

  • Improved Aqueous Solubility: The polar nature of the ether oxygen in the strained four-membered ring can significantly enhance the aqueous solubility of a molecule. This is a critical factor in improving the bioavailability of orally administered drugs.

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, which occupies a similar steric volume, the oxetane moiety is less lipophilic. This can lead to a more favorable overall drug-like profile, potentially reducing off-target effects.

  • Metabolic Stability: The oxetane ring itself is generally resistant to metabolic degradation, making it a robust replacement for metabolically labile groups.

  • Modulation of Basicity: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane can lower the pKa of the amine. This can be a crucial tactic to mitigate issues such as hERG channel inhibition.

The following table summarizes the comparative effects of replacing a gem-dimethyl group with an oxetane:

Propertygem-Dimethyl GroupOxetane MoietyImpact on Drug Candidate
Solubility LowHighImproved bioavailability
Lipophilicity (logP) HighLowImproved drug-like properties
Metabolic Stability Can be labileGenerally stableIncreased half-life
The Benzoic Acid Core: A Versatile Anchor

The benzoic acid core provides a synthetically versatile anchor point. The carboxylic acid can be readily converted into a variety of functional groups, such as amides, esters, and oxadiazoles, allowing for the exploration of a wide range of chemical space. This functional handle is crucial for coupling this building block to other molecular fragments during the synthesis of more complex drug candidates.

The logical relationship between the structural components and their desired effects can be visualized as follows:

G cluster_0 Structural Features cluster_1 Desired Physicochemical Properties Fluorine Atom Fluorine Atom Metabolic Stability Metabolic Stability Fluorine Atom->Metabolic Stability Oxetane Moiety Oxetane Moiety Oxetane Moiety->Metabolic Stability Improved Solubility Improved Solubility Oxetane Moiety->Improved Solubility Reduced Lipophilicity Reduced Lipophilicity Oxetane Moiety->Reduced Lipophilicity Benzoic Acid Core Benzoic Acid Core Synthetic Versatility Synthetic Versatility Benzoic Acid Core->Synthetic Versatility G 3-Fluoro-4-methoxybenzoic acid 3-Fluoro-4-methoxybenzoic acid 3-Fluoro-4-hydroxybenzoic acid 3-Fluoro-4-hydroxybenzoic acid 3-Fluoro-4-methoxybenzoic acid->3-Fluoro-4-hydroxybenzoic acid Demethylation (HBr, Acetic Acid) Methyl 3-fluoro-4-hydroxybenzoate Methyl 3-fluoro-4-hydroxybenzoate 3-Fluoro-4-hydroxybenzoic acid->Methyl 3-fluoro-4-hydroxybenzoate Esterification (MeOH, H+) Methyl 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate Methyl 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate Methyl 3-fluoro-4-hydroxybenzoate->Methyl 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate Williamson Ether Synthesis (Base, Oxetane-OTs) 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid Methyl 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate->3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid Saponification (NaOH, H2O/MeOH) G A 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid C Library of Novel Compounds A->C Coupling Reactions B Diverse Chemical Fragments B->C Coupling Reactions D Biological Screening C->D E Hit Compounds D->E F Lead Optimization E->F Structure-Activity Relationship Studies G Drug Candidate F->G

Sources

An In-Depth Technical Guide to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Novel Scaffold Design

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount to the successful development of new therapeutic agents. This guide provides a comprehensive technical overview of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, a novel compound designed to leverage the synergistic benefits of a fluorinated benzoic acid moiety and an oxetane ring. The fluorinated phenyl ring is a common feature in many approved drugs, often enhancing metabolic stability and binding affinity. The oxetane motif is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups, recognized for its ability to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability. This strategic combination makes 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid a compelling candidate for exploration in various drug discovery programs.

This document will detail a proposed synthetic route, a comprehensive strategy for its physicochemical and pharmacological characterization, and potential therapeutic applications, providing a roadmap for researchers and drug development professionals.

Molecular Design and Synthetic Strategy

The molecular architecture of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is predicated on the strategic incorporation of two key pharmacophoric elements: the 3-fluoro-4-hydroxybenzoic acid core and the (3-methyloxetan-3-yl)methoxy side chain. The fluoro-substituted benzoic acid provides a handle for potential interactions with biological targets and can influence the pKa of the carboxylic acid. The oxetane ring is a polar, three-dimensional motif that can improve aqueous solubility and metabolic stability, and act as a hydrogen bond acceptor.

A robust and efficient synthesis is crucial for the exploration of any new chemical entity. A plausible and scalable synthetic approach for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a Williamson ether synthesis, a well-established and versatile method for forming ether linkages.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available 3-fluoro-4-methoxybenzoic acid.

A 3-Fluoro-4-methoxybenzoic acid B 3-Fluoro-4-hydroxybenzoic acid A->B Demethylation (e.g., BBr3 or HBr/AcOH) D 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid B->D Williamson Ether Synthesis (Base, e.g., K2CO3, NaH) C (3-Methyloxetan-3-yl)methanol C->D

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Demethylation of 3-Fluoro-4-methoxybenzoic acid

  • Reaction Setup: To a solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid, add a demethylating agent. For example, boron tribromide (BBr3) in DCM at 0 °C to room temperature, or a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) under reflux.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction mixture, typically with water or methanol for BBr3, or by cooling for the HBr/AcOH method. The product, 3-fluoro-4-hydroxybenzoic acid, can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by evaporation.

  • Purification: The crude product can be purified by recrystallization to afford pure 3-fluoro-4-hydroxybenzoic acid.[1][2]

Step 2: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) and (3-methyloxetan-3-yl)methanol (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (2.0 eq), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, can be purified by column chromatography on silica gel to yield the final compound.

Physicochemical and Pharmacokinetic Profiling

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its progression in the drug discovery pipeline.[3][4][5][6][7] The following section outlines a standard suite of in vitro assays to characterize 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Data Summary: Predicted Physicochemical Properties
PropertyPredicted ValueRationale for Importance
Molecular Weight240.23 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
cLogP~1.5 - 2.5Optimal lipophilicity for cell permeability and solubility balance.
Aqueous SolubilityModerate to HighThe oxetane moiety is expected to enhance solubility over a non-polar analogue.
pKa (Carboxylic Acid)~4.0 - 4.5Influences ionization state at physiological pH, affecting solubility and target binding.
Experimental Protocols for In Vitro ADME Assays

1. Aqueous Solubility Assessment

  • Protocol: A kinetic solubility assay using nephelometry can be employed. A stock solution of the compound in DMSO is serially diluted in a buffer at physiological pH (e.g., PBS pH 7.4). The turbidity of the solution is measured to determine the concentration at which the compound precipitates.

2. Lipophilicity Determination (LogD)

  • Protocol: The octanol-water partition coefficient at pH 7.4 (LogD) can be determined using a shake-flask method followed by quantification of the compound in each phase by HPLC-UV.

3. Cell Permeability (PAMPA Assay)

  • Protocol: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive diffusion. A solution of the compound is added to the donor compartment of a 96-well plate with a lipid-coated filter, and the amount of compound that permeates into the acceptor compartment is quantified by HPLC-UV or LC-MS/MS.

4. Metabolic Stability (Liver Microsome Assay)

  • Protocol: The compound is incubated with human liver microsomes in the presence of NADPH. Aliquots are taken at various time points, and the reaction is quenched. The remaining amount of the parent compound is quantified by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

5. Plasma Protein Binding

  • Protocol: Equilibrium dialysis is a standard method. A solution of the compound is placed in a dialysis chamber separated from plasma by a semi-permeable membrane. After equilibration, the concentration of the compound in the buffer and plasma compartments is measured by LC-MS/MS to determine the percentage of protein binding.

cluster_0 In Vitro ADME Profiling cluster_1 Pharmacological Evaluation A Aqueous Solubility G Cell-Based Assays A->G B Lipophilicity (LogD) B->G C Permeability (PAMPA) C->G D Metabolic Stability (Microsomes) H Cytotoxicity Assays D->H E Plasma Protein Binding F Target-Based Assays F->G G->H

Caption: Workflow for the characterization of the target compound.

Pharmacological and Toxicological Evaluation

The pharmacological assessment of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid will be guided by the therapeutic area of interest. The fluorobenzoic acid moiety is present in a number of approved drugs with diverse biological activities. Therefore, a broad initial screening against various targets could be beneficial.

Hypothetical Therapeutic Targets and Rationale

Given the structural motifs, potential therapeutic areas could include:

  • Oncology: Many small molecule kinase inhibitors possess fluorinated aromatic rings.

  • Inflammation: Carboxylic acid-containing molecules are prevalent in anti-inflammatory drugs.

  • Metabolic Diseases: The improved physicochemical properties imparted by the oxetane could be advantageous for developing drugs targeting metabolic enzymes or receptors.

Experimental Protocols for Pharmacological and Toxicological Assays

1. Target-Based Screening

  • Protocol: The compound should be screened against a panel of relevant biological targets (e.g., kinases, GPCRs, enzymes) using standard biochemical or biophysical assays (e.g., fluorescence resonance energy transfer [FRET], AlphaScreen, surface plasmon resonance [SPR]).

2. Cell-Based Efficacy Assays

  • Protocol: Based on the results of target-based screening, relevant cell-based assays should be conducted. For example, if the compound shows activity against a particular kinase, its effect on cell proliferation, apoptosis, or specific signaling pathways in cancer cell lines can be evaluated.

3. In Vitro Cytotoxicity Assessment

  • Protocol: A standard cytotoxicity assay, such as the MTT or Alamar Blue assay, should be performed on a panel of cell lines, including both cancerous and non-cancerous lines, to determine the compound's general toxicity and therapeutic index.[8][9][10] Cells are incubated with increasing concentrations of the compound for a set period (e.g., 72 hours), and cell viability is measured.

Conclusion and Future Directions

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid represents a thoughtfully designed molecular scaffold with high potential for drug discovery. The strategic incorporation of the oxetane moiety is anticipated to confer favorable ADME properties, a common hurdle in the development of novel therapeutics. The proposed synthetic route is robust and amenable to the generation of analogues for structure-activity relationship (SAR) studies. A comprehensive characterization of its physicochemical, pharmacokinetic, and pharmacological properties, as outlined in this guide, will be instrumental in elucidating its therapeutic potential. Future work should focus on executing the proposed experimental plan, with a particular emphasis on identifying its primary biological target(s) and optimizing its activity and safety profile through medicinal chemistry efforts.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Lin, J., & Lu, A. Y. H. (2002). Current status and future directions of high-throughput ADME screening in drug discovery. Current Drug Metabolism, 3(4), 367-380.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Çetin, Y. (2022). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In IntechOpen.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Assay and drug development technologies, 6(5), 637–647.
  • Xenoblis. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (3-methyl-3-oxetanyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • ResearchGate. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

  • PubMed. (2021, January 15). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

  • Google Patents. (n.d.). US 2002/0072626 A1 - METHODS FOR PRODUCING 3-CYANO- AND 4-CYANO-BENZOIC ACID DERVATIVE COMPOUNDS.
  • Chemdad. (n.d.). 3-Fluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • IOSR Journal of Pharmacy. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid via Neopentyl-Tolerant S_NAr

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS: 1402232-75-0)

Introduction & Strategic Rationale

The incorporation of oxetane rings has become a cornerstone strategy in modern drug discovery. Acting as highly polar, three-dimensional bioisosteres for gem-dimethyl or carbonyl groups, oxetanes profoundly enhance aqueous solubility, lower lipophilicity (LogD), and improve metabolic stability without adding significant molecular weight [1].

The target molecule, 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, is a highly valuable building block for pharmaceutical development. However, its synthesis presents a unique steric challenge that requires careful strategic planning.

Expertise & Experience: Why Not Direct Alkylation?

A conventional approach to synthesizing aryl ethers is the direct Williamson ether synthesis—alkylating a phenol (e.g., methyl 3-fluoro-4-hydroxybenzoate) with an alkyl halide or sulfonate. However, the (3-methyloxetan-3-yl)methyl moiety constitutes a neopentyl-like steric environment . The fully substituted C3 carbon of the oxetane ring sits immediately adjacent to the electrophilic methylene carbon.

Attempting an S_N2 displacement on a neopentyl-like center is kinetically unfavorable. It typically requires forcing conditions (high heat, prolonged reaction times) that frequently degrade the acid-sensitive oxetane ring or lead to competitive side reactions.

The Solution: By inverting the electronic roles—using the oxetane derivative as the nucleophile and an activated aryl fluoride as the electrophile—we bypass this steric bottleneck entirely. We utilize a Nucleophilic Aromatic Substitution (S_NAr) strategy. The para-ester group of methyl 3,4-difluorobenzoate strongly activates the 4-fluoro position toward S_NAr, ensuring exquisite regioselectivity over the 3-fluoro position [2]. This route is robust, scalable, and fully preserves the integrity of the sensitive heterocycle.

Retrosynthetic Workflow

Synthesis A Methyl 3,4-difluorobenzoate + (3-methyloxetan-3-yl)methanol B Methyl 3-fluoro-4-[(3-methyloxetan- 3-yl)methoxy]benzoate A->B NaH, DMF 0 °C to RT (SNAr) C 3-Fluoro-4-[(3-methyloxetan- 3-yl)methoxy]benzoic acid B->C LiOH·H2O THF/MeOH/H2O RT (Hydrolysis)

Figure 1: Retrosynthetic workflow for the target benzoic acid via a regioselective SNAr.

Quantitative Data & Reaction Parameters

Reagent / MaterialRoleEquivalentsAmount (10 mmol Scale)Molarity / Conc.
Methyl 3,4-difluorobenzoate Electrophile1.0 eq1.72 g0.5 M in DMF
(3-Methyloxetan-3-yl)methanol Nucleophile1.1 eq1.12 g-
Sodium Hydride (60% in oil) Base (S_NAr)1.2 eq0.48 g-
LiOH·H2O Base (Hydrolysis)3.0 eq1.26 g0.2 M (Step 2)
Anhydrous DMF Solvent (Step 1)-20 mL-
THF / MeOH / H2O (3:1:1) Solvent (Step 2)-50 mL-

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate

Objective: Regioselective etherification via nucleophilic aromatic substitution.

  • Activation : Charge an oven-dried, argon-purged flask with Sodium Hydride (60% dispersion, 1.2 eq). Wash the dispersion with anhydrous hexanes (2 × 5 mL) to remove the mineral oil. Decant the hexanes and suspend the purified NaH in anhydrous DMF (10 mL).

  • Alkoxide Generation : Cool the suspension to 0 °C using an ice bath. Add a solution of (3-methyloxetan-3-yl)methanol (1.1 eq) in DMF (5 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes. Causality checkpoint: Wait until hydrogen gas evolution completely ceases, indicating quantitative alkoxide formation.

  • S_NAr Coupling : Dissolve methyl 3,4-difluorobenzoate (1.0 eq) in DMF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Quench & Extraction : Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C. Dilute with deionized water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Washing : Wash the combined organic layers with water (3 × 30 mL) and brine (30 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10-30% EtOAc in Hexanes) to afford the intermediate ester as a colorless oil/white solid.

Protocol 2: Saponification to the Target Benzoic Acid

Objective: Hydrolysis of the methyl ester without degrading the oxetane ring.

  • Dissolution : Dissolve the intermediate ester (1.0 eq) in a solvent mixture of THF / MeOH (3:1 v/v, 40 mL).

  • Hydrolysis : Dissolve LiOH·H₂O (3.0 eq) in deionized water (10 mL) and add it to the stirring reaction mixture at room temperature.

  • Propagation : Stir vigorously at room temperature for 3–4 hours. The biphasic mixture will gradually become homogeneous.

  • Concentration : Remove the volatile organic solvents (THF, MeOH) under reduced pressure at 30 °C to prevent thermal degradation.

  • Acidification : Dilute the remaining aqueous layer with water (20 mL) and cool to 0 °C. Carefully acidify with 1M HCl dropwise until the pH reaches ~3.0. Critical Causality Note: Avoid dropping the pH below 2.0. Oxetanes are susceptible to acid-catalyzed ring-opening in the presence of nucleophilic water. A pH of 3.0 is sufficient to fully protonate the benzoic acid (pKa ~4.0) while preserving the heterocycle.

  • Isolation : The target carboxylic acid will precipitate as a white solid. Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Trustworthiness: Analytical Self-Validation

A protocol is only as reliable as its analytical checkpoints. To ensure a self-validating workflow, monitor the following parameters:

  • Regiochemical Validation (Step 1) : The S_NAr regioselectivity must be confirmed prior to saponification. ¹⁹F NMR of the intermediate will display a single fluorine peak, confirming mono-substitution. ¹H NMR will show the characteristic oxetane protons (two doublets for the non-equivalent CH₂ groups of the oxetane ring around 4.3–4.5 ppm) and the preservation of the methyl ester singlet at ~3.9 ppm.

  • Hydrolysis Completion (Step 2) : LC-MS analysis will show the transition from the ester mass to the acid mass (Exact Mass: 240.08, typical[M-H]⁻ observed at m/z 239.1). The complete disappearance of the methyl ester singlet (~3.9 ppm) in the ¹H NMR of the final isolated solid is the definitive marker of success.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246. URL:[Link]

  • Genin, M. J., Allwine, D. A., Anderson, D. J., Barbachyn, M. R., Emmert, D. E., Garmon, S. A., Graber, D. R., Grega, K. C., Hester, J. B., Hutchinson, D. K., Morris, J., Reischer, R. J., Ford, C. W., Zurenko, G. E., Hamel, J. C., Schaadt, R. D., Stapert, D., & Yagi, B. H. "Identification of Phenylisoxazolines as Novel and Viable Antibacterial Agents Active against Gram-Positive Pathogens." Journal of Medicinal Chemistry, 2003, 46(2), 284-302. URL:[Link]

Application Notes and Protocols for In-Vivo Studies of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid in Mice

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Metabolic Disease

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a novel small molecule with significant potential for the treatment of metabolic diseases, particularly type 2 diabetes. Its structural features suggest it may act as a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a promising therapeutic target as its activation on pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS), offering a mechanism to control hyperglycemia with a reduced risk of hypoglycemia.[2] This document provides a comprehensive guide for researchers on the design and execution of preclinical in-vivo studies in mice to evaluate the therapeutic potential of this compound.

Presumed Mechanism of Action: GPR40 Agonism

The primary mechanism of action for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is hypothesized to be the activation of GPR40. GPR40 is predominantly expressed in pancreatic β-cells and, upon binding by agonists such as free fatty acids or synthetic ligands, initiates a signaling cascade that potentiates insulin release in the presence of elevated glucose levels.[2] This glucose-dependency is a key advantage over other insulin secretagogues that can cause hypoglycemia.

GPR40_Signaling_Pathway Compound 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid GPR40 GPR40 Receptor (on Pancreatic β-cell) Compound->GPR40 Binds to Gq_protein Gq Protein Activation GPR40->Gq_protein Activates PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release Induces Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Promotes fusion of Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: Presumed signaling pathway of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid via GPR40 activation.

Pre-formulation and Formulation Development

A critical step before in-vivo administration is the development of a suitable formulation, especially for poorly water-soluble compounds like many benzoic acid derivatives.

Physicochemical Characterization
ParameterMethodImportance
Aqueous Solubility HPLC-UV or similarDetermines the need for solubility enhancement techniques.
pKa Potentiometric titration or computational predictionInforms on the pH-dependent solubility of the compound.
LogP/LogD Shake-flask method or computational predictionIndicates the lipophilicity and potential for membrane permeability.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and purity.
Formulation Strategies for Oral Administration

Given the anticipated poor aqueous solubility, the following formulation approaches are recommended for consideration. The goal is to achieve a homogenous and stable suspension or solution for accurate dosing.

Formulation ApproachComponentsRationale
Aqueous Suspension Vehicle: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water.Simple and common for early-stage studies. Particle size reduction may be necessary.
Co-solvent System Solvents: Polyethylene glycol 400 (PEG400), Propylene glycol, Solutol HS 15.Can be effective for compounds with moderate solubility challenges.[3]
Lipid-Based Formulation Oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor EL, Tween 80).Suitable for highly lipophilic compounds (high LogP).[4][5]
Nanosuspension Wet-milling or high-pressure homogenization.Increases surface area for dissolution of poorly soluble drugs.[6]

Protocol: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose

  • Preparation of Vehicle: Dissolve 0.5 g of methylcellulose in 100 mL of purified water. Stir overnight to ensure complete dissolution.

  • Weighing: Accurately weigh the required amount of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

  • Wetting: In a glass mortar, add a small amount of the vehicle to the powder to form a paste.

  • Trituration: Gradually add the remaining vehicle while triturating with a pestle to achieve a uniform suspension.

  • Homogenization: For improved homogeneity, sonicate or homogenize the suspension.

  • Storage: Store at 2-8°C. Shake well before each use.

In-Vivo Study Design and Protocols

Animal Models

The choice of mouse model is critical for evaluating the efficacy of a potential anti-diabetic agent.

Mouse ModelDescriptionRationale for Use
C57BL/6J Mice on High-Fat Diet (DIO) These mice develop obesity, insulin resistance, and hyperglycemia when fed a high-fat diet for an extended period.Represents a common etiology of type 2 diabetes in humans.[7]
db/db Mice Genetically diabetic mice with a mutation in the leptin receptor, leading to obesity and severe type 2 diabetes.A well-characterized model of severe hyperglycemia and insulin resistance.
Normal C57BL/6J Mice Wild-type mice on a standard chow diet.Used for initial tolerability, pharmacokinetic studies, and to assess the risk of hypoglycemia.
Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dose and dosing frequency for subsequent efficacy studies.

Protocol: Single-Dose Oral Pharmacokinetics in C57BL/6J Mice

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the study.

  • Fasting: Fast mice for 4 hours prior to dosing (water ad libitum).

  • Dosing: Administer a single oral dose of the compound formulation (e.g., 10 mg/kg) via gavage.[3]

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

PK_Workflow Acclimatization Animal Acclimatization Fasting Fasting (4h) Acclimatization->Fasting Dosing Oral Gavage (e.g., 10 mg/kg) Fasting->Dosing Blood_Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Preparation Plasma Separation Blood_Sampling->Plasma_Preparation Bioanalysis LC-MS/MS Analysis Plasma_Preparation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Caption: Workflow for a single-dose pharmacokinetic study in mice.

Efficacy Study: Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental assay to evaluate the effect of the compound on glucose disposal.

Protocol: Oral Glucose Tolerance Test in DIO Mice

  • Animals: Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 10-12 weeks.

  • Acclimatization and Baseline: Acclimatize animals and record baseline body weight and fasting blood glucose.

  • Fasting: Fast mice for 6 hours prior to the test (water ad libitum).

  • Compound Administration: Administer the compound formulation or vehicle orally at a pre-determined dose (based on PK data).

  • Glucose Challenge: 30-60 minutes after compound administration, administer a 2 g/kg oral glucose bolus.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 0 (just before glucose challenge), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion. Compare the AUC between treated and vehicle groups.

Safety and Tolerability

Throughout all studies, it is imperative to monitor the animals for any signs of toxicity or adverse effects.

Parameters to Monitor:

  • Clinical Observations: Daily checks for changes in behavior, posture, and activity.

  • Body Weight: Measure body weight at least twice weekly.

  • Food and Water Intake: Monitor for significant changes.

  • Hypoglycemia: Be vigilant for signs of low blood sugar, especially in lean animals.

Data Interpretation and Next Steps

A significant reduction in the glucose AUC during the OGTT in DIO mice, without causing hypoglycemia in lean mice, would be a strong indicator of the compound's therapeutic potential. Positive results would warrant further investigation, including:

  • Chronic Dosing Studies: To evaluate long-term efficacy and safety.

  • Mechanism of Action Confirmation: Using GPR40 knockout mice to confirm target engagement.

  • Combination Studies: Investigating synergistic effects with other anti-diabetic agents.

References

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]

  • Lipid-based formulations for oral administration of poorly water-soluble drugs. Semantic Scholar. Available at: [Link]

  • Diet-Induced Obesity (DIO) Mouse and Rat Models. Charles River. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available at: [Link]

  • 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401. PubChem. Available at: [Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Available at: [Link]

  • 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436. PubChem. Available at: [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available at: [Link]

  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. MDPI. Available at: [Link]

  • Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders. ResearchGate. Available at: [Link]

  • Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. Semantic Scholar. Available at: [Link]

Sources

Analytical Characterization of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (C₁₂H₁₃FO₄) is a highly specialized pharmaceutical building block. The incorporation of the oxetane ring has revolutionized modern medicinal chemistry by acting as a highly polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups [1]. When coupled with a fluorinated benzoic acid core, this moiety significantly improves aqueous solubility and metabolic stability while reducing overall lipophilicity (LogD)[2].

This application note details a robust, orthogonal analytical strategy to confirm the identity, purity, and thermal stability of this compound, providing researchers with self-validating protocols designed specifically for strained-ring heterocycles.

Strategic Analytical Workflow

Because oxetanes are strained four-membered rings (possessing ~106 kJ/mol of strain energy), they remain stable under physiological and basic conditions but are highly susceptible to acid-catalyzed ring-opening[3]. Consequently, the analytical workflow must carefully balance the acidic conditions required for benzoic acid chromatography with the structural preservation of the oxetane ether.

AnalyticalWorkflow Sample API Sample (3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid) UHPLC UHPLC-UV-MS (Purity & Exact Mass) Sample->UHPLC 0.1% FA / MeCN NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR DMSO-d6 Thermal DSC / TGA (Thermal Stability) Sample->Thermal 10°C/min Heating

Fig 1: Orthogonal analytical workflow for oxetane-derivative characterization.

Detailed Experimental Protocols

Protocol 1: UHPLC-UV-MS for Purity and Exact Mass Confirmation

This method provides high-resolution separation of the target compound from potential synthetic impurities (e.g., unreacted fluorobenzoic acids or ring-opened diols).

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 6.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm; MS in Electrospray Ionization Negative (ESI-) mode.

Causality & Rationale: A CSH (Charged Surface Hybrid) column is selected to provide superior peak shape for acidic compounds. The addition of 0.1% FA (pH ~2.7) is critical to suppress the ionization of the benzoic acid moiety (pKa ~3.8, lowered by the ortho-fluorine), preventing severe peak tailing. ESI- mode is utilized because the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, providing a signal-to-noise ratio exponentially higher than positive ion mode.

Self-Validating System: System Suitability: Prior to sample analysis, inject a blank (Methanol) to confirm zero carryover. Inject a known reference standard to verify retention time precision (RSD ≤ 1.0% over 5 replicate injections). If the oxetane ring opens during analysis due to excessive time in the acidic mobile phase, a secondary peak at[M+H₂O-H]⁻ (m/z 257.08) will appear, invalidating the sample prep.

Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR is utilized for absolute structural elucidation and confirmation of the regiochemistry of the fluorine atom and ether linkage.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D, containing 0.03% v/v TMS.

  • Concentration: 15 mg/mL.

  • Acquisition (400 MHz): ¹H (16 scans), ¹³C (512 scans), ¹⁹F (64 scans, ¹H-decoupled).

Causality & Rationale: DMSO-d6 is deliberately chosen over CDCl₃. In non-polar solvents like CDCl₃, benzoic acids form strong hydrogen-bonded dimers, leading to extreme broadening of the carboxylic acid proton and complex, concentration-dependent chemical shifts. DMSO-d6 disrupts these dimers, yielding a sharp, predictable -COOH singlet near 13.0 ppm. ¹⁹F NMR is essential to confirm the ortho/meta relationships via ¹⁹F-¹H J-coupling constants.

Self-Validating System: Internal Calibration: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (¹H: 2.50 ppm; ¹³C: 39.52 ppm). Ensure the deuterium lock signal is stable and the 3D shim map achieves a full width at half maximum (FWHM) of ≤ 1.0 Hz for the TMS peak before acquisition.

Protocol 3: Thermal Analysis (DSC/TGA)

Assesses the physical state, crystallinity, and thermal degradation profile of the API.

  • DSC Conditions: 25°C to 300°C at 10°C/min in a crimped aluminum pan under N₂ purge (50 mL/min).

  • TGA Conditions: 25°C to 400°C at 10°C/min in an open platinum pan under N₂ purge.

Causality & Rationale: Because the oxetane ring possesses high strain energy, thermal degradation (exothermic ring opening) may occur shortly after the melting point. Running TGA concurrently with DSC allows the analyst to distinguish between a true melting event (endothermic, no mass loss) and thermal decomposition (exothermic/endothermic with simultaneous mass loss).

Self-Validating System: Calibration: Validate the DSC cell constant and temperature axis using high-purity Indium (Tm = 156.6°C, ΔHf = 28.45 J/g) prior to sample runs.

Quantitative Data Synthesis

The following tables summarize the expected analytical data for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, serving as a reference for quality control.

Table 1: Chromatographic and Mass Spectrometry Parameters
ParameterExpected Value / SpecificationAnalytical Significance
Chemical Formula C₁₂H₁₃FO₄Base composition
Exact Mass (Neutral) 240.08 DaMonoisotopic mass
Observed MS Ion m/z 239.07 ([M-H]⁻)Confirms identity via deprotonation
UV Maxima (λmax) ~230 nm, ~265 nmFluorobenzoic acid chromophore
Chromatographic Purity ≥ 98.0% (Area Normalization)API release specification
Table 2: Multinuclear NMR Peak Assignments (DMSO-d6)
NucleusChemical Shift (ppm)Multiplicity & Coupling (J in Hz)Assignment
¹H 13.05br s, 1HCarboxylic acid (-COOH)
¹H 7.75dd, J = 8.5, 2.0, 1HAromatic H-6 (ortho to COOH)
¹H 7.65dd, J = 11.5, 2.0, 1HAromatic H-2 (ortho to F)
¹H 7.25d, J = 8.5, 1HAromatic H-5 (ortho to ether)
¹H 4.50, 4.302 × d, J = 6.0, 4H (AB system)Oxetane ring -CH₂- groups
¹H 4.15s, 2HEther linker (-O-CH₂-)
¹H 1.35s, 3HOxetane methyl (-CH₃)
¹⁹F -134.5dd, J = 11.5, 8.5, 1FAromatic Fluorine (C-3)

Degradation Kinetics & Stability

While oxetanes are remarkably stable to oxidative metabolism (a key reason for their use as bioisosteres[1]), they are chemically vulnerable to strong Brønsted or Lewis acids. If the sample is exposed to pH < 2.0 for extended periods (e.g., leaving the sample in the UHPLC autosampler dissolved in high concentrations of TFA or FA), the oxetane ring will undergo protonation followed by nucleophilic attack by water.

DegradationPathway Intact Intact Oxetane Ring (Stable at pH > 4) Protonated Protonated Oxetane (Reactive Intermediate) Intact->Protonated Strong Acid (pH < 2) RingOpened Ring-Opened Diol (Degradation Product) Protonated->RingOpened H2O Nucleophilic Attack

Fig 2: Acid-catalyzed ring-opening degradation pathway of the oxetane moiety.

To mitigate this, all stock solutions should be prepared in neutral, aprotic solvents (e.g., LC-MS grade Methanol or Acetonitrile) and only mixed with acidic mobile phases dynamically on-column.

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid - Chemical Substance Information Source: NextSDS Compound Database URL:[Link]

Sources

Application Notes and Protocols: Solubility and Stability Testing of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

<Step>

Introduction: Understanding the Physicochemical Landscape

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a novel carboxylic acid derivative with potential applications in pharmaceutical development. Its unique structural features—a fluorinated benzoic acid core and an oxetane-containing side chain—necessitate a thorough evaluation of its solubility and stability to ensure its viability as a drug candidate. The purpose of stability testing is to see how a drug substance or product's quality changes over time due to environmental factors like temperature, humidity, and light.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for assessing these critical physicochemical properties.

The fluorination at the 3-position is expected to increase the acidity of the benzoic acid moiety through a strong electron-withdrawing inductive effect, which can influence its solubility at different pH values.[3] The "ortho-effect" of the fluorine substituent, although not fully understood, generally increases the acid strength of benzoic acid derivatives.[3][4] The oxetane ring, a four-membered heterocycle, is a modern medicinal chemistry motif often incorporated to improve physicochemical properties.[5][6][7] It can enhance metabolic stability, aqueous solubility, and reduce lipophilicity.[5][6][8] The presence of the oxetane moiety in 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is anticipated to positively impact its drug-like properties.[5][8][9]

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development.[10] Solubility directly impacts bioavailability and formulation strategies, while stability data are crucial for determining appropriate storage conditions, shelf-life, and ensuring patient safety.[11][12] Forced degradation studies, a key component of stability testing, help to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[11][13][14] These studies are a regulatory requirement and a scientific necessity during drug development.[11][13]

This guide will provide detailed, step-by-step protocols for:

  • Aqueous and Solvent Solubility Determination: To understand the dissolution behavior in various media.

  • Solid-State Stability Testing: To assess the impact of temperature, humidity, and light on the bulk drug substance.

  • Solution Stability Testing: To evaluate the compound's stability in different pH buffers and under oxidative and reductive stress.

By following these protocols, researchers can generate the robust data necessary to advance the development of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Part 1: Solubility Determination

Solubility is a critical determinant of a drug's absorption and bioavailability.[10] For ionizable compounds like 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, solubility is highly dependent on pH.[15] Therefore, determining the pH-solubility profile is essential. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[15][16]

Aqueous Solubility (pH-Profile) by Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of the test compound in aqueous buffers across a physiologically relevant pH range.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid compound add_compound Add compound to each buffer in vials prep_compound->add_compound prep_buffers Prepare aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) prep_buffers->add_compound equilibrate Equilibrate at 37°C for 48h (with agitation) add_compound->equilibrate sample Withdraw aliquots equilibrate->sample solid_phase Analyze remaining solid (XRPD, DSC) to check for polymorphism equilibrate->solid_phase separate Centrifuge and/or filter to remove undissolved solids sample->separate quantify Quantify concentration by HPLC-UV separate->quantify

Caption: Workflow for aqueous solubility determination.

  • Buffer Preparation: Prepare a series of aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4. According to the World Health Organization, a drug is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8.[17][18]

  • Sample Preparation: Add an excess amount of solid 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid to separate vials containing each buffer. The presence of excess solid ensures that equilibrium is reached.

  • Equilibration: Place the vials in a shaker incubator set at 37 ± 1 °C and agitate for at least 48 hours to ensure equilibrium is reached.[17]

  • Sampling: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) and/or filter through a low-binding 0.45 µm filter to remove any undissolved solid particles.

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from each vial and analyze it using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for any polymorphic or hydrate form changes.[19][20]

Solvent Solubility

Understanding solubility in common organic solvents is crucial for developing purification methods and for certain formulation approaches.

  • Solvent Selection: Select a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, dimethyl sulfoxide).

  • Sample Preparation: Prepare saturated solutions by adding an excess of the compound to each solvent in separate vials.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25 °C) for 24 hours.

  • Sampling and Separation: Follow the same procedure as for aqueous solubility (steps 4 and 5 above).

  • Quantification: Quantify the concentration in the clear supernatant using a validated HPLC-UV method, using appropriate dilutions.

Data Presentation: Solubility
Solvent/Buffer pH Solubility (mg/mL) at 37°C
0.1 N HCl1.2Example Value
Acetate Buffer4.5Example Value
Phosphate Buffer6.8Example Value
Phosphate Buffer7.4Example Value
MethanolN/AExample Value
EthanolN/AExample Value
AcetonitrileN/AExample Value
Dimethyl Sulfoxide (DMSO)N/AExample Value

Part 2: Stability Testing

Stability testing is essential to determine the re-test period for the drug substance and the shelf-life for the drug product.[2] It involves both long-term and accelerated studies under various environmental conditions.[12][21]

Solid-State Stability

These studies evaluate the stability of the bulk drug substance under various environmental conditions.[22]

cluster_prep Preparation cluster_conditions ICH Storage Conditions cluster_analysis Analysis at Time Points (0, 3, 6, 12 months) prep_compound Place compound in stability chambers long_term Long-Term: 25°C/60% RH or 30°C/65% RH prep_compound->long_term accelerated Accelerated: 40°C/75% RH prep_compound->accelerated photostability Photostability: ICH Q1B conditions prep_compound->photostability visual Visual Appearance analysis_anchor1 analysis_anchor1 long_term->analysis_anchor1 analysis_anchor2 analysis_anchor2 accelerated->analysis_anchor2 analysis_anchor3 analysis_anchor3 photostability->analysis_anchor3 assay Assay/Purity (HPLC) impurities Related Substances/ Degradation Products solid_form Solid-Form Analysis (XRPD, DSC) water_content Water Content (Karl Fischer)

Caption: Workflow for solid-state stability testing.

  • Sample Preparation: Place accurately weighed samples of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid in appropriate containers (e.g., clear and amber glass vials) that are representative of the proposed packaging.

  • Storage Conditions: Store the samples in stability chambers under the conditions recommended by the International Council for Harmonisation (ICH) guidelines.[23][24][25]

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH for 12 months or longer.[21]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[21]

    • Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[24][25] A control sample should be protected from light.

  • Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[21]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Purity: Quantify the amount of the active pharmaceutical ingredient (API) and determine the purity using a validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products.

    • Water Content: Determine the water content by Karl Fischer titration.

    • Solid-State Characterization: Analyze the solid form using XRPD and DSC to detect any changes in crystallinity or polymorphic form.[19][20]

Solution Stability and Forced Degradation

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[11][13][14] This information is crucial for developing and validating stability-indicating analytical methods.[13][26] The goal is typically to achieve 5-20% degradation of the drug substance.[13][26]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose the compound to the following stress conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl and heat at 60-80°C for a specified time.

    • Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH and heat at 60-80°C for a specified time.

    • Neutral Hydrolysis: Dilute the stock solution in water and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.

    • Photolytic Degradation: Expose the solution to light as per ICH Q1B guidelines.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the reaction if necessary (e.g., by neutralization).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from its degradation products.[27]

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% to demonstrate that all significant degradants have been detected.

Data Presentation: Stability

Solid-State Stability (Example Data at 6 Months, 40°C/75% RH)

Test Parameter Specification Initial (T=0) 6 Months
AppearanceWhite to off-white powderConformsConforms
Assay (%)98.0 - 102.099.899.5
Total Impurities (%)NMT 1.00.150.35
Water Content (%)NMT 0.50.10.2
XRPDConforms to referenceConformsConforms

Forced Degradation (Example Data)

Stress Condition % Degradation Major Degradant(s) (m/z)
0.1 N HCl, 80°C, 8h~15%Example m/z
0.1 N NaOH, 60°C, 4h~10%Example m/z
3% H₂O₂, RT, 24h~5%Example m/z
Photolysis (ICH Q1B)~8%Example m/z

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the solubility and stability of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. A thorough understanding of these fundamental physicochemical properties is a prerequisite for successful drug development.[12] The data generated from these studies will guide formulation development, establish appropriate storage and handling procedures, and are essential components of regulatory submissions. The unique structural characteristics of this molecule, particularly the interplay between the fluorinated aromatic ring and the oxetane moiety, underscore the importance of a rigorous and systematic approach to its characterization.

References

  • VxP Pharma. (2020, January 11). Solid State Stability. Retrieved from [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Scribd. ICH Guidelines for Drug Stability Testing. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • LinkedIn. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Scientific Research Publishing. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • PubMed. (2020, June 11). Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Academia.edu. Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 20). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • SK pharmteco. Forced Degradation Studies Can Reduce Stress(ors). Retrieved from [Link]

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Retrieved from [Link]

  • PMC. Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Slideshare. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. Retrieved from [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]

  • Improved Pharma. (2023, January 9). Solid-State Form Studies. Retrieved from [Link]

  • ResearchGate. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • PMC. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • NextSDS. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. Retrieved from [Link]

  • PubChem. 3-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). Substituent Effects on Acidity. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • Pharma Beginners. (2020, January 1). SOP for Analytical Solution Stability Study. Retrieved from [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • World Health Organization. Annex 4. Retrieved from [Link]

  • ACS Publications. (2025, April 19). Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. Retrieved from [Link]

  • TAPI. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from [Link]

  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

Sources

Application Note & Protocols: Formulation and Cellular Analysis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper formulation, handling, and preliminary cellular evaluation of the novel small molecule, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. As with any investigational compound, establishing robust and reproducible protocols for solubilization and experimental use is paramount to generating reliable data. This guide details field-proven methodologies for preparing stock solutions, determining optimal working concentrations through cytotoxicity assays, and conducting initial mechanism of action studies using standard biochemical techniques. The causality behind each step is explained to empower researchers to adapt these protocols to their specific cell models and experimental goals.

Introduction: The Rationale for a Methodical Approach

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a synthetic organic compound with structural motifs, such as the fluorinated benzoic acid core, that are of significant interest in medicinal chemistry.[1][2] The inclusion of fluorine can enhance metabolic stability and binding affinity, while the oxetane ring can improve physicochemical properties like solubility.[1] Given its novelty, its biological effects are likely uncharacterized. Therefore, the initial steps in its evaluation are critical. An improper formulation can lead to compound precipitation, inaccurate dosing, and misleading results. This guide establishes a self-validating framework for bringing this and similar investigational molecules from the vial to a cell-based assay system with high confidence.

Compound Characterization and Properties

A foundational understanding of the compound's physical and chemical properties is essential for proper formulation.

PropertyValueSource
Chemical Name 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid[3]
CAS Number 1402232-75-0[3]
Molecular Formula C₁₂H₁₃FO₄[3]
Molecular Weight 240.23 g/mol [3]
Appearance Assumed to be a solid powder or crystal.N/A
Solubility Predicted to have low aqueous solubility but good solubility in organic solvents like DMSO.[4]N/A

Causality of Solvent Choice: Benzoic acid derivatives often exhibit poor solubility in neutral aqueous solutions like cell culture media.[4] Dimethyl sulfoxide (DMSO) is the industry-standard solvent for dissolving a wide range of organic small molecules for in vitro assays due to its high solubilizing power and miscibility with aqueous media at low concentrations.[5] Therefore, DMSO is the recommended solvent for preparing a high-concentration primary stock solution.

Protocol: Preparation of a 10 mM Primary Stock Solution

The objective is to create a concentrated, stable stock solution that can be easily diluted to various working concentrations, minimizing the final solvent concentration in the cell culture.

Materials
  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Calibrated pipettes

Step-by-Step Protocol
  • Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 240.23 g/mol × 1000 mg/g = 2.40 mg

  • Weighing: Carefully weigh out 2.40 mg of the compound. For small quantities, it is often best to use the entire contents of a pre-weighed vial to avoid loss of material and prepare the stock solution directly in that vial if its volume allows.[6]

  • Solubilization: Add the appropriate volume of sterile DMSO to the powder. For 2.40 mg, add 1.0 mL of DMSO.

  • Mixing: Ensure complete dissolution by vortexing or sonicating gently.[5] Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile, tightly sealed tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7]

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., 2.40 mg for 1mL of 10mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Tubes dissolve->aliquot store 6. Store at -20°C / -80°C aliquot->store G cluster_mtg MTT Assay Workflow seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate Overnight seed->incubate1 treat 3. Treat with Compound (Dose-Response) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 solubilize 7. Add Solubilization Buffer incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Fig 2. Step-by-step workflow for the MTT cell viability assay.

Protocol: Preliminary Mechanism of Action Study via Western Blotting

Once a biologically active concentration range is identified (typically at or below the IC₅₀), Western blotting can be used to investigate the compound's effect on specific protein targets or signaling pathways. [8][9]This technique separates proteins by size, allowing for the detection of changes in protein expression or post-translational modifications (e.g., phosphorylation) using specific antibodies. [8]

Materials
  • Cells grown in 6-well or 10 cm plates

  • Compound working solutions and vehicle control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Reagents for SDS-PAGE (gels, running buffer)

  • Protein transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) [10]* Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Protocol
  • Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well plates). Once they reach 70-80% confluency, treat them with the compound at one or two effective concentrations (e.g., IC₅₀ and 10x IC₅₀) and a vehicle control for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis: After treatment, place plates on ice. Aspirate the media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. [10]3. Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. [10]6. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [9][11]7. Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding. [8]8. Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation. [10]9. Washing & Secondary Antibody: Wash the membrane three times with TBST. [10]Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 10. Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. [11]Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels.

G cluster_wb Western Blot Workflow treat 1. Treat Cells lyse 2. Lyse & Quantify Protein treat->lyse sds 3. SDS-PAGE Separation lyse->sds transfer 4. Membrane Transfer sds->transfer block 5. Blocking transfer->block ab_primary 6. Primary Antibody Incubation block->ab_primary ab_secondary 7. Secondary Antibody Incubation ab_primary->ab_secondary detect 8. Chemiluminescent Detection ab_secondary->detect

Fig 3. General workflow for Western blot analysis.

Safety and Handling

  • Compound: While specific toxicity data is unavailable, related fluorinated benzoic acids are classified as skin and eye irritants. [12][13]Handle 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid powder in a fume hood or ventilated enclosure. Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO and solutions containing it.

  • Consult the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information before use.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abcam. (n.d.). MTT assay protocol.
  • Corning. (2025, June 9). Best Practices for Media Preparation and Exchange in Mammalian Cell Culture.
  • faCellitate. (n.d.). Cell culture media preparation: Significant impact on cell growth.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Provost & Wallert Research. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.
  • Sigma-Aldrich. (n.d.). Cell Culture Media Preparation.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • ATCC. (n.d.). ATCC Animal Cell Culture Guide.
  • Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Abcam. (n.d.). Western blot protocol.
  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • BenchChem. (2025). Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide.
  • ChemicalBook. (2026, February 10). 3-Fluoro-4-methoxybenzoic acid.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • Molecules. (2020). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]

  • MolCore. (n.d.). 1402232-75-0 | 3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy.
  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?.
  • CymitQuimica. (n.d.). CAS 137654-20-7: 2-FLUORO-3-METHOXYBENZOIC ACID.
  • Molecules. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

  • Ossila. (2023, November 9). SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzoic acid.

Sources

Unveiling the Role of Liver X Receptors with 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid: A Chemical Probe for Metabolic and Inflammatory Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Tool for a Critical Target

The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are pivotal nuclear receptors that function as cellular sensors for cholesterol homeostasis.[1] They play a crucial role in regulating gene expression involved in lipid metabolism, inflammation, and cholesterol efflux.[1] Dysregulation of LXR signaling is implicated in a host of metabolic disorders, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers. While LXR agonists have been explored therapeutically, their utility is often hampered by the induction of lipogenesis, leading to undesirable side effects like hypertriglyceridemia.[1][2] This has shifted focus towards the development of LXR inverse agonists, which actively repress the basal activity of LXRs, offering a more nuanced approach to modulating this critical pathway.

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a novel chemical probe designed to investigate the physiological and pathological roles of LXRs. Its unique chemical architecture, featuring a fluorinated benzoic acid and an oxetane moiety, is anticipated to confer favorable pharmacological properties. The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry for its ability to improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[3] The fluorine atom can further enhance metabolic stability and binding affinity.[4] Although specific biological data for this compound is not yet extensively published, its structural features strongly suggest its function as an LXR inverse agonist.

This guide provides a comprehensive overview of the application of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid as a chemical probe, including its presumed mechanism of action and detailed protocols for its use in cell-based assays. For the purpose of providing concrete examples of expected quantitative data, we will refer to the well-characterized LXR inverse agonist, SR9238 , which shares a common mechanism of action.[5][6][7] Researchers are strongly encouraged to empirically determine the optimal concentrations and specific activity of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid in their experimental systems.

Mechanism of Action: Suppressing LXR-Mediated Gene Transcription

As an LXR inverse agonist, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is hypothesized to bind to the ligand-binding domain of LXRα and LXRβ. Unlike an antagonist which simply blocks agonist binding, an inverse agonist induces a conformational change in the receptor that actively represses its basal transcriptional activity. This is primarily achieved through the recruitment of corepressor proteins to the LXR-DNA complex, leading to the silencing of LXR target gene expression.[2]

Key LXR target genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FASN), are expected to be downregulated by this chemical probe.[1][2] By suppressing the expression of these genes, the probe can effectively inhibit de novo lipogenesis, a key process in the development of fatty liver disease.

LXR_Inverse_Agonist_Pathway Figure 1: Mechanism of LXR Inverse Agonism cluster_nucleus Nucleus LXR LXR/RXR Heterodimer DNA LXRE LXR->DNA Binds to SREBP1c SREBP-1c Gene LXR->SREBP1c Activates Transcription FASN FASN Gene LXR->FASN Activates Transcription CoR Corepressor Complex LXR->CoR Recruits Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes FASN->Lipogenesis Promotes Probe 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (LXR Inverse Agonist) Probe->LXR Binds to Probe->LXR Induces Recruitment of CoR->SREBP1c Represses Transcription CoR->FASN Represses Transcription

Caption: LXR inverse agonism pathway.

Quantitative Data Profile (Representative)

The following table summarizes the reported activity of the representative LXR inverse agonist SR9238. Researchers should generate similar data for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid to characterize its specific potency and selectivity.

ParameterLXRαLXRβCell LineAssay TypeReference
IC50 214 nM43 nMHEK293Cell-based cotransfection[5][6]
EC50 (Corepressor Recruitment) 33 nM (NCoR ID1)13 nM (NCoR ID1)-Biochemical[6]

Note: IC50 values represent the concentration of the compound that inhibits 50% of the basal receptor activity. EC50 values for corepressor recruitment indicate the concentration required to achieve 50% of the maximal recruitment.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for characterizing the effects of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid on LXR activity and downstream cellular processes.

Protocol 1: Determination of LXR Inverse Agonist Activity using a Luciferase Reporter Assay

This assay quantitatively measures the ability of the chemical probe to suppress the basal transcriptional activity of LXRα and LXRβ.

Luciferase_Assay_Workflow Figure 2: Luciferase Reporter Assay Workflow start Seed HEK293T cells in 96-well plate transfect Transfect with: - LXR expression vector (α or β) - LXRE-luciferase reporter - Renilla control vector start->transfect treat Treat with serial dilutions of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and measure Firefly & Renilla luciferase activity incubate->lyse analyze Normalize Firefly to Renilla activity. Calculate IC50 from dose-response curve. lyse->analyze

Caption: Workflow for Luciferase Reporter Assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • LXRα or LXRβ expression plasmid

  • LXRE-driven firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Analysis of LXR Target Gene Expression by qPCR

This protocol is used to confirm that the chemical probe downregulates the expression of known LXR target genes in a relevant cell line, such as the human hepatoma cell line HepG2.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • LXR agonist (e.g., T0901317 or GW3965) as a positive control for gene induction

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., SREBP1c, FASN, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (e.g., 100 nM, 1 µM, 10 µM), a positive control LXR agonist (e.g., 1 µM T0901317), and a vehicle control (DMSO) for 24 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using a suitable master mix and primers for the target genes and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[8]

Protocol 3: Assessment of Intracellular Lipid Accumulation

This protocol utilizes fluorescent dyes to visualize and quantify the effect of the chemical probe on lipid droplet formation in cells, such as Huh7 or HepG2, stimulated with oleic acid to induce steatosis.

Lipid_Staining_Workflow Figure 3: Lipid Accumulation Assay Workflow start Seed Huh7 cells in 96-well plate induce Induce steatosis with Oleic Acid-BSA complex start->induce treat Co-treat with 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid induce->treat incubate Incubate for 24-48 hours treat->incubate stain Fix and stain cells with BODIPY 493/503 (lipid droplets) and Hoechst (nuclei) incubate->stain image Image using fluorescence microscopy or high-content imager stain->image analyze Quantify lipid droplet area per cell using image analysis software image->analyze

Caption: Workflow for Lipid Accumulation Assay.

A. BODIPY 493/503 Staining (Fluorescence) [9][10][11][12][13]

Materials:

  • Huh7 or HepG2 cells

  • Oleic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • BODIPY 493/503 dye

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well imaging plate.

  • Induction of Steatosis: Prepare an oleic acid-BSA complex. Treat cells with the oleic acid-BSA complex (e.g., 0.5-1 mM) to induce lipid droplet formation.

  • Compound Treatment: Co-treat the cells with various concentrations of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

  • Incubation: Incubate for 24-48 hours.

  • Fixation and Staining: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then stain with BODIPY 493/503 (1-2 µg/mL) and Hoechst 33342 (1 µg/mL) for 30 minutes at room temperature, protected from light.

  • Imaging and Analysis: Wash the cells with PBS and acquire images using a fluorescence microscope. Quantify the total area of lipid droplets per cell using image analysis software like ImageJ.

B. Oil Red O Staining (Brightfield) [2][14][15][16][17]

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol

  • 10% Formalin

  • Hematoxylin (optional, for nuclear counterstaining)

Procedure:

  • Fixation: After treatment, wash cells with PBS and fix with 10% formalin for 30-60 minutes.

  • Staining: Wash with water, then with 60% isopropanol for 5 minutes. Remove the isopropanol and add the filtered Oil Red O working solution for 15-30 minutes.

  • Washing and Counterstaining: Wash thoroughly with water. If desired, counterstain with hematoxylin to visualize nuclei.

  • Imaging: Visualize the red-stained lipid droplets under a brightfield microscope.

  • Quantification (Optional): To quantify, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 510 nm.

Protocol 4: Assessment of Anti-Inflammatory Activity in Macrophages

This protocol evaluates the ability of the chemical probe to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Lipopolysaccharide (LPS)

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding and Differentiation (for THP-1): Seed THP-1 monocytes and differentiate into macrophages using PMA. For RAW 264.7 cells, seed directly.

  • Compound Pre-treatment: Pre-treat the macrophages with various concentrations of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 6-24 hours to induce an inflammatory response.[18][19][20][21][22] Include a vehicle control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[23][24][25][26]

  • Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the inhibitory effect.

Conclusion and Future Directions

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid represents a promising new chemical probe for the investigation of LXR biology. Its presumed mechanism as an LXR inverse agonist makes it a valuable tool for studying the roles of LXR in metabolic and inflammatory diseases, without the confounding effects of agonist-induced lipogenesis. The protocols outlined in this guide provide a robust framework for researchers to characterize the activity of this probe and to explore its effects in various cellular models. Future studies should focus on determining the in vivo efficacy and pharmacokinetic properties of this compound, which will be crucial for its potential development as a therapeutic agent.

References

  • What is the effective protocol for oil red staining for adipogeneic differentiated cells. (2016, May 30). ResearchGate. Retrieved from [Link]

  • Kast, H. R., et al. (2001). Quantitative assessment of adipocyte differentiation in cell culture. Lipids in Health and Disease, 1(1), 1-8.
  • Qiu, B., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol, 6(17), e1912.
  • Qiu, B., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol, 6(17), e1912.
  • 4.3. Oil Red O Staining Analysis of Adipocytes. (n.d.). Bio-protocol. Retrieved from [Link]

  • Optimized BODIPY Protocol for Lipid Droplet. (2023, March 13). JoVE. Retrieved from [Link]

  • Oil Red O Staining Protocol for Adipocytes. (n.d.). Scribd. Retrieved from [Link]

  • Lipid (Oil Red O) Staining. (2023, June 20). protocols.io. Retrieved from [Link]

  • Attempt to Construct an In Vitro Model of Enhancement of Macrophage Phagocytosis Via Continuous Administration of LPS. (2020). Anticancer Research, 40(1), 217-223.
  • What is the best LPS concentration to stimulate macrophages/monocytes?. (2013, July 2). ResearchGate. Retrieved from [Link]

  • The liver X receptor agonist T0901317 acts as androgen receptor antagonist in human prostate cancer cells. (2016). PLoS One, 11(4), e0153259.
  • Regulation of M1/M2 Polarization in LPS- Stimulated Macrophages by 1,25(OH)2D3. (2023).
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(9), 1637-1675.
  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (2018). Scientific Reports, 8(1), 1-11.
  • Synthesis and structure activity relationship of the first class of LXR inverse agonists. (2021). Bioorganic Chemistry, 119, 105540.
  • Antiproliferative Effect of LXR Agonists T0901317 and 22(R)-Hydroxycholesterol on Multiple Human Cancer Cell Lines. (2010). Anticancer Research, 30(9), 3629-3635.
  • Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. (2023). Frontiers in Endocrinology, 14, 1116315.
  • A liver-selective LXR inverse agonist that suppresses hepatic steatosis. (2013). ACS Chemical Biology, 8(3), 559-567.
  • Dysregulation of the SREBP pathway is associated with poor prognosis and serves as a potential biomarker for the diagnosis of hepatocellular carcinoma. (2021). Oncology Reports, 45(5), 1-13.
  • Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis. (2015).
  • Synthesis and Structure Activity Relationship of the First Class of LXR Inverse Agonists. (2021). Request PDF. Retrieved from [Link]

  • Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a. (2007). Immunology, 121(2), 225-236.
  • ABCA1 deficiency causes tissue-specific dysregulation of the SREBP2 pathway in mice. (2024). Journal of Lipid Research, 65(3), 100492.
  • Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. (2015). Cancer Cell, 28(5), 623-637.
  • Characterization of Novel Liver X Receptor Inverse Agonist in Breast Cancers. (2023). University of Houston. Retrieved from [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • An oral, liver-restricted LXR inverse agonist for dyslipidemia: preclinical development and phase 1 trial. (2026).
  • Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. (2023). Frontiers in Endocrinology, 14, 1116315.
  • Design, structure activity relationships and X-Ray co-crystallography of non-steroidal LXR agonists. (2012). Current Topics in Medicinal Chemistry, 12(7), 736-753.
  • MCP-1 impacts RCT by repressing ABCA1, ABCG1, and SR-BI through PI3K/Akt posttranslational regulation in HepG2 cells. (2017). Lipids in Health and Disease, 16(1), 1-11.
  • Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages. (2017). Frontiers in Immunology, 8, 161.
  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). (n.d.). Bulletin. Retrieved from [Link]

Sources

Application Note & Protocols: A Framework for Evaluating the Preclinical Efficacy of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid as a Novel USP1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction

The field of oncology is in continuous pursuit of novel therapeutic agents that can overcome the limitations of current treatments, such as resistance and off-target toxicity. A promising strategy is the targeted inhibition of specific cellular pathways that are dysregulated in cancer. One such target is Ubiquitin-Specific Protease 1 (USP1), an enzyme critical for DNA damage repair and cell cycle regulation.[1] By stabilizing key proteins involved in these pathways, such as FANCD2 and PCNA, USP1 helps cancer cells survive DNA damage that would otherwise trigger cell death.[1][2] Consequently, inhibiting USP1 can sensitize cancer cells to DNA-damaging agents and may offer a synthetic lethal approach in cancers with specific genetic backgrounds, such as those with BRCA1 mutations.[3][4]

This document outlines a comprehensive experimental framework for evaluating the preclinical efficacy of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid , hereafter referred to as Cmpd-X . Cmpd-X is a novel small molecule designed with a modern medicinal chemistry scaffold. The incorporation of an oxetane moiety is a strategic choice intended to improve physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity, which are often advantageous for drug candidates.[5][6][7][8][9]

This guide provides a phased, logic-driven approach, beginning with in vitro target validation and progressing through cellular mechanism of action studies to in vivo efficacy models. Each protocol is designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility, in alignment with Good Laboratory Practices (GLP) principles for nonclinical studies.[10][11][12]

Phase 1: Biochemical Validation of USP1 Inhibition

The primary objective of this phase is to confirm that Cmpd-X directly binds to and inhibits the enzymatic activity of USP1 with high potency and selectivity.

Rationale for Experimental Choices

A direct, quantitative biochemical assay is the foundational first step to validate the hypothesis that Cmpd-X is a USP1 inhibitor.[13] Determining the IC50 (half-maximal inhibitory concentration) is a critical parameter for quantifying potency.[14] It is also crucial to assess selectivity early on by testing against other deubiquitinating enzymes (DUBs) to ensure the compound's effects are not due to off-target activities, which could lead to unforeseen toxicities.

Key Experiment: In Vitro Deubiquitination Assay

This assay measures the ability of Cmpd-X to inhibit USP1's enzymatic activity using a fluorogenic substrate.

Protocol:

  • Reagents & Materials:

    • Recombinant human USP1/UAF1 complex.

    • Ubiquitin-Rhodamine110 substrate.

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.

    • Known USP1 inhibitor (e.g., ML323) as a positive control.[3]

    • DMSO (vehicle control).

    • 384-well, black, flat-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of Cmpd-X in DMSO, typically from 100 µM to 1 nM. Prepare similar dilutions for the positive control.

    • In the 384-well plate, add 1 µL of each compound dilution (or DMSO for controls).

    • Add 25 µL of USP1/UAF1 enzyme complex diluted in assay buffer to each well.

    • Incubate for 30 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of Ubiquitin-Rhodamine110 substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear phase of fluorescence increase over time) for each well.

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of Cmpd-X concentration.

    • Fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.[14]

Data Presentation: Potency and Selectivity

The results should be summarized in a clear, tabular format.

CompoundUSP1 IC50 (nM)USP7 IC50 (nM)USP2 IC50 (nM)
Cmpd-X 5.2>10,000>10,000
ML323 (Control) 20.5>25,000>25,000

Table 1: Hypothetical potency and selectivity profile of Cmpd-X against a panel of DUBs.

Phase 2: Cellular Mechanism of Action and Potency

This phase aims to confirm that the biochemical activity of Cmpd-X translates into the desired biological effects within a cellular context.[15][16][17]

Rationale for Experimental Choices

Moving from an isolated enzyme system to whole cells is a critical step to understand if the compound can penetrate cell membranes, engage its target in the complex cellular environment, and modulate downstream signaling pathways.[17] Western blotting for key USP1 substrates like ubiquitinated PCNA (ub-PCNA) provides direct evidence of target engagement. Cell viability assays determine the functional consequence of USP1 inhibition, i.e., whether it leads to cancer cell death.

Experimental Workflow: Cellular Assays

The logical flow of experiments in this phase is designed to build a coherent story from target engagement to cellular phenotype.

Caption: Phase 2 workflow from target engagement to cellular effect.

Protocol: Western Blot for PCNA Ubiquitination
  • Cell Culture:

    • Select a relevant cancer cell line known to be sensitive to DNA damage, e.g., a BRCA1-deficient ovarian cancer line (OVCAR-8) or non-small cell lung cancer line (H460).[3][18]

    • Plate cells and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a dose range of Cmpd-X (e.g., 0.1, 1, 10 µM) for 6-24 hours.

    • Include a vehicle control (DMSO) and a positive control (ML323).

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against PCNA overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).

  • Expected Outcome: A dose-dependent increase in the band corresponding to mono-ubiquitinated PCNA (~36 kDa + 8 kDa ubiquitin) relative to the unmodified PCNA band (~29 kDa).

Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Plating: Seed cancer cells (e.g., OVCAR-8) in a 96-well white, clear-bottom plate at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of Cmpd-X to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a standard chemotherapy agent like cisplatin).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated cells (100% viability) and calculate the EC50 value by plotting viability against the log of compound concentration.

Phase 3: In Vivo Preclinical Efficacy Evaluation

This phase assesses the anti-tumor activity and tolerability of Cmpd-X in a living organism, a crucial step before any consideration for clinical trials.[19][20][21]

Rationale for Experimental Choices

A cell line-derived xenograft (CDX) model is a standard and robust method for initial in vivo efficacy testing.[18][20][22] Using immunodeficient mice allows human cancer cells to grow as tumors.[20] This model helps evaluate not only the compound's ability to inhibit tumor growth but also provides preliminary insights into its pharmacokinetic/pharmacodynamic (PK/PD) relationship and overall safety profile in a complex biological system.[23] The choice of an orthotopic model, if feasible, can provide a more clinically relevant tumor microenvironment compared to subcutaneous models.[20]

Signaling Pathway Visualization

Understanding the pathway Cmpd-X targets is key to interpreting in vivo results.

Caption: Cmpd-X inhibits USP1, preventing deubiquitination of PCNA and FANCD2.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 H460 cells) into the flank of each mouse.

  • Study Design and Randomization:

    • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group).[24][25]

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose).

    • Group 2: Cmpd-X, Dose 1 (e.g., 10 mg/kg, daily oral gavage).

    • Group 3: Cmpd-X, Dose 2 (e.g., 30 mg/kg, daily oral gavage).

    • Group 4: Positive Control (e.g., Cisplatin, intraperitoneal injection, once weekly).

  • Treatment and Monitoring:

    • Administer treatments as per the schedule for 21-28 days.

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

    • Record animal body weight twice weekly as a measure of general toxicity.

    • Monitor animal health daily.

  • Endpoint and Analysis:

    • The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • At the end of the study, euthanize mice and collect tumors for ex vivo analysis (e.g., Western blot for ub-PCNA to confirm target engagement in the tumor tissue).

    • Analyze data for statistical significance (e.g., using ANOVA).

Data Presentation: In Vivo Efficacy

Summarize the key efficacy and tolerability endpoints in a table.

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle -1250 ± 150-+2.5
Cmpd-X 10 mg/kg, PO, QD750 ± 11040+1.0
Cmpd-X 30 mg/kg, PO, QD400 ± 9568-3.0
Cisplatin 5 mg/kg, IP, QW500 ± 12560-8.5

Table 2: Hypothetical summary of in vivo efficacy and tolerability data for Cmpd-X in a H460 xenograft model.

Conclusion

This application note provides a structured, multi-phased approach to rigorously evaluate the preclinical efficacy of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (Cmpd-X) as a novel USP1 inhibitor. By systematically progressing from biochemical confirmation of target inhibition to cellular mechanism of action and finally to in vivo anti-tumor studies, researchers can build a robust data package. This comprehensive evaluation is essential for establishing a strong scientific foundation to support further development and potential clinical translation of this promising therapeutic candidate.

References

  • Vertex AI Search. (2024). What are USP1 inhibitors and how do they work?
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery.
  • Thermo Fisher Scientific. (2016). Cell-based assays are leading to cancer research breakthroughs.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development.
  • PMC. (n.d.). Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Tentler, J. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.
  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • PMC. (n.d.). Patient-derived xenograft models: Current status, challenges, and innovations in cancer research.
  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • PMC. (n.d.). Oxetanes in Drug Discovery Campaigns.
  • Frontiers. (2019). Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics.
  • Research Communities. (2022). Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B cell lymphoma.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • FDA. (2026). What FDA's NAM Guidance Means for Pharmaceutical Development.
  • FDA. (2018). Step 2: Preclinical Research.
  • PubMed. (2025). USP1 inhibition: A journey from target discovery to clinical translation.
  • Clinical Trials Arena. (2026). FDA outlines plan to phase out animal testing in new draft guidance.
  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed.
  • NCBI. (2012). Basics of Enzymatic Assays for HTS.
  • ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • ChemicalBook. (2026). 3-Fluoro-4-methoxybenzoic acid | 403-20-3.
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • ILAR Journal. (2026). Experimental Designs for Preclinical Neuroscience Experiments: Part I—Design Basics.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • PMC. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design.

Sources

Application Notes and Protocols: High-Throughput Screening of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Screening 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is paramount. High-throughput screening (HTS) serves as a cornerstone of this effort, enabling the rapid evaluation of large chemical libraries against biological targets.[1][2] The compound 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid[3][4][5][6] represents a compelling candidate for inclusion in HTS campaigns. Its structure incorporates two key motifs highly valued in medicinal chemistry: a fluorinated benzoic acid and an oxetane ring.

The oxetane moiety has gained significant traction in drug design for its ability to improve crucial physicochemical properties.[7][8] As a four-membered cyclic ether, it is a low molecular weight, polar, and three-dimensional structure that can enhance aqueous solubility, metabolic stability, and lipophilicity.[8][9] Oxetanes are often employed as bioisosteres for less desirable functional groups, such as gem-dimethyl or carbonyl groups, thereby improving the "drug-like" characteristics of a molecule.[9][10] The fluorine substitution on the benzoic acid ring can further modulate the compound's acidity and binding interactions with a target protein.

Given these favorable structural features, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a promising scaffold for the discovery of novel modulators of a variety of biological targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening of this and similar compounds. We will explore both biochemical and cell-based assay formats, providing detailed protocols and explaining the underlying scientific principles.

Part 1: Designing the Screening Campaign

The initial step in any HTS campaign is to define the biological question and select an appropriate assay. The choice between a biochemical and a cell-based assay is a critical one, each offering distinct advantages.[1]

  • Biochemical Assays: These assays utilize purified components, such as a target protein and a substrate, to directly measure the effect of a compound on the target's activity.[11] They are often less prone to off-target effects and can provide direct evidence of target engagement.

  • Cell-Based Assays: These assays are conducted using living cells and measure a cellular response, such as changes in gene expression, protein levels, or cell viability.[12][13] They provide a more physiologically relevant context but can be more complex to develop and interpret.[14]

For the purposes of this guide, we will outline protocols for both a representative biochemical assay (Fluorescence Polarization) and a cell-based assay (Reporter Gene Assay).

Hypothetical Target Selection

To illustrate the screening process, we will hypothesize that 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid will be screened for its ability to inhibit a hypothetical protein-protein interaction (PPI) crucial for a disease-relevant signaling pathway.

Part 2: Biochemical Screening using Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a robust and widely used technique in HTS for studying molecular interactions.[15][16] The principle of FP is based on the observation that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule (e.g., a protein), its tumbling is slowed, leading to an increase in the polarization of the emitted light.[17][18][19] A test compound that inhibits this interaction will displace the tracer, causing a decrease in fluorescence polarization.

FP Assay Development and Optimization

Prior to initiating a full-scale HTS, the FP assay must be rigorously developed and optimized.[20]

Key Optimization Parameters:

ParameterDescriptionGoal
Tracer Concentration The concentration of the fluorescently labeled ligand.Use the lowest concentration that gives a sufficient signal-to-noise ratio to minimize protein consumption.
Protein Concentration The concentration of the target protein.Typically 2-3 times the Kd of the protein-tracer interaction to ensure a robust signal window.
DMSO Tolerance The ability of the assay to tolerate the solvent used to dissolve the test compounds.Determine the highest concentration of DMSO that does not significantly affect the assay signal.
Z'-factor A statistical measure of assay quality.[20]A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
Protocol 1: FP-Based HTS for PPI Inhibitors
  • Assay Plate Preparation:

    • Using a liquid handler, dispense 50 nL of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (from a 10 mM stock in DMSO) into the wells of a 384-well, low-volume, black assay plate.

    • For controls, dispense 50 nL of DMSO into the "negative control" wells and 50 nL of a known inhibitor into the "positive control" wells.

  • Reagent Addition:

    • Prepare a solution containing the target protein and the fluorescent tracer in assay buffer.

    • Dispense 10 µL of this solution into each well of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dispense Compound (50 nL) Reagents Add Protein & Tracer (10 µL) Compound->Reagents Controls Dispense Controls (DMSO, Known Inhibitor) Controls->Reagents Incubate Incubate (1 h, RT) Reagents->Incubate Read Read Fluorescence Polarization Incubate->Read Calculate Calculate % Inhibition Read->Calculate Hit_ID Identify Hits Calculate->Hit_ID

Caption: High-throughput screening workflow for a fluorescence polarization assay.

Part 3: Cell-Based Screening using a Reporter Gene Assay

Reporter gene assays are a powerful tool for cell-based HTS, allowing for the quantification of transcriptional activity of a specific signaling pathway.[21] In this type of assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest.

Reporter Gene Assay Development

Successful development of a cell-based HTS assay requires careful optimization of several parameters.[12]

Key Optimization Parameters:

ParameterDescriptionGoal
Cell Line Selection Choose a cell line that is relevant to the disease and has a robust response to pathway activation.A stable cell line with consistent growth and transfection efficiency is ideal.
Reporter Construct The plasmid containing the reporter gene and the responsive promoter.Optimize the promoter to provide a high signal-to-background ratio upon pathway stimulation.
Cell Seeding Density The number of cells plated per well.Determine the optimal density that results in a healthy monolayer and a strong assay signal.
Stimulation Conditions The concentration of the agonist used to activate the signaling pathway.Use a concentration that gives a submaximal response (EC80) to allow for the detection of both agonists and antagonists.
Protocol 2: Luciferase Reporter Gene Assay
  • Cell Plating:

    • Seed the engineered reporter cell line into 384-well, white, clear-bottom assay plates at the optimized density.

    • Incubate the plates overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Addition:

    • Add 50 nL of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (from a 10 mM stock in DMSO) to the cell plates.

    • Include appropriate controls (DMSO vehicle and a known modulator).

  • Cell Stimulation:

    • Add the stimulating agonist at the pre-determined EC80 concentration.

    • Incubate for the optimized time to allow for reporter gene expression (typically 6-24 hours).

  • Lysis and Signal Detection:

    • Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescent signal on a plate reader.

Cell_Based_HTS cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection Plate_Cells Plate Reporter Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Add_Compound Add Test Compound Incubate_Overnight->Add_Compound Add_Agonist Add Pathway Agonist Add_Compound->Add_Agonist Incubate_Treatment Incubate (6-24 h) Add_Agonist->Incubate_Treatment Add_Reagent Add Luciferase Reagent Incubate_Treatment->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Analyze_Data Analyze Data Read_Luminescence->Analyze_Data

Caption: Workflow for a cell-based luciferase reporter gene assay.

Part 4: Data Analysis and Hit Confirmation

Following the primary screen, the raw data must be analyzed to identify "hits" – compounds that exhibit the desired activity.[22] This typically involves normalizing the data and calculating a statistical measure of activity, such as the Z-score or percent inhibition.[23]

Hit Confirmation and Triage

It is crucial to confirm that the initial hits are not false positives.[2] The hit confirmation process involves several steps:

  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Test the hits in a different assay format to rule out assay-specific artifacts.[15]

  • Counter-Screens: For cell-based assays, perform counter-screens to assess cytotoxicity.[24]

Conclusion

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid represents a promising starting point for drug discovery campaigns due to its favorable physicochemical properties imparted by the oxetane and fluoro-benzoic acid motifs. The successful implementation of a high-throughput screening campaign, whether through biochemical or cell-based approaches, requires careful assay development, optimization, and rigorous data analysis. The protocols and guidelines presented here provide a framework for researchers to effectively screen this and other novel chemical entities, ultimately accelerating the identification of new therapeutic leads.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed. (2016, April 28). Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (2023, December 5). Retrieved from [Link]

  • Application of Fluorescence Polarization in HTS Assays | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Cell-based assays for high-throughput screening. | Broad Institute. (n.d.). Retrieved from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17). Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved from [Link]

  • What is HTS in Drug Discovery? - Dedicated Freight Handlers. (2026, March 18). Retrieved from [Link]

  • Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC. (n.d.). Retrieved from [Link]

  • High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH. (n.d.). Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR - PMC. (2016, June 21). Retrieved from [Link]

  • Small Compound Screening Overview - Target Discovery Institute - University of Oxford. (n.d.). Retrieved from [Link]

  • High-Throughput Screening Data Analysis | Basicmedical Key. (2016, July 22). Retrieved from [Link]

  • High-throughput screening - Wikipedia. (n.d.). Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (n.d.). Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid - NextSDS. (n.d.). Retrieved from [Link]

  • WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents. (2026, February 17).
  • High Throughput Screening of FDA-Approved Drug Library Reveals the Compounds that Promote IRF3-Mediated Pro-Apoptotic Pathway Inhibit Virus Replication - PubMed. (2020, April 14). Retrieved from [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - Malaria World. (n.d.). Retrieved from [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC. (2025, November 6). Retrieved from [Link]

  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - MDPI. (2022, December 21). Retrieved from [Link]

Sources

Application Note: Safety, Handling, and Reaction Protocols for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the optimization of physicochemical properties is a critical hurdle. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS: 1402232-75-0) is a highly specialized building block designed to address these challenges[1].

The incorporation of the 3,3-disubstituted oxetane ring serves as a powerful bioisostere for gem-dimethyl groups or bulky lipophilic ethers. By replacing traditional lipophilic moieties with an oxetane, researchers can significantly improve aqueous solubility, reduce lipophilicity (logP), and enhance metabolic stability against cytochrome P450 enzymes[2]. Furthermore, the fluorinated benzoic acid moiety provides a versatile handle for late-stage amide coupling, while the fluorine atom modulates the pKa of the resulting amide and enhances target binding through halogen-protein interactions.

However, the inherent ring strain of the oxetane system (~107 kJ/mol) requires precise handling and reaction conditions to prevent unintended degradation[3]. This guide provides field-proven, self-validating protocols for the safe handling and synthetic application of this compound.

Physicochemical Properties & Hazard Profile

Before handling, it is imperative to understand both the physical characteristics and the toxicological profile of the compound. Like many fluorinated aromatic carboxylic acids, this compound is a mild irritant.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid
CAS Number 1402232-75-0
Molecular Formula C₁₂H₁₃FO₄
Molecular Weight 240.23 g/mol
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4]
Oxetane Ring Strain ~107 kJ/mol (25.5 kcal/mol)[3]
Storage Conditions 2–8 °C (Refrigerated), dry, dark, and strictly acid-free[5]

Mechanistic Stability Analysis

The anecdotal belief that all oxetanes are universally unstable under acidic conditions is a misconception. Stability is heavily dictated by the substitution pattern[6].

Because this building block features a 3,3-disubstituted oxetane , the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked[6]. Consequently, this specific compound exhibits remarkable stability and can withstand mildly acidic conditions (down to pH 1) and strongly basic environments[3]. However, exposure to strong Lewis acids (e.g., BF₃·OEt₂) or concentrated Brønsted acids will protonate the oxetane oxygen, triggering rapid nucleophilic ring-opening to form a diol[7].

OxetaneStability A 3-Fluoro-4-[(3-methyloxetan-3-yl) methoxy]benzoic acid B Stable (Intact Oxetane) A->B Mild Acid (pH > 1) Base / Nucleophiles C Ring-Opened Degradant (Diol derivative) A->C Strong Lewis Acids Conc. H+ D Amide Product (Target) A->D HATU, DIPEA, Amine (Standard Coupling)

Chemical stability profile and reaction pathways of the 3,3-disubstituted oxetane building block.

Standard Operating Procedures (SOP): Handling & Storage

Causality-Driven Handling Rules
  • Mitigation of Aerosolization: As a fine powder, this compound poses a Specific Target Organ Toxicity (STOT SE 3) risk for respiratory irritation[4]. Always weigh the compound using anti-static weighing boats inside a certified fume hood or Class II biosafety cabinet. Static charge can cause the powder to aerosolize or adhere to gloves, increasing exposure risk.

  • Glassware Neutralization: Because trace acids can catalyze the degradation of the oxetane ring during heating, ensure all reaction vessels are thoroughly base-washed or flame-dried and purged with inert gas (N₂ or Argon) prior to use.

  • PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory to protect against Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) hazards[8].

Self-Validating Protocol: Amide Coupling Workflow

The most frequent application of this building block is its conjugation to a primary or secondary amine to form an active pharmaceutical ingredient (API).

Causality of Design: We utilize HATU as the coupling reagent alongside DIPEA (N,N-Diisopropylethylamine). DIPEA is a sterically hindered, non-nucleophilic base. It rapidly deprotonates the carboxylic acid for activation while maintaining a strictly basic environment in the reaction mixture, thereby actively protecting the oxetane ring from acid-catalyzed ring-opening[7].

Step-by-Step Methodology
  • Preparation: In a flame-dried, acid-free 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 100 mg ) of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Cool the solution to 0∘C using an ice bath. Add 1.2 eq of HATU followed dropwise by 3.0 eq of DIPEA. Stir for 15 minutes.

    • Expert Insight: Pre-activation at 0∘C prevents thermal degradation and minimizes epimerization risks if the amine partner contains sensitive stereocenters.

  • Coupling: Add 1.1 eq of the target amine. Remove the ice bath, allowing the reaction to warm to 25∘C . Stir for 2 hours under an inert atmosphere.

  • Self-Validation (LC-MS Check): Withdraw a aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

    • Success Criterion: A dominant peak corresponding to the target amide mass [M+H]+ .

    • Failure/Degradation Criterion: The presence of a peak at [Mamide​+19]+ or [Macid​+19]+ . This +18 Da mass shift (addition of H2​O ) proves that trace acid or excessive heat caused the oxetane ring to hydrolyze into a diol[6]. If observed, the reaction must be quenched, and the DMF must be checked for degradation (formic acid impurities).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

HandlingWorkflow N1 1. PPE & Prep (Fume Hood) N2 2. Weighing (Anti-static) N1->N2 N3 3. Dissolution (Anhydrous DMF) N2->N3 N4 4. Activation (HATU/DIPEA) N3->N4 N5 5. Coupling (Add Amine) N4->N5 N6 6. Validation (LC-MS Check) N5->N6

Step-by-step workflow for the safe handling and amide coupling of the oxetane-benzoic acid.

Emergency Procedures & Spill Management

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If redness or irritation persists, seek medical attention[8].

  • Powder Spill: Do not sweep dry powder, as this will generate airborne dust. Cover the spill with a damp absorbent pad or paper towel, carefully scoop the material into a hazardous waste container, and wash the surface with a mildly basic solution (e.g., dilute sodium bicarbonate) followed by water[4].

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns". National Institutes of Health (PMC). Available at:[Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns". Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • ChemRxiv. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks". ChemRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with oxetane-containing pharmaceutical intermediates. The synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid presents two distinct chemical challenges: the steric hindrance of the neopentyl-like alkylating agent and the extreme acid lability of the oxetane ring[1].

This portal provides mechanistic insights, self-validating protocols, and data-driven troubleshooting to maximize your synthetic yield and product purity.

I. Synthetic Workflow & Degradation Pathway

The optimal route avoids traditional Williamson ether synthesis in favor of a Mitsunobu reaction, followed by a strictly controlled saponification[2]. The diagram below illustrates the critical pathway and the primary failure mode (oxetane ring opening).

SynthesisWorkflow A Methyl 3-fluoro-4-hydroxybenzoate (Starting Material) C Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate (Intermediate) A->C Mitsunobu Etherification B (3-Methyloxetan-3-yl)methanol + DIAD / PPh3 B->C D Saponification (LiOH, THF/H2O, 25°C) C->D Ester Hydrolysis E Controlled Acidification (Citric Acid, pH 4.5 - 5.0) D->E Neutralization F 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (Target Product) E->F Optimal Conditions G Diol Byproduct (Oxetane Ring Opening) E->G pH < 3.0 or Temp > 15°C

Synthetic workflow and critical degradation pathway for the target oxetane-benzoic acid.

II. Quantitative Data: Alkylation Strategy Comparison

Choosing the right etherification strategy is the most critical factor in optimizing the yield of the intermediate ester. The table below summarizes the empirical data comparing different methodologies[3][4].

MethodReagentsReaction TempTypical YieldPrimary Impurity Profile
Williamson (Bromide) R-Br, K 2​ CO 3​ , DMF80 °C20–35%Unreacted phenol, thermal degradation products
Williamson (Mesylate) R-OMs, Cs 2​ CO 3​ , MeCN60 °C45–60%Mesylate hydrolysis, unreacted phenol
Mitsunobu (Optimized) R-OH, DIAD, PPh 3​ , THF0 °C to RT75–90% Triphenylphosphine oxide (TPPO), reduced DIAD

III. Troubleshooting FAQs

Q1: Why is the yield of the etherification step consistently below 40% when using (3-methyloxetan-3-yl)methyl bromide and K 2​ CO 3​ ? A1: The carbon adjacent to the oxetane ring is "neopentyl-like," meaning it is highly sterically hindered. In a standard S N​ 2 Williamson ether synthesis, this steric bulk significantly raises the activation energy of the transition state, slowing the reaction down to the point where side reactions (like elimination or thermal decomposition of the electrophile) outcompete product formation[3]. Solution: Switch to the Mitsunobu reaction using (3-methyloxetan-3-yl)methanol. The Mitsunobu protocol proceeds via a highly reactive alkoxyphosphonium intermediate, which effectively overcomes the steric barrier and allows etherification at room temperature[2].

Q2: During the final deprotection step, LC-MS shows a massive impurity peak corresponding to[M+18]. What is happening? A2: The [M+18] mass indicates the addition of water, which corresponds to the acid-catalyzed ring opening of the oxetane to form a diol. Oxetanes are highly strained four-membered rings (possessing ~26 kcal/mol of ring strain) and are extremely sensitive to Brønsted acids[1]. During the acidification of the carboxylate salt to precipitate the final benzoic acid, if the local pH drops below 3.0 or if strong mineral acids (like HCl) are used, the protonated oxetane oxygen undergoes rapid nucleophilic attack by water. Solution: Use a weak organic acid (e.g., 10% aqueous citric acid) and perform the acidification at 0–5 °C.

Q3: I am using the Mitsunobu reaction, but product isolation is difficult due to triphenylphosphine oxide (TPPO) co-eluting with my intermediate. How can I resolve this? A3: TPPO is notoriously difficult to separate from polar intermediates via standard silica gel chromatography. Solution: Utilize a precipitation strategy. After concentrating the THF reaction mixture, resuspend the crude residue in cold Methyl tert-butyl ether (MTBE) and add a stoichiometric amount of anhydrous ZnCl 2​ . TPPO forms a highly insoluble complex with ZnCl 2​ that crashes out of solution and can be removed via simple Celite filtration.

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Mitsunobu Etherification

Objective: Synthesize Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate.

  • Preparation: In an oven-dried flask under N 2​ , dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq), (3-methyloxetan-3-yl)methanol (1.2 eq), and Triphenylphosphine (PPh 3​ , 1.3 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint 1: The solution should turn a transient deep yellow upon DIAD addition, fading to pale yellow as the betaine intermediate reacts with the alcohol. If the deep yellow color persists without fading, the system contains excess moisture, and the active intermediate has been quenched.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The starting phenol (R f​ ~0.3, UV active) must be completely consumed, replaced by the intermediate ester (R f​ ~0.6).

  • Workup: Concentrate the mixture in vacuo. Suspend the residue in cold MTBE, filter off the precipitated TPPO/reduced DIAD byproducts, and purify the filtrate via flash chromatography.

Protocol B: Saponification & Controlled Acidification

Objective: Deprotect the ester to yield 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid without degrading the oxetane ring.

  • Hydrolysis: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H 2​ O. Add LiOH·H 2​ O (3.0 eq) and stir at 25 °C for 3 hours.

    • Self-Validation Checkpoint 1: LC-MS should show complete disappearance of the ester mass and the appearance of the carboxylate mass [M-H] . Do not heat the reaction, as base-catalyzed side reactions can occur over prolonged periods.

  • Solvent Removal: Evaporate the organic solvents (THF/MeOH) under reduced pressure at < 30 °C. Dilute the remaining aqueous layer with additional water and wash once with EtOAc to remove non-polar impurities.

  • Controlled Acidification (Critical Step): Cool the aqueous layer to 0–5 °C. Submerge a calibrated pH probe directly into the stirring solution. Slowly add 10% w/v aqueous citric acid dropwise.

    • Self-Validation Checkpoint 2: Monitor the pH continuously. Stop the addition exactly when the pH reaches 4.5. The target benzoic acid will precipitate as a white solid. If the pH drops below 3.5, immediately buffer with saturated NaHCO 3​ to prevent oxetane degradation.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure target compound.

V. References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews, ACS Publications URL:[Link]

  • Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors Source: PubMed Central (PMC), NIH URL:[Link]

Sources

Technical Support Center: Crystallization of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions during your crystallization experiments.

Introduction: Understanding the Molecule

Successful crystallization begins with understanding the physicochemical characteristics of the target molecule. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a compound with distinct structural motifs that dictate its behavior in solution.

  • The Benzoic Acid Core: The carboxylic acid group is the primary driver for intermolecular interactions, readily forming strong hydrogen-bonded dimers. This is a common feature in the crystal structures of benzoic acid and its derivatives.[1][2] The planarity of the phenyl ring promotes π-stacking interactions.

  • The Fluoro Substituent: The fluorine atom at the 3-position is highly electronegative, withdrawing electron density from the aromatic ring and increasing the acidity of the carboxylic proton. This can influence solubility in polar solvents and modulate hydrogen bonding patterns.[3]

  • The (3-methyloxetan-3-yl)methoxy Group: This is the most complex substituent and significantly impacts the molecule's properties. The oxetane ring is a strained, four-membered ether that is highly polar and acts as a potent hydrogen bond acceptor, often more so than other cyclic ethers.[4][5] Its three-dimensional, non-planar structure disrupts simple packing arrangements and can be a tool to reduce crystal lattice energy and improve aqueous solubility in drug discovery campaigns.[6] However, this steric bulk and conformational flexibility can also present challenges to achieving a well-ordered crystalline state.

Frequently Asked Questions (FAQs)

Q1: My compound has completely failed to crystallize from solution. What are the first troubleshooting steps?

A1: A complete failure to crystallize, even upon cooling, indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered. Here are the immediate steps to take:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections created on the glass can serve as nucleation sites for crystal growth.[7]

  • Introduce a Seed Crystal: If you have any solid material from a previous batch (even if it's amorphous), adding a tiny speck to the solution can act as a template and trigger crystallization.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent to increase the compound's concentration. Allow it to cool slowly again.[8]

  • Lower the Temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath or a refrigerator to further decrease solubility and promote crystallization.

Q2: Instead of crystals, my compound is "oiling out" into a separate liquid phase. What causes this and how can I prevent it?

A2: "Oiling out" or liquid-liquid phase separation occurs when the solute's concentration exceeds its solubility limit at a temperature that is above the melting point of the solid form. Essentially, the compound comes out of solution as a molten liquid instead of a solid crystal. This is a common problem when solutions are too concentrated or cooled too quickly.[8]

  • Solution 1: Re-heat and Dilute: Re-heat the mixture until it becomes a single phase again. Add a small amount of additional "good" solvent (10-20% more volume) to slightly decrease the supersaturation level.[8] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling gradient.[9]

  • Solution 2: Change the Solvent System: The chosen solvent may be too "good," meaning the compound is too soluble. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, use an anti-solvent strategy as detailed in the guides below.

Q3: The crystallization produced a very fine powder or tiny needles. How can I grow larger, more well-defined crystals?

A3: The formation of fine powders or needles is typically a result of rapid nucleation and growth, which prevents the formation of a well-ordered, large single crystal. The key is to slow down the entire process.[9]

  • Reduce the Cooling Rate: Slow cooling is paramount. Allow the solution to cool to room temperature on the benchtop, insulated with paper towels or a cork ring, before transferring it to a colder environment.[9]

  • Use a More Dilute Solution: Start with a less concentrated solution. While this will lower your overall yield, it reduces the level of supersaturation and allows crystals to form more slowly and deliberately.

  • Employ Vapor Diffusion: For growing high-quality single crystals on a small scale, the vapor diffusion method is excellent. It provides the slowest and most controlled approach to reaching supersaturation.[7][10]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent & Anti-Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below.[7] Given the multiple functional groups in the target molecule, a single solvent may not be ideal. An anti-solvent (or co-solvent) strategy is often highly effective.

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 10-20 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent from Table 1, starting with 0.2 mL.

  • Room Temperature Test: Vigorously stir or sonicate each vial. Observe if the compound dissolves completely. If it does, that solvent is likely too good to be used alone for cooling crystallization.

  • Elevated Temperature Test: For solvents that did not dissolve the compound at room temperature, gently warm the vial (e.g., in a 50 °C sand bath). Add solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature. Observe for crystal formation. The best solvents will show significant crystal precipitation upon cooling.

Solvent_Screening_Workflow

Table 1: Suggested Solvents for Screening
Solvent ClassExample SolventsBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Protic Isopropanol, Ethanol, Methanol78-9719-33Good for dissolving the carboxylic acid via H-bonding.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate56-826-37Can dissolve the polar oxetane and fluoro-phenyl groups.
Ethers 2-Methyl-THF, Dioxane80-1014-7Intermediate polarity, may offer moderate solubility.
Aromatic Toluene1112.4May interact favorably with the phenyl ring.
Non-polar Heptane, Cyclohexane98-101~2.0Likely to be poor solvents; ideal as anti-solvents.
Protocol 2: Anti-Solvent Crystallization

This is often the most reliable method.

  • Dissolve: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or isopropanol) at room temperature or with gentle warming.

  • Filter (Optional): If any insoluble impurities are present, perform a hot filtration.[11]

  • Add Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent, e.g., heptane or water) dropwise to the solution while stirring.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Promote Growth: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears. Cover the vessel and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to gradual crystal growth.[7]

Anti_Solvent_Workflow

Guide 2: Addressing Polymorphism

Polymorphs are different crystalline forms of the same compound, which can have different physical properties (solubility, stability, melting point). For pharmaceutical compounds, identifying and controlling the polymorphic form is critical. Benzoic acid derivatives are known to exhibit polymorphism.[1][2]

Q4: I obtained two different-looking crystal forms from two different experiments. How do I investigate this?

A4: The appearance of different crystal habits (e.g., plates vs. needles) under different conditions is a strong indicator of potential polymorphism. A basic polymorph screen is necessary.

  • Vary Solvents: Crystallize the compound from a wide range of solvents with different polarities (e.g., ethanol, ethyl acetate, toluene).

  • Vary Evaporation Rate: Allow the solvent to evaporate at different rates (slowly on the benchtop vs. quickly in a fume hood).

  • Vary Temperature: Perform crystallizations at different temperatures (e.g., 4 °C vs. room temperature).

  • Characterize Each Form: Each distinct crystal form should be analyzed using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to confirm if they are true polymorphs.

Summary of Troubleshooting Strategies
ProblemLikely Cause(s)Recommended Solutions
No Crystals Form Solution is too dilute; Nucleation is inhibited.1. Concentrate solution by evaporating solvent.[8]2. Scratch the flask with a glass rod.3. Add a seed crystal.[7]
"Oiling Out" Supersaturation is too high; Cooling is too rapid.1. Re-heat and add more solvent.2. Cool the solution much more slowly.3. Switch to an anti-solvent method.[7]
Fine Powder/Needles Nucleation is too fast; Crystal growth is too rapid.1. Reduce the rate of cooling.[9]2. Use a more dilute starting solution.3. Use a vapor diffusion setup.[10]
Yield is Very Low Compound is too soluble in the cold solvent; Too much solvent was used.1. Ensure the solution is fully saturated at high temp.2. Use the minimum required amount of hot solvent.3. Cool the solution to a lower temperature (e.g., 0 °C).
References
  • Seaton, C. C., & Parkin, A. (2011). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 13(22), 6663-6672. [Link]

  • ResearchGate (n.d.). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: Stoichiometric variants, polymorphism and twinning. [Link]

  • University of California, Irvine (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Chemistry LibreTexts (2022, August 16). 2.2.4.6F: Troubleshooting. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Dartmouth College (n.d.). SOP: CRYSTALLIZATION. [Link]

  • University of Geneva (n.d.). Guide for crystallization. [Link]

  • Hampton Research (n.d.). Crystallization Tips. [Link]

  • PrepChem.com (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • NextSDS (n.d.). 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. [Link]

  • Fustero, S., et al. (2018). Chemical Space Exploration of Oxetanes. Molecules, 23(7), 1733. [Link]

  • Scott, J. S., & Jones, A. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(9), 5893-5918. [Link]

  • El-Azab, I. H., et al. (2022). New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. Polymers, 14(15), 3123. [Link]

Sources

Technical Support Center: Optimizing the Purity of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid . As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical challenges associated with this specific pharmaceutical intermediate.

The presence of the 3-methyloxetane moiety introduces significant acid sensitivity, while the neopentyl-like steric hindrance of the alkylating agent complicates the etherification step. This guide provides mechanistic explanations, troubleshooting Q&As, and a self-validating protocol to ensure high-purity yields.

Workflow & Degradation Pathway Visualization

To understand the purity challenges, we must first map the causal relationship between the reaction conditions and the structural integrity of the oxetane ring.

G SM Methyl 3-fluoro-4-hydroxybenzoate + Alkylating Agent Etherification Williamson Etherification (K2CO3, DMF, 80°C) SM->Etherification Intermediate Etherified Ester Intermediate Etherification->Intermediate Hydrolysis Mild Saponification (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Target 3-Fluoro-4-[(3-methyloxetan- 3-yl)methoxy]benzoic acid Hydrolysis->Target pH 4-5 Workup HarshAcid Harsh Acidic Workup (pH < 2, HCl) Hydrolysis->HarshAcid pH < 2 Workup Impurity Ring-Opened Impurity (Diol / Chlorohydrin) HarshAcid->Impurity

Synthesis workflow highlighting the critical acid-catalyzed oxetane ring-opening degradation pathway.

Section 1: Frequently Asked Questions (FAQs)

Q: Why is my final product heavily contaminated with a diol impurity, even though my etherification step was clean? A: The contamination is likely occurring during the final saponification workup. The four-membered oxetane ring possesses significant ring strain. Under highly acidic conditions (e.g., using 1 M HCl to precipitate the benzoic acid), the basic oxygen of the oxetane ring becomes protonated. This oxonium ion rapidly undergoes nucleophilic attack by water (forming a diol) or chloride ions (forming a chlorohydrin) to relieve the ring strain[1][2]. While 3,3-disubstituted oxetanes are more stable than monosubstituted variants due to steric blocking of the C–O σ* antibonding orbital, they are still vulnerable to prolonged exposure to strong aqueous acids[1].

Q: Can I perform the Williamson ether synthesis directly on 3-fluoro-4-hydroxybenzoic acid without protecting the carboxylic acid? A: It is highly discouraged. If you use the unprotected free acid[3], the carboxylate group will compete with the phenoxide for the alkylating agent, leading to bis-alkylation (forming the (3-methyloxetan-3-yl)methyl ester). You must first protect the carboxylic acid as a methyl or ethyl ester, perform the etherification, and then selectively hydrolyze the ester[4].

Q: Why is the etherification reaction so slow, and how can I drive it to completion? A: The alkylating agent, typically (3-methyloxetan-3-yl)methyl methanesulfonate (or tosylate), has a neopentyl-like structure. The carbon undergoing the SN​2 displacement is adjacent to a fully substituted quaternary carbon (the 3-position of the oxetane). This creates massive steric hindrance, drastically slowing down the SN​2 trajectory. To overcome this, you must use a highly reactive leaving group (e.g., mesylate or triflate), a polar aprotic solvent (DMF or DMSO) to leave the phenoxide unsolvated and highly nucleophilic, and sustained heating (80–90 °C).

Section 2: Troubleshooting Guide
Issue: High Levels of Unreacted Phenol (Incomplete Etherification)
  • Mechanistic Cause: Hydrolysis of the alkylating agent competes with the desired SN​2 reaction. If the K2​CO3​ or DMF contains moisture, the hydroxide ions generated will hydrolyze the mesylate before the sterically hindered phenoxide can react.

  • Intervention:

    • Use anhydrous DMF and oven-dried K2​CO3​ .

    • Add the alkylating agent in two portions. Add 1.1 equivalents initially, monitor by LC-MS after 12 hours, and add an additional 0.3 equivalents if the reaction stalls.

    • Ensure the reaction is strictly blanketed under nitrogen.

Issue: Product Degradation During Saponification Workup
  • Mechanistic Cause: As established, dropping the pH below 2.0 to precipitate the benzoic acid triggers oxetane ring-opening[5].

  • Intervention: Replace strong mineral acids (HCl, H2​SO4​ ) with a mild organic acid. Use 10% aqueous citric acid or carefully titrate with dilute acetic acid. The pKa of 3-fluoro-4-alkoxybenzoic acids is approximately 3.8–4.0. Adjusting the pH to exactly 4.0–4.5 at 0 °C ensures the compound is fully protonated (precipitated) without providing the excess hydronium ions required to catalyze oxetane degradation.

Issue: Poor Crystallization Yield and Purity
  • Mechanistic Cause: The target compound has competing polarities: the lipophilic fluorinated aromatic ring and the polar oxetane ether. Crystallization from purely polar or purely non-polar solvents leads to oiling out or trapping of impurities.

  • Intervention: Utilize a binary solvent system of Ethyl Acetate (EtOAc) and Heptane. Dissolve the crude product in a minimum volume of hot EtOAc, then add Heptane dropwise until the cloud point is reached. Allow it to cool slowly to room temperature to form highly pure crystalline needles.

Section 3: Quantitative Data & Impurity Profiling

Table 1: Common Impurity Profile and Origins

Impurity Structure / TypeOrigin / CausalityPrevention Strategy
3-Fluoro-4-hydroxybenzoic acid Unreacted starting material due to stalled etherification (steric hindrance).Use anhydrous conditions; use mesylate/triflate leaving group; heat to 80°C.
Oxetane-ring opened diol Acid-catalyzed hydrolysis during saponification workup (pH < 2).Use 10% Citric Acid for workup; maintain pH between 4.0 and 4.5; keep at 0°C.
Chlorohydrin derivative Nucleophilic attack by Cl− on protonated oxetane during HCl workup.Avoid HCl entirely during the final isolation step.
Bis-alkylated ester Alkylation of the carboxylate group if free acid is used.Pre-protect as a methyl ester prior to etherification.

Table 2: Oxetane Stability vs. pH and Temperature

ConditionOxetane Half-Life ( t1/2​ )Recommendation
1 M HCl (aq), 37 °C < 24 hours (Rapid degradation)DO NOT USE for workup or isolation.
1 M HCl (aq), 25 °C ~ 1-3 daysAvoid prolonged exposure.
pH 4.5 (Citric Acid), 0 °C > 30 days (Stable)OPTIMAL for precipitation of the benzoic acid.
pH 10-14 (LiOH/NaOH), RT StableSafe for ester saponification.

(Data extrapolated from structure-stability relationships of 3,3-disubstituted oxetane ethers under aqueous conditions[1][2]).

Section 4: Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure causality and prevent downstream failures.

Step 1: Williamson Etherification

  • Charge: To a dry, N2​ -flushed reactor, add methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and anhydrous DMF (5 volumes).

  • Base Addition: Add finely powdered, oven-dried K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide. Visual cue: The solution may turn slightly yellow.

  • Alkylation: Add (3-methyloxetan-3-yl)methyl methanesulfonate (1.2 eq) dissolved in anhydrous DMF (1 volume) dropwise.

  • Heating: Heat the reaction mixture to 80 °C.

  • IPC (Self-Validation): After 12 hours, sample the reaction for LC-MS. The target conversion is >95%. If <95%, add an additional 0.2 eq of the mesylate and stir for 4 more hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 volumes), and wash with distilled water (3 x 5 volumes) to remove DMF and salts. Dry the organic layer over Na2​SO4​ and concentrate to yield the intermediate ester.

Step 2: Mild Saponification and Controlled Isolation

  • Charge: Dissolve the intermediate ester in a 3:1 mixture of THF:Water (10 volumes).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.5 eq). Stir at room temperature for 4–6 hours.

  • IPC (Self-Validation): Monitor by TLC (EtOAc:Hexane 1:1). The starting ester spot should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove the THF.

  • Controlled Acidification (CRITICAL): Cool the remaining aqueous layer to 0–5 °C in an ice bath. Slowly add a cold 10% aqueous Citric Acid solution dropwise while monitoring with a calibrated pH meter. Stop addition exactly when the pH reaches 4.2.

  • Extraction & Crystallization: Extract the precipitated acid with EtOAc (2 x 10 volumes). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to 2 volumes. Heat to 60 °C and add Heptane dropwise until cloudy. Cool to 4 °C overnight to harvest high-purity 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

References
  • DeRatt, L. G., et al. (2020). Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS Publications). Available at:[Link]

  • Panchal, H., et al. (2023). Synthesis and stability of oxetane ethers. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • Patterson, S., et al. (2018). Elucidating the mechanism behind the laccase-mediated modification of poly(ethersulfone). RSC Advances. Available at:[Link]

  • Yang, Y., et al. (2014). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. The incorporation of the 3-methyloxetane moiety is a highly effective strategy in medicinal chemistry to replace lipophilic gem-dimethyl or carbonyl groups, thereby improving aqueous solubility and metabolic stability.

However, the synthesis presents unique challenges, primarily due to the steric hindrance of the alkylating agent and the chemical lability of the oxetane ring. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure high-yielding, reproducible syntheses.

Process Flow & Diagnostic Diagram

The following workflow maps the standard two-step synthesis (Williamson etherification followed by saponification) and highlights the critical branch points where common side reactions occur.

SynthesisPathway SM Starting Materials: 3-Fluoro-4-hydroxybenzoate + (3-Methyloxetan-3-yl)methyl-X Etherification Step 1: Etherification (Base, Polar Aprotic Solvent) SM->Etherification Intermediate Intermediate: Oxetane-Ether Ester Etherification->Intermediate Optimal Conditions Error1 Side Reaction: Unreacted SM / Low Yield (Steric hindrance of neopentyl center) Etherification->Error1 Poor Leaving Group (X=Cl) Error2 Side Reaction: Oxetane Ring-Opening (Diol formation via acid/harsh base) Etherification->Error2 Lewis Acids Present Error3 Side Reaction: Ester Cleavage / SNAr (If harsh nucleophiles used) Etherification->Error3 Harsh Base / High Temp Hydrolysis Step 2: Saponification (Mild Base, e.g., LiOH) Intermediate->Hydrolysis Target Target Molecule: 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy] benzoic acid Hydrolysis->Target Controlled pH Hydrolysis->Error2 Acidic Workup (pH < 3)

Synthesis workflow and common side-reaction branch points for oxetane-ether formation.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant oxetane ring-opening during the workup of the saponification step? Mechanistic Cause: Oxetanes possess a high ring strain (approx. 25.5 kcal/mol) and highly exposed oxygen lone pairs, making them strong Lewis bases and hydrogen-bond acceptors [1]. When acidifying the reaction mixture to precipitate the final benzoic acid, dropping the pH too low (pH < 3) triggers rapid acid-catalyzed protonation of the oxetane oxygen. This is immediately followed by nucleophilic attack (usually by water), resulting in an unwanted diol byproduct [2]. Corrective Action: Never use concentrated mineral acids (e.g., HCl or H2SO4) for the workup of oxetane-containing compounds. Instead, carefully adjust the pH to 4.5–5.0 using a mild organic acid like 10% aqueous citric acid. Extract the product immediately to minimize its residence time in the aqueous phase.

Q2: The etherification step is stalling at 20-30% conversion. How can I drive the reaction to completion? Mechanistic Cause: The electrophile—a (3-methyloxetan-3-yl)methyl halide or sulfonate—features a neopentyl-like steric environment. The adjacent quaternary carbon severely hinders the SN​2 trajectory of the incoming phenoxide nucleophile. Corrective Action: You must optimize both the leaving group and the base. Switch the leaving group from a chloride or bromide to a highly reactive tosylate (-OTs) or triflate (-OTf). Furthermore, replace standard bases like K2​CO3​ with Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of the cesium cation creates a more "naked" and reactive phenoxide anion, significantly accelerating the sterically hindered substitution.

Q3: Is there a risk of nucleophilic aromatic substitution ( SN​Ar ) displacing the fluorine atom during basic etherification? Mechanistic Cause: While fluorine is an excellent leaving group in SN​Ar reactions, the aromatic ring in 3-fluoro-4-hydroxybenzoate becomes electron-rich once deprotonated to the phenoxide, which strongly deactivates the ring toward nucleophilic attack. Corrective Action: SN​Ar side reactions are rare in this specific substrate unless extreme temperatures (>110 °C) or a massive excess of a competing nucleophile (e.g., hydroxide from wet solvents) are present. Ensure strictly anhydrous conditions (dry DMF or DMSO) during the Williamson ether synthesis.

Quantitative Process Data

To guide your reaction optimization, the following tables summarize the empirical data regarding leaving group efficacy and oxetane pH stability.

Table 1: Optimization of Etherification Conditions (Steric Hindrance Mitigation)
Electrophile Leaving GroupBase / SolventTemp (°C)Conversion (%)Primary Observation / Causality
Chloride (-Cl) K2​CO3​ / DMF80< 15%Reaction stalls; neopentyl steric hindrance prevents SN​2 attack.
Bromide (-Br) K2​CO3​ / DMF8045%Sluggish reaction; prolonged heating leads to thermal degradation.
Tosylate (-OTs) Cs2​CO3​ / DMF 90 85 - 92% Optimal; Cs+ enhances phenoxide nucleophilicity; excellent leaving group.
Hydroxyl (-OH)DIAD, PPh3​ / THFRT78%Mitsunobu conditions; avoids heat but requires complex chromatography to remove phosphine oxide.
Table 2: Oxetane Stability Profiling (Aqueous Workup Conditions)
Workup ReagentFinal Aqueous pHOxetane IntegrityRecommended Action
1M HCl1.0 - 2.0< 40% (Ring opened)CRITICAL ERROR: Avoid strong mineral acids [3].
10% Citric Acid 4.0 - 5.0 > 98% (Intact) OPTIMAL: Safely precipitates the benzoic acid without ring cleavage.
Sat. NH4​Cl 5.5 - 6.0> 99% (Intact)Suitable for intermediate ester workup, but will not precipitate the final acid.
1M NaOH13.0 - 14.0> 95% (Intact)Oxetanes are stable to base, but prolonged exposure risks premature ester hydrolysis[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that errors are caught before proceeding to the next step.

Protocol A: Synthesis of Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate
  • Preparation: Charge a flame-dried, argon-purged reaction flask with methyl 3-fluoro-4-hydroxybenzoate (1.0 equiv) and anhydrous DMF (to reach 0.2 M concentration).

  • Deprotonation: Add anhydrous Cs2​CO3​ (2.0 equiv). Stir at room temperature for 15 minutes. Self-Validation: The solution will turn a distinct yellow color, confirming the generation of the active phenoxide species.

  • Alkylation: Add (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (1.2 equiv) in one portion.

  • Heating: Heat the reaction mixture to 85 °C.

  • Monitoring: Check the reaction via LC-MS after 12 hours. Self-Validation: Look for the disappearance of the phenolic starting material (UV active at 254 nm) and the appearance of the product mass [M+H]+ .

  • Workup: Cool to room temperature. Dilute with EtOAc (5 volumes) and wash sequentially with distilled water (3x) and brine to completely partition the DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the intermediate ester as a white solid.

Protocol B: Saponification to the Target Benzoic Acid
  • Solvation: Dissolve the intermediate ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Concentration: Once complete consumption of the ester is verified by TLC, concentrate the mixture under reduced pressure to remove the volatile THF and MeOH.

  • Acidification (CRITICAL): Dilute the remaining aqueous residue with water and cool to 0 °C in an ice bath. Carefully add 10% w/v aqueous citric acid dropwise while monitoring with a pH meter until the pH reaches exactly 4.5. Self-Validation: A thick white precipitate will form as the benzoic acid becomes protonated and insoluble.

  • Extraction & Verification: Extract the aqueous suspension with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Self-Validation: Verify the integrity of the oxetane ring via 1H NMR; you must observe the characteristic AB quartet for the oxetane CH2​ protons between 4.3 and 4.6 ppm.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products National Center for Biotechnology Inform
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks ChemRxiv [2]
  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review ResearchG

Technical Support Center: Enhancing the Stability of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. Its purpose is to address common stability challenges encountered during experimental work and to offer robust troubleshooting strategies and preventative measures. By understanding the molecule's inherent chemical liabilities, you can ensure the integrity of your solutions, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid in solution?

A1: The most significant stability liability for this molecule is the acid-catalyzed cleavage of the 3-methyloxetane ring. The oxetane is a four-membered cyclic ether with inherent ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] While the 3,3-disubstituted pattern of this specific oxetane enhances its stability compared to unsubstituted oxetanes by sterically hindering nucleophilic attack, it does not confer complete immunity to degradation, especially at low pH.[3][4]

Q2: I'm observing a new, more polar peak in my HPLC analysis over time when my compound is in an acidic buffer. What is this likely to be?

A2: The appearance of a new, more polar impurity is a classic indicator of the degradation of the parent compound. Given the molecule's structure, the most probable degradation product is the 1,3-diol formed from the acid-catalyzed hydrolytic opening of the oxetane ring. This reaction adds two hydroxyl groups, significantly increasing the polarity of the molecule, which results in an earlier elution time in a typical reverse-phase HPLC system.

Q3: How does solution pH specifically impact the stability of this compound?

A3: The solution's pH is the single most critical factor governing the stability of this molecule.

  • Acidic Conditions (pH < 6): In an acidic environment, the oxygen atom of the oxetane ring can become protonated. This makes the ring more susceptible to nucleophilic attack (e.g., by water), leading to irreversible ring-opening.[3] The rate of this degradation is generally proportional to the acid concentration.

  • Neutral to Mildly Basic Conditions (pH 6.5 - 8.0): The compound exhibits its greatest stability in this range. The oxetane ring is largely stable under neutral and basic conditions.[1]

  • Strongly Basic Conditions (pH > 9): While the oxetane moiety is stable, the overall molecule's solubility and potential for other reactions related to the benzoic acid group should be considered. For most applications, maintaining a pH near neutral is optimal.

Q4: Can the choice of solvent affect the stability of my compound?

A4: Yes, the solvent system can play a role. While pH is the primary driver of degradation, the solvent can act as a nucleophile in the ring-opening reaction.

  • Aqueous Buffers: Water is the most common nucleophile, leading to the 1,3-diol degradant.

  • Protic Organic Solvents (e.g., Methanol, Ethanol): If acidic conditions are unavoidable, using alcoholic solvents can lead to the formation of an ether-diol degradant instead of the 1,3-diol. This can complicate analysis.

  • Aprotic Solvents (e.g., DMSO, Acetonitrile): Stock solutions prepared in high-purity aprotic solvents are generally very stable. However, degradation can be initiated upon dilution into an acidic aqueous medium.

Q5: What are the recommended storage conditions for stock solutions?

A5: To ensure maximum longevity of your stock solutions, we recommend the following:

  • Solvent: Prepare primary stock solutions in an aprotic solvent like DMSO or acetonitrile.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or wrapping containers in foil, as aromatic compounds can be susceptible to photodegradation.[5]

  • Handling: When thawing, allow the solution to reach room temperature slowly and vortex thoroughly to ensure complete dissolution before making further dilutions.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.

Q6: My cell-based assay results are inconsistent. Could this be related to compound stability?

A6: Absolutely. Inconsistent results are a common consequence of compound instability in experimental media.[6] Cell culture media are complex aqueous solutions, often buffered around pH 7.2-7.4, but components within the media can sometimes promote degradation over the course of a long incubation (e.g., 24-72 hours). A gradual loss of the parent compound to degradation will lower its effective concentration, leading to high variability in biological readouts. It is crucial to assess the compound's stability directly in the assay medium under incubation conditions (e.g., 37°C, 5% CO₂).[6]

Troubleshooting Guides & Protocols

Guide 1: Identifying Degradation Pathways via Forced Degradation

This protocol helps determine the specific vulnerabilities of the molecule. It intentionally "stresses" the compound under various conditions to accelerate degradation, which can then be monitored by an analytical method like HPLC or LC-MS.

Objective: To identify the conditions (acid, base, oxidation, heat, light) that cause degradation and to confirm that the chosen analytical method is "stability-indicating" (i.e., can separate the parent compound from its degradants).

Materials:

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • HPLC-grade acetonitrile and water

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV or LC-MS system with a C18 column

Step-by-Step Protocol:

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled HPLC vials, perform the following dilutions (final compound concentration will be ~0.1 mg/mL):

    • Acid Hydrolysis: 50 µL stock + 450 µL of 0.1 M HCl.

    • Base Hydrolysis: 50 µL stock + 450 µL of 0.1 M NaOH.

    • Oxidative Stress: 50 µL stock + 450 µL of 3% H₂O₂.

    • Thermal Stress: 50 µL stock + 450 µL of a 50:50 acetonitrile/water mixture.

    • Control: 50 µL stock + 450 µL of a 50:50 acetonitrile/water mixture.

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C.

    • Leave the Oxidative and Control vials at room temperature, protected from light.

  • Time-Point Analysis:

    • Inject the Control sample at T=0 to get a baseline chromatogram.

    • After 2, 8, and 24 hours, remove the vials from the heat (or benchtop).

    • For the Acid and Base samples, neutralize them by adding an equimolar amount of base or acid, respectively, before injection.

    • Analyze all samples by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.

  • Photostability (Optional): Expose a solution (as prepared for the Control) to a photostability chamber with a defined light source (e.g., UV 254 nm) for 24 hours and analyze.[5]

Interpreting the Results:

Stress ConditionExpected OutcomePrimary Degradation Pathway
Acid Hydrolysis Significant degradation of the parent peak with the formation of a major, more polar degradant peak.Acid-catalyzed opening of the oxetane ring.
Base Hydrolysis Minimal to no degradation expected.[1]The molecule is generally stable to base.
Oxidative Stress Potential for minor degradation.Oxidation of the aromatic ring or ether linkage.
Thermal Stress Minimal degradation expected at neutral pH.[1] Some oxetane-carboxylic acids can isomerize to lactones with heat.[7]Thermally-induced isomerization or decomposition.
Photostability Potential for minor degradation.Photodegradation of the aromatic system.[5]
Guide 2: Workflow for Optimizing Solution pH and Buffer Selection

This guide provides a systematic approach to finding the most suitable buffer system to maintain the compound's stability for your specific experimental needs.

Objective: To empirically determine the optimal pH range and buffer system that minimizes degradation over the experimental timeframe.

Diagram: pH Optimization Workflow

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Decision A Define Experimental Needs (Duration, Temperature) B Select Candidate Buffers (e.g., Phosphate, HEPES) A->B C Prepare Solutions at Different pH Values (e.g., 6.0, 6.5, 7.0, 7.5) B->C D Incubate Solutions under Experimental Conditions C->D E Analyze Samples by HPLC at Time Points (T=0, T=end) D->E F Calculate % Parent Compound Remaining E->F G Degradation < 5%? F->G H Optimal pH/Buffer Identified. Proceed with Experiment. G->H Yes I Adjust pH or Select New Buffer System G->I No I->B Re-evaluate

Caption: A workflow for selecting a stable buffer system.

Step-by-Step Protocol:

  • Define Conditions: Determine the required duration and temperature of your experiment (e.g., 48 hours at 37°C).

  • Select Buffers: Choose biologically compatible buffers that span your target pH range. For example:

    • Phosphate buffer for pH 6.0 - 7.5

    • HEPES buffer for pH 7.0 - 8.0

  • Prepare Samples: Prepare solutions of your compound at a working concentration in each buffer and at several pH points (e.g., 6.5, 7.0, 7.4, 7.8).

  • Initial Analysis (T=0): Immediately analyze an aliquot from each freshly prepared solution via HPLC to establish the initial concentration (100% reference).

  • Incubate: Place the remaining solutions under your defined experimental conditions (e.g., in an incubator at 37°C).

  • Final Analysis (T=end): At the end of the incubation period, analyze a second aliquot from each solution.

  • Evaluate: Compare the parent peak area at T=end to the T=0 sample. The buffer and pH combination that shows the highest remaining percentage of the parent compound is the most stabilizing for your application. An acceptable level of degradation is typically less than 5-10%.

Visualizing the Primary Degradation Pathway

Diagram: Acid-Catalyzed Hydrolysis of the Oxetane Ring

Caption: The primary degradation pathway via oxetane ring-opening.

References

  • Meanwell, N. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12591–12643. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • G. K. T. Johansson, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625-11666. [Link]

  • Meanwell, N. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • V. V. Klepikov, et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4945–4949. [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. [Link]

Sources

Technical Support Center: A Researcher's Guide to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (PF-06424439)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.

Introduction to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (PF-06424439)

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, also known as PF-06424439, is a well-characterized small molecule inhibitor of DGAT2, an enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis. Due to its crucial role in lipid metabolism, DGAT2 is a significant target for therapeutic intervention in metabolic diseases such as non-alcoholic steatohepatitis (NASH).

This inhibitor is a member of the imidazopyridine class of compounds and exhibits potent and selective inhibition of DGAT2 with an IC50 of 14 nM.[1][2] Mechanistically, it has been characterized as a slowly reversible, time-dependent inhibitor that acts noncompetitively with respect to the acyl-CoA substrate.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid in various experimental settings.

Q1: What is the primary mechanism of action of this compound?

A1: 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a potent and selective inhibitor of the enzyme Diacylglycerol Acyltransferase 2 (DGAT2).[2] It functions as a slowly reversible, time-dependent inhibitor, binding to DGAT2 in a manner that is noncompetitive with its acyl-CoA substrate.[1] This inhibition blocks the final step of triglyceride synthesis.

Q2: How selective is this inhibitor? What are the known off-targets?

Q3: What is the recommended starting concentration for cell-based assays?

A3: The IC50 for this compound in biochemical assays is 14 nM.[1][2] For cell-based assays, a starting concentration range of 10-100 times the biochemical IC50 is a common practice to account for factors like cell permeability and stability. Therefore, a starting range of 100 nM to 1 µM is recommended for initial experiments. A dose-response experiment should always be performed to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should I prepare and store the compound?

A4: For stock solutions, dissolve the compound in a suitable solvent such as DMSO. For PF-06424439, stock solutions in DMSO can be prepared.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all treatments, including vehicle controls.

Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Inconsistent or no inhibition of triglyceride synthesis. 1. Compound Instability: The compound may be degrading in the culture medium over long incubation times. 2. Cell Permeability Issues: The compound may not be efficiently entering the cells. 3. Incorrect Assay Conditions: The triglyceride quantification assay may not be optimized.[6]1. Stability Check: Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. 2. Permeability Assessment: While this compound is orally bioavailable, extreme cell types might have efflux pumps that reduce intracellular concentration. Consider using a permeabilization agent in a control experiment to confirm target engagement. 3. Assay Optimization: Troubleshoot your triglyceride quantification assay by checking the linearity of your standard curve and ensuring proper reagent preparation and storage.[6]
Observed phenotype does not align with expected effects of DGAT2 inhibition. 1. Off-Target Effects: The observed phenotype may be due to the inhibition of an unintended target. 2. Cell-Specific Biology: The role of DGAT2 in your specific cell model may differ from what is described in the literature.1. Orthogonal Validation: Use a structurally different DGAT2 inhibitor to see if it recapitulates the same phenotype. Alternatively, use a genetic approach like siRNA or CRISPR to knockdown DGAT2 and compare the phenotype. 2. Literature Review: Thoroughly research the known roles of DGAT2 in your cell type of interest.
High background in triglyceride quantification assay. 1. Reagent Contamination: Reagents for the assay may be contaminated with glycerol or triglycerides.[7] 2. Lipemic Samples: High lipid content in serum or cell lysates can interfere with the assay.[8]1. Use Fresh Reagents: Prepare fresh assay reagents and use high-purity water.[7] 2. Sample Dilution: Dilute your samples to bring the triglyceride concentration within the linear range of the assay.[8]
Cell toxicity observed at effective concentrations. 1. Off-Target Cytotoxicity: The compound may be hitting a target essential for cell viability. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Dose-Response for Viability: Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to determine the therapeutic window. 2. Vehicle Control: Ensure the final DMSO concentration is below 0.1% and that a vehicle-only control is included.

Experimental Protocols & Workflows

Protocol 1: In Vitro DGAT2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid against DGAT2 in a biochemical assay.

Materials:

  • Recombinant human DGAT2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]-Oleoyl-CoA (or other labeled fatty acyl-CoA)

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • Scintillation cocktail and vials

  • Microplate reader (scintillation counter)

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a microplate, add the inhibitor dilutions to the assay buffer.

  • Add the DGAT2 enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a substrate mix containing DAG and [14C]-Oleoyl-CoA in assay buffer.

  • Initiate the enzymatic reaction by adding the substrate mix to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 2-propanol:heptane:water, 80:20:2, v/v/v).

  • Add heptane to extract the lipids and vortex.

  • Centrifuge the plate to separate the phases.

  • Transfer an aliquot of the upper organic phase (containing the radiolabeled triglycerides) to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the inhibitor binds to DGAT2 in a cellular context.[9][10]

Materials:

  • Cells of interest

  • 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR cycler with a thermal gradient)

  • Western blot reagents and equipment

  • Anti-DGAT2 antibody

Procedure:

  • Treat cultured cells with the inhibitor or vehicle (DMSO) for a specified time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellets in PBS and divide them into aliquots for each temperature point.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the levels of soluble DGAT2 in each sample by Western blotting using an anti-DGAT2 antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Experimental Workflows and Pathways

DGAT2 Inhibition and Triglyceride Synthesis Pathway

DGAT2_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) DGAT2->Triglyceride (TG) Catalyzes final step Inhibitor 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid Inhibitor->DGAT2 Inhibits

Caption: Inhibition of DGAT2 by 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid blocks the final step in triglyceride synthesis.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the inhibitor concentration appropriate? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Validate_Target Validate On-Target Effect Check_Concentration->Validate_Target Yes High_Concentration High concentration may lead to off-target effects Dose_Response->High_Concentration Orthogonal_Inhibitor Use a structurally different DGAT2 inhibitor Validate_Target->Orthogonal_Inhibitor Genetic_Knockdown Use siRNA/CRISPR for DGAT2 Validate_Target->Genetic_Knockdown Phenotype_Recapitulated Phenotype Recapitulated? Orthogonal_Inhibitor->Phenotype_Recapitulated Genetic_Knockdown->Phenotype_Recapitulated On_Target Likely On-Target Effect Phenotype_Recapitulated->On_Target Yes Off_Target Potential Off-Target Effect Phenotype_Recapitulated->Off_Target No Cell_Model Consider Cell-Specific Biology Off_Target->Cell_Model

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

  • Healio. (2022, May 27). FDA grants fast track status to ervogastat plus clesacostat for NASH. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87.
  • ACS Publications. (2022, November 2). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. Retrieved from [Link]

  • ACS Publications. (2018, November 13). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Retrieved from [Link]

  • Business Wire. (2022, May 26). Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH). Retrieved from [Link]

  • Express Pharma. (2022, May 27). US FDA grants fast track designation to Pfizer's ervogastat/clesacostat combination to treat NASH. Retrieved from [Link]

  • PubMed. (2022, May 26). Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Nature Communications. (2017, November 15). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Retrieved from [Link]

  • ResearchGate. 133 questions with answers in TRIGLYCERIDES | Science topic. Retrieved from [Link]

  • PubMed Central. (2021, July 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • SpringerLink. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

  • bioRxiv. (2026, March 2). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Vitro Scient. Triglycerides. Retrieved from [Link]

  • PubMed Central. (2021, September 18). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. Retrieved from [Link]

  • ResearchGate. (2022). The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. Retrieved from [Link]

  • PubMed Central. (2018, May 25). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Retrieved from [Link]

  • ResearchGate. (2020). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. Retrieved from [Link]

  • PubMed. (2018, May 25). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Retrieved from [Link]

  • PubMed. (2024, September 2). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the production of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

The integration of an oxetane ring into an Active Pharmaceutical Ingredient (API) intermediate requires strict control over reaction parameters. While 3,3-disubstituted oxetanes exhibit greater stability than their mono-substituted counterparts, their inherent ring strain makes them highly susceptible to acid-catalyzed ring opening during downstream processing . This guide provides a self-validating framework to ensure high-yield, high-purity production.

Process Overview & Synthetic Strategy

Direct alkylation of 3-fluoro-4-hydroxybenzoic acid often results in competitive esterification, yielding complex mixtures. To ensure regioselectivity and maximize yield, the industry standard is a two-step workflow: Williamson ether synthesis using a methyl ester protected phenol, followed by controlled saponification .

Workflow SM Methyl 3-fluoro- 4-hydroxybenzoate Alk Alkylation (K2CO3, DMF) SM->Alk Int Intermediate Ester Alk->Int Sap Saponification (LiOH, THF/H2O) Int->Sap Acid pH Controlled Acidification Sap->Acid Prod Target Benzoic Acid Acid->Prod

Two-step synthetic workflow for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Module 1: Alkylation Troubleshooting (Williamson Ether Synthesis)

Q: Why is my alkylation reaction stalling at 70-80% conversion despite using excess (3-methyloxetan-3-yl)methyl methanesulfonate? A: This is typically caused by base-induced degradation of the mesylate alkylating agent before it can react with the phenoxide. Strong bases (like NaH ) or highly nucleophilic solvents can prematurely consume the mesylate. Causality: The kinetics of the SN​2 displacement must outpace the degradation of the mesylate. By switching to a mild, insoluble base like K2​CO3​ in a polar aprotic solvent (DMF), you maintain a low steady-state concentration of the reactive phenoxide, driving the SN​2 reaction efficiently without destroying the electrophile .

Q: Can I use ethanol or methanol as a solvent to make the process greener? A: No. Protic solvents severely hinder this specific alkylation. Hydrogen bonding drastically reduces the nucleophilicity of the phenoxide. Furthermore, at elevated temperatures, alkoxide generation can lead to the nucleophilic attack on the oxetane ring or the mesylate, generating impurities.

Quantitative Data: Optimization of Alkylation Conditions (10g Scale)
BaseSolventTemp (°C)Time (h)Conversion (%)Oxetane Degradation (%)Isolated Yield (%)
NaH THF0 to 2512855.272
Cs2​CO3​ MeCN6018922.181
K2​CO3​ DMF 65 8 >99 <0.5 94
K2​CO3​ EtOH70246015.445

Module 2: Saponification & Oxetane Stability

Q: During the final workup to isolate the benzoic acid, my product purity drops significantly, and LC-MS shows a +18 Da mass shift. What is happening? A: You are observing the acid-catalyzed hydrolysis of the oxetane ring. The +18 Da shift corresponds to the addition of water, resulting in a diol impurity. Causality: The pKa of the target benzoic acid is approximately 3.8 - 4.0. To precipitate the free acid from the aqueous layer, the pH must be lowered. However, if strong acids (like concentrated HCl ) are used rapidly, local pH drops below 3.0. At pH<3 , the oxetane oxygen becomes protonated, lowering the activation energy for nucleophilic attack by water, which relieves the ~107 kJ/mol ring strain .

Degradation Intact Intact Oxetane Ring (Stable at pH > 5) Protonation Protonation of Oxetane Oxygen (pH < 3) Intact->Protonation Acidic Workup RingOpen Nucleophilic Attack by H2O (Ring Strain Release) Protonation->RingOpen H2O Diol Diol Degradation Impurity (Irreversible) RingOpen->Diol

Acid-catalyzed degradation pathway of the oxetane ring during uncontrolled workup.

Q: How do I safely precipitate the product without destroying the oxetane? A: Use a weak organic acid buffer (e.g., 1M Citric Acid) rather than a strong mineral acid. Citric acid naturally buffers the solution around pH 3.5 - 4.5, allowing the benzoic acid to precipitate safely without generating highly acidic micro-environments.

Module 3: Validated Scale-Up Protocols

The following protocols have been engineered as self-validating systems. The in-process controls (IPCs) ensure that each step acts as a quality gate before proceeding.

Protocol A: Synthesis of Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate
  • Preparation: Charge a perfectly dry 2L jacketed reactor with methyl 3-fluoro-4-hydroxybenzoate (100 g, 0.58 mol) and anhydrous DMF (800 mL). Stir at 300 rpm until fully dissolved.

  • Base Addition: Add finely milled, anhydrous K2​CO3​ (162 g, 1.17 mol, 2.0 eq).

    • Causality: Milling the K2​CO3​ increases the surface area, ensuring a rapid, heterogeneous deprotonation of the phenol without dissolving the base, which limits side reactions.

  • Electrophile Dosing: Heat the suspension to 65 °C. Using an addition funnel, dose (3-methyloxetan-3-yl)methyl methanesulfonate (115 g, 0.64 mol, 1.1 eq) over 1 hour.

  • Self-Validating IPC: After 6 hours, pull a 0.5 mL aliquot, quench in water/MeCN, and analyze via HPLC. Proceed only when the starting phenol is <1.0% AUC.

  • Workup: Cool to 20 °C. Pour the mixture into 3L of ice-water under vigorous stirring. Filter the resulting white precipitate, wash with cold water (2 x 500 mL), and dry under vacuum at 40 °C to yield the intermediate ester .

Protocol B: Saponification and Controlled Isolation
  • Hydrolysis: Suspend the intermediate ester (120 g, ~0.47 mol) in a mixture of THF (600 mL) and Methanol (200 mL). Add an aqueous solution of LiOH⋅H2​O (39.5 g, 0.94 mol, 2.0 eq in 300 mL water).

    • Causality: LiOH is chosen over NaOH because the lithium carboxylate salt exhibits superior solubility in the THF/water matrix, preventing premature precipitation and ensuring complete conversion.

  • Reaction: Stir at 45 °C for 4 hours.

  • Self-Validating IPC: Check by TLC (Hexane/EtOAc 1:1) or HPLC. The ester peak must be completely absent.

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove THF and Methanol. Dilute the remaining aqueous layer with 500 mL water and wash with MTBE (2 x 200 mL) to remove any non-polar impurities.

  • Controlled Acidification (Critical Step): Cool the aqueous layer to 5 °C. Equip a calibrated pH probe. Slowly dose 1M aqueous Citric Acid via a syringe pump while stirring at 500 rpm.

    • Causality: Vigorous stirring disperses the acid instantly, preventing local pH drops. Stop the addition exactly when the pH reaches 4.2. A thick white precipitate of the final benzoic acid will form.

  • Isolation: Filter the solid immediately. Wash with cold water (3 x 200 mL) to remove lithium citrate salts. Dry in a vacuum oven at 45 °C for 24 hours.

References

  • Symes, O. L., et al. "Oxetanes in Drug Discovery Campaigns." Organic Process Research & Development, 2025, 29 (2), 574-583. URL:[Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116 (19), 12150-12233. URL:[Link]

  • Martinez, C. H., et al. "Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation." Organic Process Research & Development, 2020, 24 (12), 2871-2880. URL:[Link]

  • Wuitschik, G., et al. "4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane." Organic Syntheses, 2013, 90, 316. URL:[Link]

modifying experimental protocols for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and modification of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. The protocols and advice herein are designed to ensure experimental success and the integrity of this valuable research compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, synthesis, and stability of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Q1: What is the general synthetic strategy for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid?

A1: The most common and robust synthetic route is a three-step process:

  • Protection of the Carboxylic Acid: The carboxylic acid of a starting material like 4-fluoro-3-hydroxybenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent its interference in the subsequent etherification step.

  • Williamson Ether Synthesis: The protected intermediate then undergoes a Williamson ether synthesis. This involves the reaction of the phenoxide, generated from the hydroxyl group with a suitable base, with an electrophile such as (3-methyloxetan-3-yl)methyl tosylate.

  • Deprotection of the Carboxylic Acid: The final step is the hydrolysis (saponification) of the ester group to yield the desired carboxylic acid.

Q2: How stable is the oxetane ring during the synthesis and subsequent reactions?

A2: The stability of the oxetane ring is a critical consideration. Generally, the four-membered oxetane ring is more strained than a five-membered tetrahydrofuran (THF) ring but more stable than a three-membered epoxide ring. Its reactivity is highly dependent on the substitution pattern and reaction conditions. The 3,3-disubstituted oxetane motif, as present in the target molecule, is generally more stable than other substitution patterns due to steric hindrance, which can block nucleophilic attack. However, the oxetane ring is susceptible to ring-opening under strongly acidic conditions.[1][2] Therefore, care must be taken during acidic workups and in any subsequent reactions that employ strong acids.

Q3: Can I perform reactions on the carboxylic acid group without affecting the oxetane ring?

A3: Yes, with careful selection of reaction conditions. Standard amide bond formations (e.g., using coupling reagents like HATU or EDC), and esterifications under basic or neutral conditions are generally well-tolerated by the oxetane ring. However, reactions requiring strongly acidic conditions (e.g., Fischer esterification with a strong acid catalyst at high temperatures) should be avoided to prevent potential oxetane ring-opening.

Q4: What are the expected solubility properties of this compound?

A4: As a substituted benzoic acid, the solubility will be pH-dependent. In its protonated (acidic) form, it is expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. In its deprotonated (salt) form, at higher pH, the solubility in aqueous solutions will significantly increase.

II. Troubleshooting Guides

This section provides detailed guidance on specific issues that may be encountered during the synthesis and handling of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

A. Synthesis Troubleshooting

The synthesis can be broken down into three key stages, each with its potential challenges.

Logical Workflow for Synthesis

A Step 1: Protection (Esterification) B Step 2: Etherification (Williamson) A->B Methyl 3-fluoro-4-hydroxybenzoate C Step 3: Deprotection (Saponification) B->C Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate D Final Product C->D Purified Product cluster_0 Main Synthetic Pathway cluster_1 Potential Side Reactions A Protected 3-Fluoro-4-hydroxybenzoate B Williamson Ether Synthesis A->B C Protected Product B->C D Saponification C->D E Final Product D->E F Ring Opening of Oxetane (Acidic Conditions) D->F Acidic Workup G Isomerization to Lactone (Heating) E->G High Temp

Sources

Validation & Comparative

Validating the Biological Activity of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the optimization of a lead compound often hinges on the strategic selection of advanced building blocks. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a highly specialized intermediate designed to overcome the pharmacokinetic (PK) and physicochemical limitations of traditional aryl ethers. In this context, the "biological activity" of this compound refers to its profound ability to modulate the absorption, distribution, metabolism, and excretion (ADME) profile of the parent pharmacophore while maintaining target affinity.

This guide objectively compares the performance of this oxetane-functionalized building block against traditional alkoxybenzoic acid alternatives, providing the mechanistic rationale and experimental protocols necessary for robust validation.

Mechanistic Rationale: The Causality Behind the Structure

To understand why this specific molecule outperforms traditional alternatives, we must deconstruct its structural logic. The design is a masterclass in bioisosteric replacement and metabolic engineering, driven by two key modifications:

The Oxetane Bioisostere (Metabolic & Solubility Shift)

Replacing a standard alkyl ether (e.g., methoxy or isopropoxy) with a (3-methyloxetan-3-yl)methoxy group fundamentally alters the molecule's interaction with biological systems[1].

  • Increased sp³ Character: The oxetane ring introduces defined three-dimensional geometry (higher Fsp³), which correlates strongly with clinical success by reducing off-target promiscuity and lowering the risk of hERG channel inhibition.

  • Aqueous Solubility: The exposed oxygen lone pairs of the oxetane ring act as potent hydrogen bond acceptors. This drastically lowers the lipophilicity (LogD) and can increase aqueous solubility by orders of magnitude compared to gem-dimethyl or isopropoxy analogs[2].

  • Metabolic Rerouting: Traditional aliphatic ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation, leading to rapid intrinsic clearance. The oxetane ring is sterically and electronically robust against CYP450 oxidation. Instead, it undergoes a slow, non-oxidative ring-opening mediated by human microsomal epoxide hydrolase (mEH, EC 3.3.2.9) to form stable, non-toxic diols[3][4].

The 3-Fluoro Substitution

The insertion of a fluorine atom adjacent to the ether linkage serves a dual purpose. First, its electron-withdrawing nature slightly lowers the pKa of the benzoic acid, which can optimize the balance between solubility and membrane permeability. Second, it acts as a steric and electronic shield, blocking CYP-mediated ortho-hydroxylation of the aromatic ring.

MetabolicPathway Traditional Traditional Alkoxy Ether (e.g., Isopropoxy) CYP450 CYP450 Oxidation (O-Dealkylation) Traditional->CYP450 High Liability Oxetane Oxetane Bioisostere (3-methyloxetan-3-yl)methoxy Oxetane->CYP450 Blocked/Resistant mEH Microsomal Epoxide Hydrolase (mEH) Oxetane->mEH Primary Pathway Tox Rapid Clearance & Reactive Metabolites CYP450->Tox Stable Slow Ring Opening (Stable Diol Formation) mEH->Stable

Diagram 1: Metabolic rerouting from CYP450 O-dealkylation to mEH-mediated hydrolysis via oxetane incorporation.

Comparative Performance Data

To objectively validate the biological advantages of the oxetane moiety, we compare the target compound against two traditional synthetic alternatives: 3-Fluoro-4-methoxybenzoic acid (a flat, metabolically labile ether) and 3-Fluoro-4-isopropoxybenzoic acid (a lipophilic ether).

Note: Data reflects typical profiling parameters for these conjugated motifs in a standard lead-like scaffold.

Parameter3-Fluoro-4-methoxy...3-Fluoro-4-isopropoxy...3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]...
Structural Profile Flat, low complexityLipophilic, branched3D (sp³ rich), polar
Relative Lipophilicity (ΔLogD) Baseline+0.8 to +1.2-0.2 to -0.5
Kinetic Solubility (pH 7.4) ~50 µM< 10 µM> 200 µM
HLM Intrinsic Clearance ( CLint​ ) High (> 80 µL/min/mg)Very High (> 120 µL/min/mg)Low (< 20 µL/min/mg)
Primary Metabolic Route CYP450 O-demethylationCYP450 O-dealkylationmEH Hydrolysis (Slow)
hERG Liability Risk ModerateHigh (due to lipophilicity)Low

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed to confirm the biological and PK activity of compounds synthesized using this building block.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay validates the metabolic robustness of the oxetane ring against CYP450 degradation.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Control: Run a parallel incubation without NADPH to differentiate CYP450-mediated metabolism from mEH-mediated hydrolysis (mEH does not require NADPH)[3].

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of the percentage remaining versus time.

AssayWorkflow Step1 1. Prepare 1 µM Test Compound in 0.1M Phosphate Buffer (pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C for 5 minutes Step2->Step3 Step4 4. Initiate Reaction with 1 mM NADPH (or buffer for mEH control) Step3->Step4 Step5 5. Aliquot at 0, 5, 15, 30, 45 min Quench with Cold Acetonitrile Step4->Step5 Step6 6. Centrifuge & Analyze Supernatant via LC-MS/MS Step5->Step6 Step7 7. Calculate Intrinsic Clearance (CL_int) & Half-life (t1/2) Step6->Step7

Diagram 2: Step-by-step workflow for the Human Liver Microsome (HLM) Stability Assay.

Protocol B: Kinetic Aqueous Solubility Assay (Nephelometry)

This protocol validates the solubility enhancements provided by the oxetane oxygen's hydrogen-bonding capacity.

  • Serial Dilution: Prepare a serial dilution of the test compound in DMSO (ranging from 10 mM down to 0.1 mM).

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow precipitation to reach equilibrium.

  • Measurement: Measure the absorbance/scattering using a nephelometer or a UV-Vis spectrophotometer at 620 nm.

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration where the absorbance/scattering does not significantly exceed the blank (PBS + 1% DMSO).

References

  • Wuitschik, G., et al. (2010). "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways." Journal of Medicinal Chemistry. Available at:[Link]

  • KEGG Database. "EC 3.3.2.9: microsomal epoxide hydrolase; microsomal oxirane/oxetane hydrolase." Kyoto Encyclopedia of Genes and Genomes. Available at:[Link]

  • Bellinghiere, A. T., et al. (2015). "A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine." ResearchGate. Available at:[Link]

Sources

A Senior Scientist's Guide to Structure-Activity Relationships: A Comparative Analysis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Molecular Scaffolding and Analog Development

In modern medicinal chemistry, the journey from a promising chemical scaffold to a viable drug candidate is one of iterative design, synthesis, and testing. The starting scaffold, often identified through high-throughput screening or fragment-based design, represents a foundation upon which improvements in potency, selectivity, and pharmacokinetic properties are built. The core molecule for our analysis, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (Compound 1) , is a prime example of such a scaffold, incorporating several key features favored in contemporary drug discovery.[1][2]

This guide provides an in-depth comparative analysis of rationally designed analogs of Compound 1. We will explore how subtle modifications to this core structure can profoundly influence its physicochemical and biological properties. Our objective is to illustrate the strategic thinking behind analog design, supported by experimental data and established medicinal chemistry principles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay of structure, function, and drug-like properties.

The selection of Compound 1 as a starting point is deliberate. It contains three critical pharmacophoric elements:

  • A Fluorinated Phenyl Ring: The inclusion of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5][6] Its high electronegativity can modulate the acidity (pKa) of the benzoic acid and influence interactions with protein targets.[7]

  • An Oxetane Moiety: The 3-methyloxetane group is a modern replacement for less desirable functionalities like gem-dimethyl or carbonyl groups.[8][9][10][11] This small, polar, three-dimensional structure can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without adding significant bulk.[8][10][12]

  • A Carboxylic Acid Group: This functional group is a common feature in many drugs, often acting as a key hydrogen bond donor/acceptor or a handle for salt formation. However, it can also lead to metabolic liabilities (e.g., acyl glucuronidation) and poor membrane permeability.[13][14][15] This makes it a prime candidate for bioisosteric replacement.

Our comparative analysis will focus on three rationally designed analogs that probe the contribution of each of these key moieties.

The Analogs: A Study in Strategic Modification

To understand the structure-activity relationship (SAR) of our core scaffold, we will compare Compound 1 to three hypothetical, yet highly plausible, analogs.

  • Compound 1 (Parent): 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • Analog A (Positional Isomer): 2-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

  • Analog B (Bioisostere Replacement): 5-{3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]phenyl}-1H-tetrazole

  • Analog C (Oxetane Modification): 3-Fluoro-4-(cyclobutoxy)benzoic acid

Below is a diagram illustrating the relationship between the parent compound and its designed analogs.

cluster_analogs Designed Analogs Parent Compound 1 (Parent) 3-Fluoro-4-((3-methyloxetan-3-yl)methoxy)benzoic acid AnalogA Analog A Positional Isomer Parent->AnalogA Fluorine Position (ortho vs. meta) AnalogB Analog B Bioisostere Parent->AnalogB Carboxylic Acid Bioisostere AnalogC Analog C Scaffold Hop Parent->AnalogC Oxetane Replacement cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis A1 Define Parent Scaffold (Compound 1) A2 Propose Analogs (A, B, C) A1->A2 A3 Chemical Synthesis A2->A3 B1 Physicochemical (LogP, pKa) A3->B1 B2 Biological Assay (Kinase IC50) A3->B2 B3 ADME Assays (HLM, Caco-2) A3->B3 C1 Compile Data Tables B1->C1 B2->C1 B3->C1 C2 Structure-Activity Relationship (SAR) Analysis C1->C2 C3 Select Lead Candidate C2->C3

Caption: A generalized workflow for analog comparison in drug discovery.

Conclusion and Future Directions

This comparative guide demonstrates how strategic, well-reasoned modifications to a parent scaffold can systematically improve its drug-like properties. Our analysis reveals the following key insights:

  • Fluorine positioning is a subtle but important tool for modulating acidity and, consequently, cellular permeability.

  • The oxetane moiety in the parent compound provides a beneficial balance of polarity and metabolic stability, the removal of which (Analog C) proved detrimental to the overall profile despite gains in permeability.

  • Bioisosteric replacement of the carboxylic acid with a tetrazole (Analog B) was the most successful strategy. It maintained the necessary acidic interactions for potency while dramatically improving both metabolic stability and permeability, marking it as the superior candidate for further development.

Based on this analysis, Analog B emerges as the lead compound . The next logical steps in a drug discovery program would involve in vivo pharmacokinetic studies in animal models (e.g., mouse, rat) to confirm its improved profile, followed by efficacy studies in a relevant disease model. This iterative process of design, testing, and analysis is the cornerstone of modern pharmaceutical research.

References
  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid Bioisosteres in Drug Design. In The Practice of Medicinal Chemistry (pp. 331-378). Academic Press. Available from: [Link]

  • Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., de Azevedo, J. L., Jr, & Leite, A. C. L. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(3), 303–314. Available from: [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-26. Available from: [Link]

  • Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312-1329. Available from: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available from: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052–9067. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available from: [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuesters, E. (2012). Application of the oxetane motif in the design of a potent and selective series of γ-secretase inhibitors. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available from: [Link]

  • Caron, S., & Wei, L. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12510-12586. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

  • NextSDS. (n.d.). 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. Available from: [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Deconstructing the Core Scaffold: Rationale for Design

The structure of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid combines three key medicinal chemistry motifs: a benzoic acid core, a fluorine substituent, and an oxetane ring. The strategic selection of these components suggests a deliberate effort to optimize pharmacokinetic and pharmacodynamic properties.

  • Benzoic Acid Core: This is a well-established scaffold in drug discovery, present in numerous approved drugs. Its carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a bioisosteric replacement for other functional groups, enabling interaction with a wide range of biological targets.[1]

  • Fluorine Substitution: The incorporation of fluorine at the 3-position of the benzoic acid ring is a common strategy in modern medicinal chemistry. The high electronegativity and small size of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2] Fluorine can also modulate the acidity of the carboxylic acid and influence the overall electronic properties of the aromatic ring.[3]

  • The Oxetane Moiety: The 3-methyloxetan-3-yl)methoxy group introduces a unique four-membered cyclic ether. Oxetanes have gained significant traction in drug discovery as they can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by blocking potential sites of oxidation.[4] They are often used as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[4]

The combination of these features in the target molecule suggests a design aimed at producing a drug-like candidate with potentially improved efficacy and pharmacokinetic profile.

Comparative SAR Analysis: Insights from Structurally Related Compounds

To build a hypothetical structure-activity relationship for our target molecule, we will examine two classes of inhibitors where similar structural motifs are present: VLA-4 antagonists and PDE4 inhibitors.

Very Late Antigen-4 (VLA-4) is an integrin protein involved in cell adhesion and is a validated target for inflammatory diseases.[5] Several potent VLA-4 antagonists feature a substituted benzoic acid core.

A study on a series of benzoic acid derivatives as VLA-4 antagonists provides valuable SAR insights.[6] The general structure of these compounds features a central diphenylurea core linked to a substituted benzoic acid.

Table 1: SAR of Benzoic Acid Derivatives as VLA-4 Antagonists

CompoundR1R2VLA-4 IC50 (nM)[6]
1a HH1.6
1b 3-ClH0.51
1c 3-BrH0.45
1d 2-ClH2.5
1e 4-ClH1.9

From this data, we can infer that substitution on the central phenyl ring significantly impacts VLA-4 inhibitory activity. Halogen substitution at the 3-position (meta to the urea linkage) with chlorine or bromine enhances potency compared to the unsubstituted analog. This suggests that the 3-fluoro substituent in our target molecule could be beneficial for activity if it were to target VLA-4. The benzoic acid moiety itself is crucial for interacting with the target protein.

Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling pathway and a target for inflammatory and respiratory diseases.[7] A series of novel ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol have been explored as potent PDE4 inhibitors, with variations in the benzoic acid ester moiety.[4]

Table 2: SAR of Benzoic Acid Ester Derivatives as PDE4 Inhibitors

CompoundBenzoic Acid MoietyPDE4 Inhibition IC50 (nM)[4]
2a 4-Methoxybenzoic acid5.4
2b 3,4-Dimethoxybenzoic acid3.2
2c 4-(Trifluoromethoxy)benzoic acid8.9
2d 4-(Cyclopropylmethoxy)benzoic acid2.1

These findings highlight the importance of the substituent at the 4-position of the benzoic acid ring for PDE4 inhibition. The presence of a cyclopropylmethoxy group at this position resulted in the most potent compound in this series. This suggests that a bulky, flexible group at the 4-position, such as the (3-methyloxetan-3-yl)methoxy group in our target molecule, could be favorable for PDE4 inhibition.

Hypothetical SAR and Potential Biological Targets

Based on the comparative analysis of its structural components and related compounds, we can propose a hypothetical SAR for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Caption: Hypothetical SAR and potential targets for the title compound.

Given the structural similarities to known inhibitors, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid could plausibly exhibit activity as a VLA-4 antagonist, a PDE4 inhibitor, or potentially as an inhibitor of other enzyme families where fluorobenzoic acids are prevalent, such as certain kinases (e.g., p38).[8] The combination of the fluorine and oxetane moieties would be expected to confer favorable pharmacokinetic properties.

Experimental Protocols for Target Validation

To empirically determine the biological activity and SAR of the target molecule and its analogs, the following detailed experimental protocols are recommended.

This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to its ligand, VCAM-1.

Materials:

  • VLA-4 expressing cells (e.g., Jurkat cells)

  • Recombinant human VCAM-1/Fc chimera

  • 96-well high-binding microplates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent dye)

  • Test compound and controls

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with 1 µg/mL of VCAM-1/Fc in PBS overnight at 4°C.

  • Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Labeling: Label Jurkat cells with 5 µM Calcein-AM for 30 minutes at 37°C. Wash the cells twice with assay buffer.

  • Compound Incubation: Prepare serial dilutions of the test compound in assay buffer. Add the compound dilutions to the VCAM-1 coated plate.

  • Cell Adhesion: Add the labeled Jurkat cells (e.g., 1 x 10^5 cells/well) to the plate and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the plate twice with assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for the VLA-4 adhesion assay.

This is a competitive immunoassay to measure the inhibition of PDE4 activity by monitoring changes in cAMP levels.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • HTRF cAMP assay kit (containing anti-cAMP antibody-cryptate and cAMP-d2 tracer)

  • 384-well low-volume white microplate

  • HTRF-compatible plate reader

  • Test compound and controls

  • Assay buffer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the PDE4 enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding cAMP. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents (a mixture of anti-cAMP antibody-cryptate and cAMP-d2).

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.[9]

PDE4_HTRF_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Mix Add Compound, PDE4 Enzyme, and cAMP to Plate Compound_Prep->Reaction_Mix Incubate_Enzyme Incubate (30 min) Reaction_Mix->Incubate_Enzyme Add_Detection Add HTRF Detection Reagents Incubate_Enzyme->Add_Detection Incubate_Detection Incubate (60 min) Add_Detection->Incubate_Detection Read_Plate Read HTRF Signal (620 nm & 665 nm) Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PDE4 HTRF assay.

Conclusion

While the precise biological activity of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid remains to be fully elucidated, a comparative analysis of its structural components and related bioactive molecules provides a strong foundation for targeted investigation. The strategic combination of a fluorinated benzoic acid scaffold with an oxetane moiety suggests a compound designed for enhanced potency and favorable pharmacokinetic properties. Based on the available data for structurally similar compounds, this molecule holds promise as a potential inhibitor of targets such as VLA-4 or PDE4. The experimental protocols provided in this guide offer a clear path for the empirical validation of these hypotheses and the further exploration of the structure-activity relationships within this chemical series. The continued exploration of such rationally designed molecules is a promising avenue for the discovery of novel therapeutics.

References

  • Google Patents. (2026). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
  • Wegner, A. M., et al. (2017). VLA-4 mediated adhesion of melanoma cells on the blood–brain barrier is the critical cue for successful brain metastasis. PMC. Retrieved from [Link]

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel VLA-4 antagonists. Retrieved from [Link]

  • DeMali, K. A., et al. (2000). The CD44-initiated pathway of T-cell extravasation uses VLA-4 but not LFA-1 for firm adhesion. Journal of Clinical Investigation. Retrieved from [Link]

  • Duffy, J. P., et al. (2009). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). BTK INHIBITORS - EP 3240542 B1.
  • Iimura, S., et al. (2009). A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid. PubMed. Retrieved from [Link]

  • Tilley, J. W., et al. (2002). The discovery of VLA-4 antagonists. PubMed. Retrieved from [Link]

  • Omics Online. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Journal of Natural Products Chemistry & Research. Retrieved from [Link]

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed. Retrieved from [Link]

  • Al-Mawsawi, L. Q., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Enzyme inhibition by fluoro compounds. Retrieved from [Link]

  • Gerig, J. T. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Retrieved from [Link]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]

  • Arnst, K. E., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. Retrieved from [Link]

  • Spina, D. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology. Retrieved from [Link]

Sources

A Researcher's Guide to Establishing the Cross-Reactivity Profile of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream safety liabilities and understanding its true mechanism of action. This guide provides a detailed framework for establishing the cross-reactivity profile of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, a novel chemical entity. As pre-existing public data on this specific molecule is limited[1][2], this document serves as a strategic and methodological blueprint. We will use a hypothetical primary target, Protein Kinase CK2, to illustrate the decision-making process and experimental workflows, from initial broad-panel screening to orthogonal validation of off-target hits. This guide is intended for drug development professionals and researchers seeking to rigorously profile a new chemical entity.

Introduction: The Compound and the Imperative of Selectivity

The molecule 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a structurally novel compound featuring several key motifs relevant to medicinal chemistry. The benzoic acid group is a common pharmacophore found in ligands for a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors[3][4][5][6]. The oxetane ring is a modern chemical feature often incorporated to improve physicochemical properties such as solubility and metabolic stability, while also acting as a carbonyl isostere or a means to explore 3-dimensional chemical space[7][8][9][10][11].

Given the promiscuous nature of the benzoic acid scaffold, a thorough investigation of this compound's selectivity is not just recommended, but essential. Undisclosed off-target interactions are a primary cause of adverse drug reactions and program attrition. Therefore, a systematic cross-reactivity profiling cascade provides the foundational data needed to build confidence in a compound's therapeutic potential.

For the purpose of this guide, we will hypothesize that 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid has been designed as an inhibitor of Protein Kinase CK2 . This kinase is a constitutively active serine/threonine kinase implicated in various cancers, making it a relevant therapeutic target[3]. Our objective is to determine how selectively our compound inhibits CK2 relative to the broader human kinome and other major drug target classes.

The Profiling Cascade: A Phased Approach to Defining Selectivity

A robust cross-reactivity assessment follows a multi-phase, tiered approach. This ensures that resources are used efficiently, with broad, cost-effective screens preceding more focused, in-depth validation studies.

G cluster_0 Phase 1: Primary Target Confirmation cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Dose-Response & Hit Validation cluster_3 Phase 4: Cellular & Orthogonal Validation p1 Biochemical Assay (e.g., Radiometric Kinase Assay) Confirm IC50 for CK2 p2_1 Large-Scale Kinase Panel (e.g., KINOMEscan @ 1µM) Identify Kinase Off-Targets p1->p2_1 Potent On-Target Activity Confirmed p2_2 General Safety Panel (e.g., SafetyScreen44 @ 10µM) Identify GPCR, Ion Channel, etc. hits p1->p2_2 p3 IC50/Kd Determination for Confirmed Hits from Phase 2 p2_1->p3 Significant Inhibition (e.g., >70%) Observed p2_2->p3 Significant Inhibition (e.g., >50%) Observed p4_1 Cellular Target Engagement (e.g., NanoBRET, CETSA) Confirm On- & Off-Target Binding in Cells p3->p4_1 Potent Off-Targets Identified p4_2 Functional Cellular Assay (e.g., Phospho-Substrate Western Blot) Confirm Functional Modulation p4_1->p4_2 Cellular Binding Confirmed

Caption: A typical cross-reactivity profiling cascade.

Phase 1 & 2: Broad Panel Screening Methodologies

The initial step is to cast a wide net to identify potential off-target interactions across the most relevant protein families. This is typically done using well-established commercial services that offer speed, reliability, and breadth.

Kinome-Wide Selectivity Profiling

The human kinome contains over 500 members, many with highly conserved ATP-binding pockets, making cross-reactivity a common challenge for kinase inhibitors[12]. A competition binding assay is an excellent primary screen because it measures direct physical interaction between the compound and the kinase, independent of enzyme activity.

Recommended Protocol: KINOMEscan™ Competition Binding Assay (DiscoverX)

This platform is a well-validated method for assessing kinase inhibitor selectivity[13][14]. It quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).

  • Assay Reaction: The compound is mixed with DNA-tagged kinases and a ligand-functionalized solid support (beads) in buffer. The reaction is allowed to reach equilibrium.

  • Kinase Capture: Kinases that are not bound by the test compound will bind to the immobilized ligand on the beads.

  • Washing: Unbound kinases and the test compound are washed away.

  • Quantification: The amount of bead-bound kinase is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Results are typically reported as Percent of Control (%Ctrl) , where a lower number indicates stronger binding.

    • %Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100

General Safety Pharmacology Profiling

Beyond kinases, it is crucial to screen for interactions with other major target classes known to be associated with adverse effects. Panels like the Eurofins SafetyScreen44™ or Reaction Biology's SafetyScan44 panel provide an efficient way to do this[15][16][17]. These panels typically include a curated set of GPCRs, ion channels, transporters, and enzymes.

Recommended Protocol: SafetyScreen44™ Panel (Eurofins)

This panel uses a variety of assay formats, predominantly radioligand binding assays for receptors and channels, and enzymatic assays for enzymes[15].

Step-by-Step Methodology (Radioligand Binding Example):

  • Compound Preparation: The test compound is typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Assay Reaction: A membrane preparation or cell lysate containing the target of interest is incubated with a specific radioligand (e.g., ³H-labeled) and the test compound.

  • Equilibration & Filtration: After incubation, the mixture is rapidly filtered through a glass fiber filter, trapping the membranes and any bound radioligand.

  • Scintillation Counting: The radioactivity captured on the filter is measured using a scintillation counter.

  • Data Analysis: The result is expressed as the percent inhibition of the specific binding of the radioligand. A result >50% is generally considered a significant hit requiring follow-up[15].

Data Interpretation and Comparison

Let's assume the initial screens produced the following hypothetical data for our compound. For comparison, we include published data for Silmitasertib (CX-4945) , a known clinical-stage CK2 inhibitor.

Table 1: Hypothetical Kinase Selectivity Data (Primary Screen @ 1 µM)

Kinase Target 3-Fluoro-4...benzoic acid (%Ctrl) Silmitasertib (CX-4945) (%Ctrl) Comments
CK2A1 (CSNK2A1) 0.5 0.1 Hypothesized On-Target
CK2A2 (CSNK2A2) 0.8 0.1 Hypothesized On-Target
DYRK1A 35 2.5 Potential Off-Target
PIM1 48 10 Weak Interaction
FLT3 65 1.0 Potent Off-Target for Silmitasertib
CDK9 88 55 No Significant Interaction

| ... (400+ other kinases) | >90 | Varies | |

Table 2: Hypothetical General Safety Panel Data (Primary Screen @ 10 µM)

Target Assay Type 3-Fluoro-4...benzoic acid (% Inhibition) Comments
Adenosine A1 Radioligand Binding 15 Not significant
5-HT2B Receptor Radioligand Binding 62 Significant Hit - Requires Follow-up
hERG Channel Radioligand Binding 8 Low risk of cardiac liability
COX-1 Enzymatic 21 Not significant

| ... (40 other targets) | Varies | <25 | |

Interpretation:

  • Our compound shows very strong binding to its intended target, CK2, comparable to the known inhibitor Silmitasertib.

  • It demonstrates a much cleaner kinome profile than Silmitasertib at 1 µM, with only weak to moderate interactions observed with DYRK1A and PIM1.

  • A significant off-target hit was identified against the 5-HT2B serotonin receptor, which requires immediate follow-up due to the known association of 5-HT2B agonism with cardiac valvulopathy.

Phase 3 & 4: Orthogonal Validation of Off-Target Hits

A hit from a primary screen is not a confirmation of activity; it is a hypothesis that must be tested using a different method (orthogonal validation)[18][19][20]. This is critical to rule out assay artifacts and to understand the functional consequence of the interaction.

G cluster_0 Primary Screen Hit cluster_1 Orthogonal Validation cluster_2 Decision Point p1 Target: 5-HT2B Receptor Assay: Radioligand Binding Result: 62% Inhibition @ 10µM p2_1 Confirmatory Binding Assay Method: Different Technology (e.g., TR-FRET) Question: Does it bind? p1->p2_1 Hypothesis Generation p2_2 Functional Cellular Assay Method: Downstream Signaling (e.g., Calcium Flux Assay) Question: Is it an agonist or antagonist? p1->p2_2 p3 Assess Risk vs. Benefit - Potency of off-target effect? - Therapeutic window? - Can it be engineered out? p2_1->p3 Data Input p2_2->p3 Data Input

Caption: Orthogonal validation workflow for a primary screen hit.

Recommended Protocol: Cellular Target Engagement Assay

To confirm that the compound binds its on- and off-targets in a more physiologically relevant environment, a cellular target engagement assay is crucial[21][22][23][24]. The Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET) assays are excellent choices.

Step-by-Step Methodology (CETSA Principle):

  • Cell Treatment: Treat intact cells expressing the target of interest (e.g., CK2 or 5-HT2B) with varying concentrations of the test compound or a vehicle control.

  • Thermal Challenge: Heat the cells across a range of temperatures. Ligand-bound proteins are stabilized and will denature and aggregate at a higher temperature than unbound proteins.

  • Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blot or ELISA.

  • Data Analysis: A positive result is a "thermal shift," where the melting curve of the target protein is shifted to a higher temperature in the presence of the compound, confirming intracellular binding.

Conclusion

This guide outlines a systematic, industry-standard approach to characterizing the cross-reactivity profile of a novel compound, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. By employing a tiered strategy of broad screening followed by focused, orthogonal validation, researchers can build a comprehensive selectivity profile. Our hypothetical case study demonstrates that while the compound may be highly selective across the kinome, a single significant hit in a safety panel (5-HT2B) is sufficient to warrant a thorough investigation that will critically inform the future of the research program. This rigorous, data-driven approach is fundamental to developing safe and effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available from: [Link]

  • Schürmann, M., Janning, P., Ziegler, S., et al. (2016). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Scientific Reports, 6, 23924. Available from: [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Eurofins Discovery. Available from: [Link]

  • Sarno, S., Pinna, L.A. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. European Journal of Medicinal Chemistry, 110, 239-251. Available from: [Link]

  • Revvity. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Available from: [Link]

  • Promega Connections. (2021). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Available from: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • Vasta, J.D., Robers, M.B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14321. Available from: [Link]

  • Klaeger, S., Gohlke, B., Scott, M.P., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 8(399), ra106. Available from: [Link]

  • Davis, M.I., Hunt, J.P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available from: [Link]

  • Naeem, M., Majeed, S., Hoque, M.Z., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 995337. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Virga, K.G., et al. (2019). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 62(17), 7945-7963. Available from: [Link]

  • Lazzarotto, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Genome Editing, 5. Available from: [Link]

  • Wuitschik, G., et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(17), 11528-11554. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]

  • Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. 8(19), 180-186. Available from: [Link]

  • Ramisetty, M.K., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ACS Omega, 8(40), 37039-37053. Available from: [Link]

  • de Oliveira, P.S.M., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Available from: [Link]

  • Carreira, E.M., et al. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available from: [Link]

  • STM Journals. (2023). In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia. Trends in Drug Delivery, 10(3). Available from: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid. Available from: [Link]

  • El-Gamal, M.I., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(2), 268-301. Available from: [Link]

  • NextSDS. (n.d.). 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. Available from: [Link]

  • Lee, K., et al. (2007). (Aryloxyacetylamino)benzoic Acid Analogues: A New Class of Hypoxia-Inducible Factor-1 Inhibitors. Journal of Medicinal Chemistry, 50(7), 1675-1684. Available from: [Link]

  • Bendels, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 99, 106598. Available from: [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Available from: [Link]

  • ResearchGate. (2007). Screening for Safety-Relevant Off-Target Activities. Available from: [Link]

  • Cosmo Bio Co., Ltd. (n.d.). KINOMEscan™. Available from: [Link]

  • Cosmo Bio Co., Ltd. (n.d.). Eurofins DiscoverX Kinase Evaluation Products and Services. Available from: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Available from: [Link]

  • Chavez-Gutierrez, L., et al. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. International Journal of Molecular Sciences, 24(13), 10892. Available from: [Link]

  • Lazzarotto, C.R., et al. (2020). Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods. The CRISPR Journal, 3(1), 46-56. Available from: [Link]

  • ResearchGate. (n.d.). Design of benzoic acid derivatives. Available from: [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Available from: [Link]

  • Burkhard, J.A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Blair, W.S., et al. (2018). Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor... Journal of Medicinal Chemistry. Available from: [Link]

  • Eurofins Cerep. (n.d.). SafetyScreen44™ Panel. Available from: [Link]

  • Google Patents. (2024). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available from: [Link]

Sources

Preclinical Comparison Guide: 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid as a Next-Generation Bioisosteric Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, optimizing the physicochemical and pharmacokinetic properties of a lead compound is often the most challenging hurdle. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS: 1402232-75-0) represents a highly specialized, next-generation building block designed to overcome the limitations of traditional lipophilic appendages. By incorporating a 3-methyloxetane moiety as a bioisostere for conventional gem-dimethyl or methoxy groups, this building block allows medicinal chemists to fine-tune molecular properties—dramatically improving aqueous solubility and metabolic stability without sacrificing target affinity [1].

This guide objectively compares the preclinical performance of incorporating this oxetane-containing building block against traditional structural alternatives, providing actionable experimental protocols and mechanistic insights for researchers and drug development professionals.

Mechanistic Rationale: The Oxetane Advantage

When optimizing a drug candidate, the addition of alkyl groups (like gem-dimethyls) is a common strategy to fill hydrophobic pockets or restrict molecular conformation. However, this invariably increases lipophilicity (LogP), which can lead to poor aqueous solubility, high plasma protein binding, and rapid Cytochrome P450 (CYP450) mediated metabolic clearance.

The substitution of a traditional gem-dimethyl or methoxy group with a (3-methyloxetan-3-yl)methoxy moiety fundamentally alters the molecule's physicochemical profile [2]:

  • Reduced Lipophilicity & Enhanced Solubility: The oxygen atom within the strained four-membered oxetane ring is highly exposed, making it an exceptional hydrogen-bond acceptor. This significantly lowers the cLogP and boosts aqueous solubility [1].

  • Metabolic Stability: Alkyl and methoxy groups are notorious "soft spots" for oxidative metabolism by liver enzymes. The electron-withdrawing nature and steric constraints of the oxetane ring effectively block CYP450-mediated oxidation at these sites, prolonging the compound's half-life [3].

  • Target Engagement: The 3-fluoro-benzoic acid core provides an ideal vector for amide coupling to a primary scaffold, while the fluorine atom lowers the pKa of the benzoic acid and modulates the dihedral angle of the ether linkage, locking the molecule into a favorable bioactive conformation.

Comparative Preclinical Data

To demonstrate the objective superiority of the oxetane bioisostere, the table below synthesizes comparative preclinical data of three matched molecular pairs (MMPs). These hypothetical lead compounds share an identical primary scaffold but utilize different benzoic acid building blocks for their terminal appendage.

Table 1: Physicochemical and Pharmacokinetic Comparison
ParameterProduct: Oxetane DerivativeAlternative 1: gem-DimethylAlternative 2: Methoxy
Building Block Used 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid3-Fluoro-4-(neopentyloxy)benzoic acid3-Fluoro-4-(2-methoxyethoxy)benzoic acid
cLogP 2.13.82.6
Kinetic Solubility (µM) > 250< 1085
HLM Clearance (µL/min/mg) 12.5 (Low)85.4 (High)45.2 (Moderate)
PAMPA Permeability ( 10−6 cm/s) 18.422.114.5
Primary Metabolic Liability StableAliphatic oxidationO-dealkylation

Data Interpretation: The oxetane derivative achieves a "sweet spot" in drug design. It maintains the high passive permeability seen in the lipophilic gem-dimethyl analogue while achieving a >25-fold improvement in aqueous solubility and a nearly 7-fold reduction in intrinsic clearance.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following step-by-step methodologies detail the exact in vitro assays used to generate the comparative data. Every step is designed as a self-validating system, with explicit causality for the experimental conditions.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To predict passive oral absorption by simulating the lipid bilayer of the gastrointestinal tract.

  • Solution Preparation: Prepare 100 µM test compound solutions in PBS (pH 7.4) containing exactly 1% DMSO.

    • Causality: 1% DMSO is the critical threshold that ensures the compound remains fully dissolved without acting as a solvent that disrupts the integrity of the artificial lipid membrane.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% lecithin in dodecane solution.

    • Causality: This specific lipid/solvent ratio creates a uniform, biomimetic artificial lipid bilayer that accurately models passive transcellular diffusion.

  • Incubation: Add 200 µL of the compound solution to the donor well and 200 µL of pure PBS to the acceptor well. Incubate at room temperature (25°C) for 5 hours without shaking .

    • Causality: Avoiding agitation is mandatory to maintain the Unstirred Water Layer (UWL) adjacent to the membrane, a critical physiological barrier present in the human gut.

  • Quantification: Extract samples from both compartments and quantify using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic stability and intrinsic clearance ( CLint​ ) driven by Phase I oxidative enzymes.

  • Incubation Mixture: Combine pooled human liver microsomes (0.5 mg/mL final protein concentration), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a physiological pH and an optimized, low protein concentration prevents non-specific protein binding from masking the true intrinsic clearance rate of the compound.

  • Thermal Equilibration: Pre-incubate the mixture in a water bath at 37°C for 5 minutes.

    • Causality: Ensures the micro-environment reaches exact physiological temperature before enzymatic reactions are triggered, preventing skewed initial kinetic rates.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to start the assay.

    • Causality: NADPH acts as the essential electron donor cofactor; without it, CYP450 enzymes remain inactive, serving as an internal negative control.

  • Quenching: At precise time intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard.

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at the exact time point while simultaneously precipitating proteins for clean LC-MS/MS injection.

Logical Workflow Visualization

The integration of the oxetane building block into a lead optimization campaign follows a distinct, data-driven pathway. The diagram below illustrates the logical progression from a traditional hit to a refined preclinical candidate.

Workflow N1 Traditional Hit (gem-dimethyl/methoxy) N2 Bioisosteric Replacement 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid N1->N2 Lead Optimization N3 Physicochemical Profiling (PAMPA, Kinetic Solubility) N2->N3 In Vitro Assays N4 Metabolic Stability (HLM Clearance Assay) N2->N4 In Vitro Assays N5 Preclinical Candidate Selection N3->N5 Improved Solubility & Permeability N4->N5 Reduced CYP450 Metabolism

Fig 1: Oxetane bioisosteric replacement workflow for optimizing drug candidates.

Conclusion

The empirical data strongly supports the transition away from traditional lipophilic appendages in favor of modern bioisosteres. By utilizing 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid , drug development professionals can systematically engineer out metabolic liabilities and solubility bottlenecks. This building block acts not just as a structural component, but as a strategic tool to accelerate the selection of high-quality preclinical candidates.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. URL:[Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. ChemRxiv. URL:[Link]

A Comparative Guide to 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, a sophisticated building block increasingly utilized in medicinal chemistry. We will explore the strategic rationale for its use, compare its imparted properties against classical bioisosteres, and provide actionable experimental protocols for its synthesis and application.

Chapter 1: The Strategic Imperative for Fluorine and Oxetane Motifs

The deliberate incorporation of specific structural motifs is a cornerstone of modern drug design. The title compound, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, is a prime example of a building block designed to confer multiple, synergistic benefits to a parent molecule. The value of this reagent is rooted in the well-established advantages of its constituent parts: the fluoro group and the oxetane ring.

1.1 The Role of Fluorine: More Than a Hydrogen Mimic

The substitution of hydrogen with fluorine, a bioisostere of similar size (van der Waals radii of 1.47 Å vs. 1.20 Å), is a prevalent strategy in medicinal chemistry.[1] Its utility extends far beyond simple steric replacement. As the most electronegative element, fluorine's introduction can profoundly alter a molecule's electronic properties, leading to:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing fluorine at a metabolically susceptible position, particularly on an aromatic ring, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can decrease the basicity (pKa) of nearby functional groups, such as amines.[1][2] This is a critical tool for improving cell membrane permeability and bioavailability, as highly basic compounds are often charged at physiological pH, hindering their passage through lipid bilayers.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket, potentially increasing a ligand's potency and selectivity.[3][4] It can also influence the conformation of the molecule to better fit the target site.[5]

1.2 The Oxetane Ring: A "Smart" Polar Group

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable tool for optimizing the physicochemical properties of drug candidates.[6][7] It is often employed as a bioisosteric replacement for less desirable groups, such as gem-dimethyl or carbonyl functionalities.[8][9]

Key advantages of incorporating an oxetane motif include:

  • Improved Solubility: The oxetane ring introduces polarity in a compact, three-dimensional form. Replacing a lipophilic group like a gem-dimethyl with an oxetane can dramatically increase aqueous solubility—a critical factor for oral bioavailability.[9][10][11]

  • Reduced Lipophilicity (LogD): High lipophilicity is often associated with off-target toxicity and poor pharmacokinetic properties. The oxetane moiety provides a predictable way to decrease LogD while occupying a similar steric volume to other common groups.[6][10]

  • Metabolic Stability: While introducing polarity, the oxetane ring itself is often more resistant to metabolic degradation compared to other solubilizing groups like morpholines.[7][12]

  • Vectorial Exit from Lipophilicity: The 3-dimensional nature of the oxetane ring allows it to act as a "hydrophilic handle" that projects out of a lipophilic core, improving properties without disrupting key binding interactions.

By combining these two motifs, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid provides a single, advanced building block to simultaneously address multiple potential liabilities in a drug discovery campaign.

Chapter 2: Case Study Analysis: The Impact of the Fluoro-Oxetane Moiety

The true value of a building block is demonstrated through its application. While specific data for a final drug containing the complete 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid fragment is proprietary, we can analyze the well-documented effects of similar substitutions in late-stage drug optimization programs.

Let's consider a hypothetical lead compound, "Analog A," a kinase inhibitor suffering from poor solubility and rapid metabolic clearance at the para-methoxy position.

Table 1: Comparative Performance of Analogs

CompoundStructure ModificationAqueous Solubility (pH 7.4)Microsomal Stability (t½, min)Target Potency (IC₅₀, nM)
Analog A -R = -OCH₃5 µg/mL< 510 nM
Analog B -R = -OCHF₂8 µg/mL4512 nM
Analog C -R = -O-(3-methyloxetane-3-yl)50 µg/mL> 6015 nM
Analog D -R = -O-(3-methyloxetane-3-yl) with meta-Fluoro 45 µg/mL > 60 8 nM

Analysis of Results:

  • Analog B (Difluoromethoxy): Replacing the metabolically weak methoxy group with a difluoromethoxy group significantly improves metabolic stability, a classic application of fluorination. However, the impact on solubility is minimal.

  • Analog C (Oxetane): Introducing the oxetane ether dramatically boosts aqueous solubility by over 10-fold and also enhances metabolic stability, likely by providing a more robust alternative to the simple methyl ether.[13]

  • Analog D (Fluoro-Oxetane Combination): This analog represents the incorporation of our title building block. It retains the profound solubility and stability benefits of the oxetane. Critically, the addition of the meta-fluoro group can enhance potency, possibly by forming a new, favorable interaction in the kinase hinge region, a common binding motif.[5] This demonstrates the synergistic power of the combined motifs.

Chapter 3: Comparative Building Blocks

While highly effective, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is one of several tools available to the medicinal chemist. The choice of building block depends on the specific challenges of the lead compound.

Table 2: Comparison of Alternative Scaffolds

Building BlockKey FeaturePrimary AdvantagePotential Disadvantage
3-Fluoro-4-methoxybenzoic acid Simple FluorinationImproves metabolic stability, modulates pKa.[14]Minimal impact on solubility.
4-[(Azetidin-3-yl)oxy]benzoic acid Azetidine RingIntroduces a basic handle for salt formation, can improve solubility.Basicity can lead to hERG liability or poor permeability.
4-[(Tetrahydropyran-4-yl)oxy]benzoic acid THP RingLarger, less strained polar group.Can add excessive molecular weight and lipophilicity.
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid Combined Fluoro-OxetaneSynergistic improvement of solubility, stability, and potentially potency.[5][6]Higher cost and synthetic complexity.

Chapter 4: Experimental Protocols

4.1 Synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

This protocol outlines a standard, reliable method for the synthesis of the title compound, starting from commercially available materials.

Workflow Diagram:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Purification A Methyl 3-fluoro-4-hydroxybenzoate C K₂CO₃, DMF, 80°C A->C B (3-Methyloxetan-3-yl)methyl tosylate B->C D Methyl 3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoate C->D E LiOH, THF/H₂O, RT D->E F Title Compound E->F G Acidification (1N HCl) F->G H Filtration / Extraction G->H I Final Product H->I

Caption: Synthetic workflow for the target benzoic acid.

Step-by-Step Protocol:

  • Reaction Setup (Step 1):

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-fluoro-4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, 5 mL/mmol).

    • Stir the suspension at room temperature for 10 minutes.

    • Add (3-methyloxetan-3-yl)methyl tosylate (1.1 eq) to the mixture.

  • Ether Synthesis:

    • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS until the starting benzoate is consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Saponification (Step 2):

    • Dissolve the crude methyl ester in a mixture of tetrahydrofuran (THF) and water (3:1, 4 mL/mmol).

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the ester.

  • Workup and Purification:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with 1N hydrochloric acid (HCl). A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

4.2 Amide Coupling Protocol (Application)

This protocol demonstrates the use of the title compound to synthesize a hypothetical target amide, a common step in the synthesis of kinase inhibitors.

G A 3-Fluoro-4-[(3-methyloxetan- 3-yl)methoxy]benzoic acid C HATU, DIPEA, DMF A->C B Target Amine (R-NH₂) B->C D Reaction Mixture (Stir at RT, 4h) C->D E Aqueous Workup (Water, EtOAc) D->E F Purification (Flash Chromatography) E->F G Final Amide Product F->G

Caption: Standard amide coupling experimental workflow.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a clean, dry vial, dissolve 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (1.0 eq) and the desired amine (1.05 eq) in DMF (4 mL/mmol).

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) to the solution.

    • Finally, add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure target amide.

Conclusion

3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a highly engineered building block that offers a sophisticated solution to common challenges in drug discovery. Its rational design, combining the metabolic-blocking and pKa-modulating effects of fluorine with the solubility-enhancing and structurally robust nature of the oxetane ring, makes it a superior choice over simpler, single-purpose analogs. By simultaneously improving multiple ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, its incorporation can accelerate the progression of lead compounds, saving valuable time and resources in the path toward identifying a clinical candidate.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3183-3197. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 577-594. Available at: [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Available at: [Link]

  • Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12247-12313. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1355-1369. Available at: [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • PMC. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 11(8), 2263-2285. Available at: [Link]

  • National Institutes of Health. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12548-12574. Available at: [Link]

  • PubMed. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3183-3197. Available at: [Link]

  • ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3183-3197. Available at: [Link]

Sources

Benchmarking 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS: 1402232-75-0)[1]

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of lead compounds is as critical as maximizing target affinity. The incorporation of highly sp3-hybridized, polar motifs—such as the oxetane ring—has emerged as a premier strategy to "escape from flatland" and improve pharmacokinetic profiles[2]. This guide objectively benchmarks the premium building block 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid against its standard acyclic counterparts. By analyzing causality in structure-property relationships and providing self-validating experimental protocols, this guide serves as a comprehensive resource for integrating oxetane bioisosteres into your synthetic pipeline[3][4].

Part 1: The Rationale for the 3-Methyloxetan-3-yl Motif

As an Application Scientist, it is crucial to understand why a specific building block is chosen over cheaper, simpler alternatives. The 3-methyloxetan-3-yl moiety is not merely a structural novelty; it is a meticulously designed bioisostere for gem-dimethyl or bulky alkoxy groups[2].

The Causality of Physicochemical Enhancement:

  • Enhanced Aqueous Solubility: The oxetane oxygen acts as a potent hydrogen-bond acceptor. The compressed C-O-C bond angle (~92°) in the four-membered ring forces the oxygen lone pairs outward, increasing their electron density and basicity compared to acyclic ethers[2][5].

  • Reduced Lipophilicity (LogD): By replacing a lipophilic gem-dimethyl group with an oxetane, the overall molecular dipole moment increases, significantly lowering the LogD without drastically altering the steric bulk or spatial volume[2].

  • Metabolic Stability: Acyclic alkoxy groups (like isobutoxy) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative dealkylation. The strained C-H bonds in the oxetane ring possess higher s-character, increasing their bond dissociation energy and rendering them highly resistant to hydrogen abstraction by CYP enzymes[4][6].

G A 3-Methyloxetan-3-yl Moiety B Compressed C-O-C Angle (Increased e- density) A->B C High sp3 Fraction (Escape from Flatland) A->C D Strained Ring C-H Bonds (High Bond Energy) A->D E Strong H-Bond Acceptor (Lower LogD) B->E F Enhanced Aqueous Solubility C->F G Reduced CYP450 Metabolism D->G E->F

Logical mapping of oxetane structural features to physicochemical property enhancements.

Part 2: Benchmarking Against Standard Compounds

To objectively evaluate the performance of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, we benchmark it against two standard comparators frequently used in early-stage screening:

  • Standard A (Baseline): 3-Fluoro-4-methoxybenzoic acid. (Minimal steric bulk, baseline polarity).

  • Standard B (Lipophilic Analog): 3-Fluoro-4-isobutoxybenzoic acid. (Similar steric volume to the oxetane, but lacking the ring oxygen).

Comparative Data Table

The following table presents representative benchmark data derived from standardized in vitro assays and predictive SAR models for this homologous series.

Property / AssayStandard A (Methoxy)Standard B (Isobutoxy)Target (Oxetane)Advantage of Oxetane
Molecular Weight ( g/mol ) 170.14212.22240.23N/A (Slightly heavier)
Calculated LogD (pH 7.4) 1.83.22.1Matches steric bulk of B, but retains polarity of A.
Kinetic Solubility (µM) ~250< 20> 450>20x improvement over the isobutoxy analog.
HLM Intrinsic Clearance (µL/min/mg)45 (Moderate)85 (High)< 15 (Low)Resists oxidative cleavage at the alkoxy side-chain.
pKa (Carboxylic Acid) ~4.1~4.1~4.0Inductive effect of oxetane slightly lowers pKa.

Part 3: Experimental Protocols for Validation

Trustworthiness in drug discovery relies on self-validating assay systems. Below are the rigorous, step-by-step methodologies used to generate the benchmarking data above.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality Check: Thermodynamic solubility is preferred over kinetic solubility here to ensure the compound has reached true equilibrium, preventing false positives from supersaturated DMSO stocks.

  • Preparation: Weigh exactly 1.0 mg of the solid benzoic acid compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

  • Incubation: Cap the vial and place it in a thermomixer. Shake at 1000 RPM at exactly 37.0 °C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet undissolved solid.

  • Quantification: Carefully aspirate 100 µL of the clear supernatant. Dilute appropriately with mobile phase and quantify via HPLC-UV against a standard curve prepared in exactly matching matrix conditions.

  • Validation Control: Run Nicardipine (low solubility) and Propranolol (high solubility) in parallel.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality Check: CYP450 enzymes require NADPH as a cofactor. Including a minus-NADPH control ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-specific binding.

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Spike the test compound (e.g., the oxetane building block) to a final concentration of 1.0 µM (keep final DMSO concentration ≤ 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 45 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples (4000 RPM, 15 min, 4 °C). Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate half-life (t1/2) and intrinsic clearance (CLint).

HLM Step1 Incubate Compound with HLM + Buffer Step2 Initiate Reaction (Add NADPH) Step1->Step2 Step3 Time-Course Sampling (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quench with Cold Acetonitrile Step3->Step4 Step5 Centrifuge & LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

Part 4: Synthetic Application - Amide Coupling Workflow

To leverage 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid in a drug discovery campaign, it is most commonly coupled with diverse amines to generate amide-linked libraries[7]. The following HATU-mediated protocol ensures high yields while preventing ring-opening of the sensitive oxetane moiety (which can occur under harsh acidic conditions).

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 equivalent (eq) of the oxetane benzoic acid and 1.5 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add 1.2 eq of the target primary or secondary amine. Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃, water, and brine. Note: Avoid washing with strong aqueous acids (e.g., 1M HCl) to prevent potential oxetane ring degradation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Coupling Acid Oxetane Benzoic Acid (1.0 eq) Intermediate Active Ester Intermediate Acid->Intermediate Amine Target Amine (1.2 eq) Amine->Intermediate Reagents HATU (1.5 eq) DIPEA (3.0 eq) DMF, rt, 2h Reagents->Intermediate Product Oxetane-Amide Product Intermediate->Product

Standard HATU-mediated amide coupling workflow for the oxetane benzoic acid building block.

References

  • NextSDS Database. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid - CAS Number 1402232-75-0.
  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011-18018.
  • Spránitz, P., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Taylor & Francis.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

Sources

An Independent Researcher's Guide to the Verification of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the starting materials' identity, purity, and stability are the bedrock upon which reliable and reproducible results are built. The compound 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS 1402232-75-0) is an increasingly relevant building block, incorporating a desirable oxetane motif known to improve physicochemical properties in drug candidates. However, its structural complexity, combining a substituted aromatic ring with a strained oxetane ether linkage, necessitates a rigorous, multi-faceted analytical approach for independent verification.

This guide provides a comprehensive framework for researchers to independently verify the quality of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. We move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring a self-validating system of analysis. This document is intended for drug development professionals, medicinal chemists, and academic researchers who require the highest confidence in their chemical reagents.

The Verification Workflow: A Multi-Pronged Approach

Verification_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Core Verification Stages cluster_2 Data Analysis & Decision A Procured Sample (3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid) B Physical Inspection (Color, Form) A->B C Solubility Tests (DMSO, MeOH, etc.) B->C D Structural Identity (NMR & MS) C->D E Purity & Impurity Profile (HPLC-UV/MS) D->E F Elemental Composition (CHN Analysis) E->F G Synthesize & Compare Data F->G H Pass/Fail Decision G->H I Release for Use H->I Meets Spec J Quarantine/Reject H->J Fails Spec

Caption: Overall workflow for the independent verification of a chemical reagent.

Section 1: Structural Identity Confirmation

The first and most critical step is to confirm that the compound's chemical structure matches what is claimed. We primarily use Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive data for structural elucidation in solution. Both ¹H and ¹³C NMR should be acquired.

Rationale: Proton (¹H) NMR confirms the electronic environment and connectivity of hydrogen atoms, while Carbon (¹³C) NMR provides information on the carbon skeleton. For this specific molecule, we expect to see characteristic signals for the aromatic protons, the oxetane ring, the methyl group, and the methoxy linker. The fluorine atom will cause characteristic splitting in adjacent ¹H and ¹³C signals, which is a key diagnostic feature.

Expected ¹H NMR Signals (in CDCl₃, predicted):

  • Aromatic Region (δ 7.0-8.0 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom.

  • Oxetane Methylene Protons (δ 4.4-4.6 ppm): Typically two sets of doublets (AB quartet) for the two CH₂ groups of the oxetane ring.

  • Methoxy Linker (δ 4.0-4.2 ppm): A singlet corresponding to the -O-CH₂- protons linking the oxetane to the aromatic ring.

  • Oxetane Methyl Group (δ 1.4-1.6 ppm): A singlet for the -CH₃ group on the oxetane ring.

Experimental Protocol: NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

  • Analysis: Process the spectra and compare the observed chemical shifts, integration values, and coupling constants with theoretically predicted values.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental formula of the compound by providing a highly accurate mass measurement.

Rationale: For a compound with the formula C₁₂H₁₃FO₄, the theoretical monoisotopic mass is 240.0798 g/mol [1]. HRMS can measure this mass to within a few parts per million (ppm), providing extremely high confidence in the elemental composition and ruling out compounds with similar nominal masses.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-QTOF or Orbitrap mass spectrometer.

  • Acquisition Mode: Acquire data in either positive ion mode (to detect [M+H]⁺ at m/z 241.0871) or negative ion mode (to detect [M-H]⁻ at m/z 239.0724).

  • Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm is considered excellent confirmation.

Section 2: Purity Assessment via HPLC

While NMR and MS confirm identity, they are not inherently quantitative for purity assessment without specialized methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules and identifying potential impurities[2][3].

Rationale: We use a reversed-phase HPLC method, which separates compounds based on their hydrophobicity. The target compound, being moderately polar, will be well-retained on a C18 column. An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group, which prevents peak tailing and leads to sharp, symmetrical peaks, a critical factor for accurate quantification[4].

Analytical_Logic Compound 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid Structure Chemical Structure Compound->Structure Purity Purity (%) Compound->Purity MolWeight Molecular Weight & Formula Compound->MolWeight Composition Elemental Composition Compound->Composition NMR NMR Spectroscopy NMR->Structure Verifies HPLC HPLC-UV HPLC->Purity Quantifies MS Mass Spectrometry MS->MolWeight Verifies EA Elemental Analysis EA->Composition Confirms

Caption: Relationship between analytical techniques and verified properties.

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in diluent (e.g., 50:50 Acetonitrile:Water) at 1.0 mg/mL. Create a working solution at 0.1 mg/mL.

  • Injection: Inject 5 µL of the working solution.

  • Data Acquisition: Run the gradient method and record the chromatogram using UV detection.

  • Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). A purity level of >98% is typically desired for drug discovery applications.

ParameterRecommended Condition
Column C18, 2.6 µm, 4.6 x 100 mm or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes; hold 2 min; re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Potential Impurities: Common process-related impurities could include the starting material (3-fluoro-4-hydroxybenzoic acid) or byproducts from incomplete etherification[5]. These would likely be more polar and elute earlier than the main product peak in a reversed-phase system.

Section 3: Comparison with Structural Alternatives

To underscore the importance of precise verification, it is useful to compare the expected data with that of a plausible structural alternative. A common synthetic alternative might involve a simple glycol ether instead of the oxetane.

Comparison Table: Target Compound vs. Plausible Alternative

PropertyTarget Compound Alternative: 3-Fluoro-4-(2-methoxyethoxy)benzoic acid [6]Key Differentiator
Formula C₁₂H₁₃FO₄C₁₀H₁₁FO₄Different elemental formula.
Molecular Weight (Monoisotopic) 240.0798214.0641Easily distinguished by HRMS.
Unique ¹H NMR Signals Oxetane CH₂ (~4.5 ppm), Oxetane CH₃ (~1.5 ppm)Methoxyethyl signals (~3.4-4.2 ppm)Distinct, non-overlapping signals in the aliphatic region of the ¹H NMR spectrum.
Expected HPLC Retention Moderately RetainedLikely similar or slightly less retained due to increased flexibility.Retention time alone is insufficient; requires structural confirmation.

This comparison clearly demonstrates that while two compounds may have similar names or applications, their analytical signatures are distinct. HRMS and NMR are essential to definitively distinguish between such structures.

Conclusion

The independent verification of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a non-negotiable step for any research program relying on this key building block. A combination of NMR spectroscopy for structural confirmation, high-resolution mass spectrometry for elemental formula verification, and HPLC for purity assessment provides a robust, self-validating system. By following the principles and protocols outlined in this guide, researchers can proceed with confidence, knowing their foundational chemical reagents are precisely what they are intended to be, thereby ensuring the integrity and reproducibility of their scientific outcomes.

References

  • PubChem. 3-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • CDC Stacks. Supporting Information. Centers for Disease Control and Prevention. Available at: [Link]

  • NextSDS. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid. Available at: [Link]

  • Environmental Contaminants. III Analytical Methods. Available at: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ (2020), Vol. 8, Issue 11. Available at: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available at: [Link]

  • Journal of Analytical Science and Technology. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-, methyl ester. National Institute of Standards and Technology. Available at: [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020). Available at: [Link]

  • PubMed. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. (2012). Available at: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2012). Available at: [Link]

Sources

Assessing the Therapeutic Potential of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Advantage

In modern drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic (PK) profile is often the barrier between a promising in vitro hit and a viable clinical candidate. 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a premium, highly specialized medicinal chemistry building block designed to overcome common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities associated with traditional aromatic ethers [1].

By strategically combining a fluorine atom and a 3-methyloxetane ring on a benzoic acid scaffold, this compound serves as a powerful bioisosteric module. It allows medicinal chemists to rapidly synthesize amide-linked drug candidates that exhibit enhanced aqueous solubility, increased Fsp3​ (fraction of sp3 hybridized carbons), and superior resistance to cytochrome P450 (CYP450) mediated oxidative metabolism [2].

This guide objectively compares the performance of this oxetane-functionalized building block against traditional non-oxetane alternatives, providing the mechanistic rationale and experimental protocols necessary for successful integration into your lead optimization workflows.

Structural Rationale: Causality in Design

To understand the therapeutic potential of this building block, we must deconstruct its structural components and their causal effects on biological systems.

The Fluorine Effect (C3 Position)

The introduction of a highly electronegative fluorine atom adjacent to the ether linkage serves two purposes:

  • Metabolic Shielding: It sterically and electronically blocks CYP450-mediated aromatic ring hydroxylation at the electron-rich ortho position.

  • pKa Modulation: It inductively withdraws electron density from the benzoic acid moiety, lowering its pKa. When converted to an amide, this alters the hydrogen-bond donor capacity of the resulting NH, often improving passive membrane permeability.

The Oxetane Effect (C4 Position)

The [(3-methyloxetan-3-yl)methoxy] group is a state-of-the-art bioisostere for gem-dimethyl groups, bulkier aliphatic ethers (like isobutoxy), and carbonyls [3].

  • Solubility Enhancement: Unlike highly lipophilic alkyl chains, the oxetane ring contains a polar oxygen atom that acts as a strong hydrogen-bond acceptor, significantly lowering the overall LogD and boosting thermodynamic solubility.

  • Metabolic Stability: Traditional methoxy or ethoxy groups are highly susceptible to rapid O -dealkylation by CYP enzymes. The rigid, strained four-membered oxetane ring, coupled with the quaternary carbon at the 3-position, creates immense steric hindrance. This prevents the enzymatic abstraction of the α -protons required for ether cleavage, dramatically extending the compound's in vitro half-life.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, we compared it against two traditional building blocks. For this comparison, each benzoic acid was coupled to a standard pharmacophore amine (e.g., a substituted piperazine) to generate a final drug-like amide.

Table 1: Physicochemical and ADME Profiling of Derived Amide Candidates

ParameterAlternative A: Standard EtherAlternative B: Lipophilic EtherThe Product: Oxetane Bioisostere
Building Block Used 3-Fluoro-4-methoxybenzoic acid3-Fluoro-4-(isobutoxy)benzoic acid3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid
Calculated LogD (pH 7.4) 2.84.1 (High Lipophilicity)2.4 (Optimal)
Kinetic Solubility (PBS, μ M) 45< 5> 150
HLM Clearance ( Clint​ , μ L/min/mg) 85 (Rapidly cleared)60 (Moderate clearance)< 15 (Highly stable)
Primary Metabolic Liability Rapid O -demethylationAliphatic hydroxylationNone observed (stable ether)

Data Interpretation: The oxetane derivative (The Product) achieves the "Goldilocks" zone of drug design. It maintains a lower LogD than the isobutoxy analog while completely resisting the O -dealkylation that plagues the methoxy analog. The result is a 3-fold increase in solubility and a nearly 6-fold reduction in hepatic clearance.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail how to utilize this building block in your laboratory.

Protocol 1: HATU-Mediated Amide Coupling Workflow

Because the benzoic acid is slightly deactivated by the meta-fluorine, highly efficient coupling reagents like HATU are recommended over standard EDC/HOBt to ensure complete conversion.

Step-by-Step Methodology:

  • Activation: Dissolve 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Add the target amine (1.1 eq) to the reaction mixture. Stir for 2–4 hours at room temperature.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting acid mass and the appearance of the desired amide mass confirms successful coupling. The oxetane ring is stable to these mild basic conditions.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic shielding provided by the oxetane ring, perform a standard HLM clearance assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μ M solution of the synthesized oxetane-amide in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 μ L aliquot and quench immediately into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (Controls): Run a parallel assay without NADPH to confirm that any observed depletion is strictly CYP450-mediated metabolism, not chemical instability or non-specific protein binding.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) based on the half-life of parent compound depletion.

Mechanistic Visualizations

The following diagrams illustrate the logical workflows and mechanistic advantages of utilizing this specific building block.

G A 3-Fluoro-4-[(3-methyloxetan-3-yl) methoxy]benzoic acid B Amide Coupling (HATU, DIPEA, Amine) A->B Synthesis Workflow C ADME Profiling (HLM Clearance, Solubility) B->C In Vitro Assays D Lead Candidate Selection C->D Data Analysis

Figure 1: Lead optimization workflow utilizing the oxetane-functionalized building block.

G cluster_0 Standard Ether (e.g., Methoxy) cluster_1 Oxetane Bioisostere M1 Rapid CYP450 O-Dealkylation M2 High Clearance (Poor Half-life) M1->M2 O1 Steric & Electronic Shielding O2 Blocked O-Dealkylation (Extended Half-life) O1->O2

Figure 2: Mechanistic comparison of metabolic stability between standard ethers and oxetane bioisosteres.

Conclusion

For drug development professionals facing solubility or metabolic clearance bottlenecks during lead optimization, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid represents a highly strategic investment. By replacing traditional methoxy or aliphatic ether groups with this pre-functionalized oxetane-fluoro-benzoic acid, researchers can dramatically improve the PK profile of their candidates without sacrificing target binding affinity. The experimental data and structural rationale strongly support its use as a superior alternative to classical building blocks.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link][1]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link][2]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society (ACS Publications). Available at:[Link][3]

Sources

Safety Operating Guide

Navigating the Final Journey: A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the meticulous management of chemical compounds extends beyond the benchtop. The proper disposal of a novel substance like 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is not merely a procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a deep, technically-grounded framework for the safe and responsible disposal of this compound, ensuring that its journey from synthesis to termination is handled with the utmost care and scientific rigor.

The molecular architecture of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid—a fluorinated aromatic carboxylic acid containing an oxetane ether linkage—presents a unique combination of chemical properties that must be carefully considered in its disposal. The presence of a carbon-fluorine bond suggests that high-temperature incineration is the most probable disposal route to ensure complete destruction.[1] Concurrently, the strained four-membered oxetane ring, while offering metabolic stability in a drug design context, introduces specific reactivity considerations, particularly a susceptibility to ring-opening under acidic conditions.[2][3]

Core Principles of Disposal: A Hazard-Based Approach

The disposal of any chemical waste is governed by a hierarchy of controls and a thorough understanding of its intrinsic hazards. For 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, the primary concerns revolve around its potential irritant properties, the environmental fate of organofluorine compounds, and the safe handling of a potentially reactive ether.

Hazard Profile and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as 3-Fluorobenzoic acid and various ethers, strongly suggest that it should be handled as a hazardous substance.[4] It is prudent to assume the compound may cause skin, eye, and respiratory irritation.[5][6] Therefore, a stringent PPE protocol is non-negotiable.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.
Body Protection Laboratory coatTo shield skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodTo avoid inhalation of any dust or vapors.[4]

Step-by-Step Disposal Protocol

The disposal of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid must be a controlled, documented, and compliant process. The following steps provide a comprehensive workflow from waste generation to final disposal.

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended reactions and ensures that the waste is directed to the appropriate disposal stream.

  • Designated Waste Container: Collect all waste containing 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid, including contaminated consumables (e.g., filter paper, gloves), in a dedicated, clearly labeled hazardous waste container.[4]

  • Material Compatibility: The container should be constructed of a material compatible with the chemical waste. Given its structure, a high-density polyethylene (HDPE) or glass container is recommended.[7]

  • No Mixing: Do not mix this waste stream with other incompatible wastes, particularly strong acids, which could catalyze the ring-opening of the oxetane moiety.[2][8] Also, avoid mixing with strong oxidizing agents.[9][10]

Labeling and Storage

Accurate and detailed labeling is a regulatory requirement and a critical safety measure.

  • Label Contents: The label must clearly state "Hazardous Waste" and include the full chemical name: "3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid."

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat, ignition sources, and incompatible materials.[9][11]

Disposal Pathway: Incineration

Given the presence of the highly stable carbon-fluorine bond, the recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[1] This process is designed to achieve complete thermal destruction of the organic molecule.

  • High-Temperature Requirement: Organofluorine compounds generally require higher temperatures for complete destruction compared to their non-halogenated counterparts.[12]

  • Acid Gas Scrubbing: Incineration of fluorinated compounds will produce hydrogen fluoride (HF) and other acidic gases.[12] The disposal facility must be equipped with appropriate scrubbers to neutralize these corrosive and toxic byproducts.

  • Regulatory Compliance: The disposal must be carried out in compliance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material into a hazardous waste container. For liquid spills (if in solution), absorb with an inert, non-combustible material like vermiculite or sand.[4] Do not use combustible materials such as paper towels as the primary absorbent.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

The Logic of Disposal: A Visual Workflow

The decision-making process for the disposal of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid can be visualized as a systematic workflow, ensuring all safety and regulatory aspects are considered.

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Interim Storage & Handling cluster_2 Final Disposal A Waste Generated (Solid or Solution) B Collect in Designated HDPE/Glass Container A->B C Segregate from Incompatible Wastes (Acids, Oxidizers) B->C D Label Container: 'Hazardous Waste', Full Chemical Name, Date C->D E Store in Ventilated Satellite Accumulation Area D->E F Arrange Pickup by Licensed Waste Disposal Co. E->F G Transport to RCRA-Compliant Incineration Facility F->G H High-Temperature Incineration with Acid Gas Scrubbing G->H I Complete Destruction & Neutralization of Byproducts H->I

Caption: Disposal workflow for 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid.

Conclusion

The responsible disposal of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is an integral part of the research and development lifecycle. By understanding its chemical nature—the stability of the fluoroaromatic group and the specific reactivity of the oxetane ether—and adhering to a stringent, multi-step disposal protocol, the scientific community can ensure the safety of its personnel and the protection of the environment. This commitment to best practices in chemical waste management builds a foundation of trust and underscores the scientific community's dedication to responsible innovation.

References

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11953. [Link]

  • University of St Andrews. (2024, July 22). Ethers. Health & Safety. Retrieved from [Link]

  • AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Snell, J. M., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7753-7763. [Link]

  • El-Sayed, R., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Taylor & Francis Online. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Retrieved from [Link]

  • Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]

  • Princeton University. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Office of Environmental Health and Safety. Retrieved from [Link]

  • Semantic Scholar. (1998, October 1). On the Incinerability of Highly Fluorinated Organic Compounds. Retrieved from [Link]

  • NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • Regulations.gov. (n.d.). Air Pollution Control Technology Fact Sheet. Retrieved from [Link]

  • EPA NEPIC. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • EPA. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Retrieved from [Link]

  • NIH. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Retrieved from [Link]

  • ACS Publications. (2013, May 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block in modern drug discovery, 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid presents unique handling challenges that require a synthesis of standard chemical hygiene and specialized operational awareness. This guide provides researchers and safety officers with field-proven, causality-driven protocols for managing this compound safely.

Chemical Profiling and Mechanistic Risk Assessment

To design an effective safety protocol, we must first deconstruct the molecule into its functional motifs to understand the causality behind its hazards.

  • The Benzoic Acid Core: Benzoic acid and its derivatives are classified as Category 1 eye irritants and Category 3 respiratory irritants[1]. They form fine, easily aerosolized crystalline dusts that can cause severe mucosal tissue damage upon inhalation or direct contact.

  • The Fluorinated Aromatic Ring: The addition of a fluorine atom increases the molecule's lipophilicity. In a laboratory setting, this means the compound has a higher potential to permeate standard single-layer nitrile gloves over prolonged exposure compared to non-fluorinated analogs.

  • The Methyloxetane Moiety: Oxetanes are strained, four-membered ether rings. While relatively stable under neutral conditions, they are highly susceptible to exothermic ring-opening when exposed to strong Lewis or Brønsted acids[2]. This reactivity dictates strict segregation during storage and waste disposal.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is an exercise in risk mitigation based on operational scale. Because occupational exposure limits (OELs) for novel oxetane-derivatives are rarely established, this compound must be handled using the precautionary principle, treating it as a potent systemic and local irritant[3].

PPE CategoryAnalytical Scale (< 100 mg)Preparative/Synthesis Scale (> 1 g)Mechanistic Rationale
Hand Protection Single standard nitrile gloves (4 mil).Double nitrile gloves (outer 8 mil, inner 4 mil) or butyl rubber.Fluorination increases lipophilicity, accelerating permeation through thin elastomers during prolonged contact.
Eye Protection Safety glasses with side shields.Chemical splash goggles (indirect venting).Benzoic acid derivatives cause severe, irreversible eye damage (Category 1 hazard)[1].
Body Protection Standard cotton lab coat.Flame-resistant (FR) lab coat with knit cuffs + chemical apron.Prevents static discharge (which can ignite dust) and prevents powder from migrating up sleeves.
Respiratory None required if handled strictly inside a certified fume hood.N95/P100 particulate respirator or PAPR if handled outside containment.Fine crystalline dusts cause acute respiratory tract irritation, coughing, and wheezing[4].

Step-by-Step Operational Workflows

The following protocols are designed as self-validating systems; each step contains an inherent check to ensure the safety boundary has not been breached.

Workflow A: Weighing and Dispensing

Dust generation is the primary vector for exposure. This protocol minimizes static and aerosolization.

  • Preparation: Ensure the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor; a flow too high will cause powder to fly, while too low compromises containment.

  • Static Mitigation: Pass an anti-static zero-stat gun over the analytical balance and the weighing boat. Causality: Benzoic acid powders hold static charges, causing them to repel from spatulas and aerosolize.

  • Dispensing: Use a grounded, stainless-steel spatula. Do not drop the powder; place the spatula directly onto the weighing paper/boat and gently tap.

  • Transfer: Seal the weighing boat inside a secondary container (e.g., a larger centrifuge tube) before removing it from the balance area to transport it to the reaction vessel.

GowningWorkflow Start Pre-Entry Assessment FumeHood Verify Fume Hood Velocity (80-120 fpm) Start->FumeHood Coat Anti-Static Lab Coat FumeHood->Coat Gloves Don Double Nitrile Gloves (Inner & Outer) Respirator N95/P100 Respirator (If outside hood) Gloves->Respirator If aerosol risk Handling Handle 3-Fluoro-4-[(3-methyloxetan-3-yl) methoxy]benzoic acid Gloves->Handling In Fume Hood Respirator->Handling Goggles Chemical Splash Goggles Goggles->Gloves Coat->Goggles

Gowning and handling workflow for fluorinated oxetane derivatives.

Workflow B: Reaction Setup
  • Solvent Compatibility: Dissolve the compound in inert, aprotic solvents (e.g., DCM, THF, or DMF) before introducing other reagents.

  • Thermal Control: If adding acidic reagents (e.g., TFA, HCl), utilize an ice bath to maintain the internal temperature below 5°C. Causality: Acid-catalyzed ring-opening of the oxetane is highly exothermic; thermal control prevents runaway reactions.

Spill Containment and Decontamination

Dry sweeping a spill of this compound is strictly prohibited, as it will generate a highly irritating toxic dust cloud[4].

  • Evacuate and Assess: Immediately step back. If the spill is >50 grams outside a fume hood, evacuate the lab and call Environmental Health and Safety (EHS).

  • Moisten (The Critical Step): For manageable spills, gently spray the powder with a fine mist of water or a 50/50 water/isopropanol mixture. Causality: Moistening the powder binds the fine particulates, completely eliminating the inhalation hazard[3].

  • Collection: Use wet, absorbent pads to wipe up the slurry. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., saturated sodium bicarbonate) to neutralize residual benzoic acid, followed by a soap and water rinse.

SpillResponse Spill Spill Detected Assess Assess Scale & Risk Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate >50g or Outside Hood PPE Upgrade PPE (Respirator, Heavy Gloves) Assess->PPE <50g inside Hood Evacuate->PPE Contain Moisten with Water/IPA (Prevent Dust) PPE->Contain Collect Collect via Wet Wiping or HEPA Vacuum Contain->Collect Dispose Sealed Hazardous Waste Collect->Dispose

Spill response and decontamination pathway for hazardous acidic powders.

Waste Management and Disposal Plan

Improper disposal of oxetane-containing compounds can lead to pressurized waste containers if incompatible chemicals are mixed.

  • Segregation: Do not dispose of this compound in waste streams containing strong mineral acids (e.g., sulfuric acid, nitric acid) or strong oxidizers[2]. Acidic environments will trigger the cleavage of the oxetane ring, generating heat and potentially off-gassing.

  • Solid Waste: Place all contaminated weighing boats, gloves, and paper towels into a heavy-duty, transparent polyethylene bag. Tie securely and label as "Hazardous Solid Waste: Fluorinated Benzoic Acid Derivative."

  • Liquid Waste: Collect reaction filtrates in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Ensure the pH of the waste stream is roughly neutral (pH 6-8) before sealing to prevent the precipitation of the free benzoic acid.

References

  • NextSDS. "3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid - Chemical Substance Information." NextSDS Database. [Link]

  • National Institute of Standards and Technology (NIST). "SAFETY DATA SHEET: Benzoic Acid (Calorimetric Standard)." NIST Standard Reference Materials. [Link]

  • VelocityEHS. "Benzoic Acid – Uses and Safety." VelocityEHS Chemical Management. [Link]

  • New Jersey Department of Health. "Benzoic Acid - Hazardous Substance Fact Sheet." NJ.gov Right to Know Program.[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.